molecular formula C26H30ClN3O4S B15571067 (2S,3R)-LP99

(2S,3R)-LP99

Cat. No.: B15571067
M. Wt: 516.1 g/mol
InChI Key: LVDRREOUMKACNJ-BKMJKUGQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3R)-LP99 is a useful research compound. Its molecular formula is C26H30ClN3O4S and its molecular weight is 516.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2R,3S)-2-(4-chlorophenyl)-1-(1,4-dimethyl-2-oxoquinolin-7-yl)-6-oxopiperidin-3-yl]-2-methylpropane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30ClN3O4S/c1-16(2)15-35(33,34)28-22-11-12-24(31)30(26(22)18-5-7-19(27)8-6-18)20-9-10-21-17(3)13-25(32)29(4)23(21)14-20/h5-10,13-14,16,22,26,28H,11-12,15H2,1-4H3/t22-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVDRREOUMKACNJ-BKMJKUGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C2=C1C=CC(=C2)N3C(C(CCC3=O)NS(=O)(=O)CC(C)C)C4=CC=C(C=C4)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)N(C2=C1C=CC(=C2)N3[C@@H]([C@H](CCC3=O)NS(=O)(=O)CC(C)C)C4=CC=C(C=C4)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and Synthesis of (2S,3R)-LP99: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,3R)-LP99 is a potent and selective inhibitor of the bromodomains of BRD7 and BRD9, which are integral components of the human SWI/SNF chromatin-remodeling complexes. Its discovery represents a significant advancement in the development of chemical probes to elucidate the biological functions of these epigenetic readers. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its key quantitative data.

Discovery of this compound: From Fragment to Selective Inhibitor

The discovery of LP99 was expedited through a strategic approach that balanced structure-based inhibitor design with biophysical characterization and tractable chemical synthesis. The development process began with a fragment hit, which was then optimized to enhance potency and selectivity for the BRD7 and BRD9 bromodomains.

The logical workflow for the discovery of LP99 is outlined below:

discovery_workflow cluster_discovery Discovery Pipeline FragmentScreen Fragment Screening HitID Hit Identification FragmentScreen->HitID Biophysical Assays LeadGen Lead Generation HitID->LeadGen Initial SAR LeadOpt Lead Optimization (Structure-Based Design) LeadGen->LeadOpt LP99_discovery This compound LeadOpt->LP99_discovery Improved Potency & Selectivity

Discovery workflow for this compound.

Synthesis of this compound

A key to the successful development of LP99 was the implementation of a highly efficient and stereoselective synthetic route. The core of the synthesis involves a complexity-building nitro-Mannich/lactamization cascade process. An enantioselective organocatalytic nitro-Mannich reaction was employed to establish the critical stereochemistry of the lead scaffold, enabling its synthesis in an enantioenriched form and on a larger scale.

The synthetic pathway is depicted in the following diagram:

synthesis_pathway cluster_synthesis Synthetic Pathway StartingMaterials Starting Materials NitroMannich Enantioselective Nitro-Mannich Reaction StartingMaterials->NitroMannich Lactamization Lactamization Cascade NitroMannich->Lactamization Deprotection N-Boc Deprotection & Cyclization Lactamization->Deprotection Epimerization Epimerization Deprotection->Epimerization FinalProduct This compound Epimerization->FinalProduct

Key stages in the synthesis of this compound.

Quantitative Data Summary

This compound demonstrates potent inhibition of BRD9 and BRD7 with high selectivity over other bromodomains.

Table 1: Binding Affinity of LP99 for BRD7 and BRD9
Target BromodomainDissociation Constant (KD)
BRD999 nM
BRD7909 nM

Binding affinity was determined by Isothermal Titration Calorimetry (ITC). The binding of LP99 to BRD9 is primarily driven by enthalpic interactions (ΔH = -11 kcal mol-1) with a net loss in entropy (TΔS = -2.0 kcal mol-1).

Table 2: Selectivity Profile of LP99
AssayPanelResults
Differential Scanning Fluorimetry (DSF)48 expressible human bromodomains<1 °C stabilization for all bromodomains except BRD7/9, indicating high selectivity.

Signaling Pathway

BRD7 and BRD9 are subunits of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin-remodeling complexes, which play a crucial role in regulating gene expression by altering the structure of chromatin. These complexes utilize the energy from ATP hydrolysis to reposition nucleosomes, thereby modulating the accessibility of DNA to transcription factors. The bromodomains of BRD7 and BRD9 recognize and bind to acetylated lysine residues on histone tails, a key post-translational modification associated with active gene transcription. By inhibiting the bromodomains of BRD7 and BRD9, LP99 prevents the recruitment of the SWI/SNF complex to specific gene loci, leading to the downregulation of target gene expression. One of the key demonstrated downstream effects of LP99 is the regulation of pro-inflammatory cytokine secretion, such as Interleukin-6 (IL-6).

The signaling pathway involving BRD7/9 and the inhibitory action of LP99 is illustrated below:

signaling_pathway cluster_nucleus Cell Nucleus AcetylatedHistones Acetylated Histones SWISNF SWI/SNF Complex (containing BRD7/9) AcetylatedHistones->SWISNF recruits Gene Target Gene (e.g., IL-6) SWISNF->Gene activates Transcription Transcription Gene->Transcription leads to LP99 This compound LP99->SWISNF inhibits binding to acetylated histones

Inhibition of BRD7/9 by LP99 disrupts SWI/SNF-mediated gene transcription.

Detailed Experimental Protocols

General Synthetic Procedure for the Quinolone-Fused Lactam Scaffold

The synthesis of the core lactam scaffold of LP99 is achieved through a nitro-Mannich/lactamization cascade. A representative protocol is as follows:

  • Enantioselective Nitro-Mannich Reaction: To a solution of the appropriate aldehyde and nitroalkane in a suitable solvent (e.g., toluene), is added an organocatalyst (e.g., a cinchona alkaloid-derived catalyst). The reaction is stirred at a controlled temperature (e.g., room temperature) for a specified period until completion, as monitored by TLC or LC-MS.

  • Lactamization Cascade: Following the nitro-Mannich reaction, the appropriate amine is added to the reaction mixture. The temperature is elevated (e.g., reflux) to initiate the lactamization cascade. The reaction progress is monitored until the starting materials are consumed.

  • Work-up and Purification: The reaction mixture is cooled to room temperature and quenched with a suitable reagent (e.g., saturated aqueous ammonium chloride). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired lactam.

  • Deprotection and Cyclization: The N-Boc protecting group is removed using an acid such as trifluoroacetic acid (TFA), which also facilitates the concomitant cyclization.

  • Epimerization: The desired diastereomer is obtained through epimerization using a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Final Synthesis Steps: The synthesis is completed through subsequent standard chemical transformations to yield LP99. Further purification by preparative HPLC on a chiral stationary phase can be employed to achieve high enantiomeric excess (>98% ee).

Isothermal Titration Calorimetry (ITC)

ITC experiments are performed to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of LP99 binding to the BRD7 and BRD9 bromodomains.

  • Sample Preparation: The protein (BRD7 or BRD9 bromodomain) and LP99 are dialyzed against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to minimize heats of dilution. The concentrations of the protein and ligand are accurately determined.

  • ITC Experiment: The protein solution is placed in the sample cell of the calorimeter, and the LP99 solution is loaded into the injection syringe. A series of injections of LP99 into the protein solution are performed at a constant temperature (e.g., 25 °C).

  • Data Analysis: The heat released or absorbed upon each injection is measured. The resulting data are fitted to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters.

Differential Scanning Fluorimetry (DSF)

DSF is used to assess the thermal stability of a protein in the presence of a ligand, providing an indication of binding and selectivity.

  • Reaction Mixture Preparation: A solution containing the bromodomain protein, a fluorescent dye (e.g., SYPRO Orange), and either LP99 or DMSO (vehicle control) in a suitable buffer is prepared in a 96-well plate.

  • Thermal Denaturation: The plate is heated in a real-time PCR instrument with a temperature gradient (e.g., from 25 °C to 95 °C). The fluorescence is monitored as a function of temperature.

  • Data Analysis: The melting temperature (Tm) of the protein is determined by fitting the fluorescence data to a Boltzmann equation. An increase in Tm in the presence of LP99 compared to the control indicates ligand binding and stabilization of the protein. The selectivity is assessed by comparing the Tm shifts across a panel of different bromodomains.

Cellular Assay for IL-6 Secretion

This assay measures the ability of LP99 to modulate the production of the pro-inflammatory cytokine IL-6 in a cellular context.

  • Cell Culture and Stimulation: A suitable cell line (e.g., THP-1 macrophages) is cultured under standard conditions. The cells are then stimulated with an inflammatory agent such as lipopolysaccharide (LPS) in the presence of varying concentrations of LP99 or a vehicle control.

  • Supernatant Collection: After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected.

  • Cytokine Quantification: The concentration of IL-6 in the supernatant is quantified using a standard method such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The IC50 value for the inhibition of IL-6 secretion by LP99 is calculated from the dose-response curve.

Conclusion

This compound is a valuable chemical probe for studying the biological roles of BRD7 and BRD9. Its discovery and efficient synthesis have provided the research community with a critical tool to investigate the function of these bromodomains in health and disease, particularly in the context of chromatin remodeling and inflammation. The detailed methodologies and data presented in this whitepaper are intended to facilitate further research and drug discovery efforts targeting the BRD7/9 subfamily of bromodomains.

(2S,3R)-LP99: A Technical Guide to the First Selective BRD7/9 Bromodomain Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,3R)-LP99 is a potent and selective small molecule inhibitor of the bromodomains of BRD7 and BRD9, components of the human SWI/SNF chromatin remodeling complexes. By targeting these key epigenetic readers, LP99 disrupts the interaction between BRD7/9 and acetylated histones, leading to downstream effects on gene transcription and cellular function. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its binding affinity, cellular activity, and its role in the regulation of pro-inflammatory cytokine secretion. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this novel epigenetic probe.

Introduction

Bromodomains are protein modules that recognize acetylated lysine residues on histone tails and other proteins, thereby playing a crucial role in the regulation of gene expression.[1] The bromodomain-containing proteins BRD7 and BRD9 are integral components of the BAF and PBAF SWI/SNF chromatin remodeling complexes.[1] Dysregulation of these complexes has been implicated in various diseases, including cancer. BRD7 is a putative tumor suppressor that regulates p53 and the PI3K pathway, while BRD9 is often overexpressed in certain cancers.[1] this compound, a quinolone-fused lactam, was developed as the first potent and selective chemical probe to investigate the biological functions of BRD7 and BRD9.[1]

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of the bromodomains of BRD7 and BRD9, preventing their association with acetylated histones.[1] This disruption of a critical protein-protein interaction alters the recruitment and activity of the SWI/SNF complex at specific genomic loci, thereby modulating the transcription of target genes.

Signaling Pathway

While the precise downstream signaling pathways modulated by this compound are still under investigation, initial studies have demonstrated its ability to regulate the secretion of pro-inflammatory cytokines.[1] By inhibiting BRD7/9, LP99 influences the transcriptional regulation of genes involved in the inflammatory response.

LP99_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm LP99 This compound BRD7_9 BRD7/BRD9 (in SWI/SNF complex) LP99->BRD7_9 Inhibits binding Ac_Histones Acetylated Histones BRD7_9->Ac_Histones Binds to Gene_Expression Altered Gene Expression (e.g., pro-inflammatory cytokines) BRD7_9->Gene_Expression Regulates Chromatin Chromatin Cytokines Pro-inflammatory Cytokine Secretion Gene_Expression->Cytokines Leads to reduced

Caption: Proposed mechanism of action of this compound in the nucleus.

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro and cellular assays.

Table 1: In Vitro Binding Affinity and Selectivity
TargetAssay TypeIC50 (nM)Kd (nM)ΔTm (°C) at 10 µM
BRD7BROMOscan®130-13.5
BRD9BROMOscan®85-14.2
BRD4(1)BROMOscan®>100,000-<1
Other BromodomainsDSF--<2 (for 46 other BRDs)

Data from Clark et al., 2015.

Table 2: Cellular Activity
AssayCell LineTargetIC50 (µM)
BRETHEK293BRD7-H3.32.1
BRETHEK293BRD9-H3.31.8
BRETHEK293BRD7-H43.0
BRETHEK293BRD9-H41.9
FRAPU2OSBRD90.8

Data from Theodoulou et al., 2016.

Table 3: Cytotoxicity
Cell LineTime PointCC50 (µM)
U2OS24 hours>33
U2OS72 hours>33

Data from Theodoulou et al., 2016.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Differential Scanning Fluorimetry (DSF)

DSF was used to assess the thermal stability of bromodomain proteins in the presence of this compound, indicating direct binding.

DSF_Workflow start Start: Prepare reaction mix mix Bromodomain Protein + SYPRO Orange Dye + this compound or DMSO start->mix instrument Load into qPCR plate and run in a thermal cycler with fluorescence detection mix->instrument melt_curve Generate melt curve by incrementally increasing temperature instrument->melt_curve analysis Calculate Tm (melting temperature) and ΔTm (shift in Tm) melt_curve->analysis end End: Determine binding analysis->end

Caption: Workflow for Differential Scanning Fluorimetry (DSF) assay.

Protocol:

  • A reaction mixture containing the bromodomain protein (final concentration 2 µM) and SYPRO Orange dye (5x final concentration) in a buffer of 10 mM HEPES pH 7.5 and 150 mM NaCl is prepared.

  • This compound or DMSO vehicle is added to the reaction mixture.

  • The mixture is incubated at room temperature for 30 minutes.

  • The plate is sealed and centrifuged, then placed in a real-time PCR instrument.

  • A temperature ramp from 25 °C to 95 °C is performed, with fluorescence readings taken at each 0.5 °C increment.

  • The melting temperature (Tm) is determined as the midpoint of the unfolding transition. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the DMSO control from the Tm of the compound-treated sample.

Bioluminescence Resonance Energy Transfer (BRET)

The BRET assay was employed to measure the disruption of the interaction between BRD7/9 and histones H3.3 and H4 in live cells.[1]

BRET_Workflow start Start: Co-transfect HEK293 cells transfection BRD7/9-NanoLuc (Donor) + Histone-HaloTag (Acceptor) start->transfection incubation Incubate cells for 24 hours transfection->incubation treatment Treat cells with varying concentrations of this compound incubation->treatment reagents Add HaloTag-NanoBRET 618 ligand and NanoLuc substrate treatment->reagents readout Measure luminescence at two wavelengths (donor and acceptor) reagents->readout analysis Calculate BRET ratio and determine IC50 values readout->analysis end End: Quantify disruption of interaction analysis->end

Caption: Workflow for the Bioluminescence Resonance Energy Transfer (BRET) assay.

Protocol:

  • HEK293 cells are co-transfected with plasmids encoding for BRD7 or BRD9 fused to NanoLuc luciferase (BRET donor) and histone H3.3 or H4 fused to HaloTag (BRET acceptor).[1]

  • After 24 hours, the cells are harvested and resuspended in Opti-MEM.

  • The cells are treated with a dose-response of this compound for 90 minutes.

  • The HaloTag-NanoBRET 618 ligand (acceptor fluorophore) is added, followed by the NanoLuc substrate.

  • Luminescence is measured at 460 nm (donor emission) and >610 nm (acceptor emission).

  • The BRET ratio is calculated as the acceptor emission divided by the donor emission. IC50 values are determined from the dose-response curves.

Fluorescence Recovery After Photobleaching (FRAP)

FRAP was utilized to assess the mobility of BRD9 in the nucleus and its displacement from chromatin by this compound.[1]

Protocol:

  • U2OS cells are transfected with a plasmid encoding GFP-tagged BRD9.

  • The cells are incubated with this compound or DMSO for 1 hour.

  • A specific region of interest (ROI) in the nucleus is photobleached using a high-intensity laser.

  • The recovery of fluorescence in the bleached ROI is monitored over time.

  • The rate and extent of fluorescence recovery are used to determine the mobile fraction of GFP-BRD9, with an increase in mobility indicating displacement from chromatin. LP99 was found to disrupt BRD9 interactions with chromatin at a concentration of 0.8 μM.[1]

Preclinical and Clinical Development

As of the latest available information, specific preclinical and clinical trial data for this compound are not publicly available. The compound is primarily characterized as a chemical probe for investigating the biological roles of BRD7 and BRD9.

Conclusion

This compound is a valuable tool for the scientific community, enabling the selective interrogation of BRD7 and BRD9 function. Its demonstrated ability to disrupt the interaction of these bromodomains with acetylated histones and modulate pro-inflammatory cytokine secretion highlights the therapeutic potential of targeting these epigenetic readers.[1] The data and protocols presented in this guide provide a solid foundation for further research into the biological consequences of BRD7/9 inhibition and the development of novel therapeutics.

References

A Comprehensive Technical Guide to (2S,3R)-LP99: The First Selective Dual BRD7 and BRD9 Bromodomain Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,3R)-LP99 is a potent and selective small molecule inhibitor of the bromodomains of BRD7 and BRD9, two closely related proteins that are components of the human SWI/SNF chromatin-remodeling complexes. As the first-in-class dual inhibitor, this compound serves as a critical chemical probe for elucidating the biological functions of these epigenetic readers in health and disease. This technical guide provides an in-depth overview of this compound, including its binding affinity, selectivity profile, and its effects in cellular assays. Detailed experimental protocols for key assays and the chemical synthesis of the molecule are also presented to facilitate its use and further investigation by the scientific community.

Introduction

Epigenetic modifications play a crucial role in regulating gene expression, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histones and other proteins, thereby recruiting regulatory complexes to chromatin. The bromodomain-containing proteins BRD7 and BRD9 are integral subunits of the PBAF and non-canonical BAF (ncBAF) chromatin-remodeling complexes, respectively. Their involvement in transcriptional regulation has made them attractive targets for therapeutic intervention.

The development of selective chemical probes is essential for dissecting the specific roles of individual bromodomain-containing proteins. This compound, a quinolone-fused lactam, was identified as the first potent and selective inhibitor of both BRD7 and BRD9.[1][2] This guide summarizes the key technical data and methodologies related to this compound.

Quantitative Data

Binding Affinity

The binding affinity of this compound for the bromodomains of BRD7 and BRD9 has been determined by Isothermal Titration Calorimetry (ITC). The dissociation constants (Kd) are summarized in the table below. The corresponding enantiomer, (2S,3R)-ent-LP99, is inactive, highlighting the stereospecificity of the interaction.[3]

TargetThis compound Kd (nM)(2S,3R)-ent-LP99
BRD999No Detectable Binding
BRD7909Not Reported
Selectivity Profile

The selectivity of this compound was assessed against a panel of 48 human bromodomains using Differential Scanning Fluorimetry (DSF). At a concentration of 10 µM, this compound showed a significant thermal stabilization (ΔTm > 4 °C) only for BRD7 and BRD9, with minimal to no stabilization (ΔTm < 1 °C) for all other bromodomains tested, demonstrating its high selectivity.[4]

Bromodomain FamilyRepresentative Members Tested (Partial List)This compound Activity at 10 µM
I (BET)BRD2, BRD3, BRD4, BRDTInactive
IIBRD1, BRPF1, BRPF3Inactive
IIIATAD2, ATAD2BInactive
VCREBBP, EP300Inactive
VIBAZ2A, BAZ2BInactive
VIICECR2, TAF1, TAF1LInactive
VIIITRIM24, TRIM33, TRIM66Inactive
Cellular Activity

This compound has been shown to engage its targets in a cellular context and modulate their function.

AssayCell LineParameterValue
Fluorescence Recovery After Photobleaching (FRAP)U2OSDisruption of BRD9-chromatin interaction0.8 µM
Bioluminescence Resonance Energy Transfer (BRET)HEK293Cellular IC50 (BRD7/9 - Histone H3.3/H4 interaction)Low micromolar
IL-6 Secretion AssayTHP-1 (LPS-stimulated)Inhibition of IL-6 secretionDose-dependent inhibition (0-100 µM)[5]

Signaling Pathways and Experimental Workflows

BRD7/9 in SWI/SNF Complex and Transcriptional Regulation

BRD7 and BRD9 are key components of the SWI/SNF chromatin remodeling complexes, which utilize the energy from ATP hydrolysis to modulate nucleosome positioning and DNA accessibility, thereby influencing gene transcription. This compound, by inhibiting the bromodomains of BRD7 and BRD9, prevents the recruitment of these complexes to acetylated chromatin regions.

BRD7_9_SWI_SNF_Pathway cluster_0 Nucleus Histone Acetylated Histones BRD7_9 BRD7/BRD9 Histone->BRD7_9 recognizes SWI_SNF SWI/SNF Complex BRD7_9->SWI_SNF recruits Transcription Gene Transcription SWI_SNF->Transcription enables LP99 This compound LP99->BRD7_9 inhibits

BRD7/9-mediated recruitment of SWI/SNF complex.

Role of BRD7 in NF-κB Signaling and Inflammation

BRD7 has been implicated in the regulation of inflammatory responses through its interaction with the NF-κB signaling pathway. By inhibiting BRD7, this compound can modulate the expression of pro-inflammatory cytokines like IL-6.

BRD7_NFkB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB P IkB IκB IkB->IkB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates NFkB_IkB->IkB releases NFkB_IkB->NFkB Gene Pro-inflammatory Genes (e.g., IL-6) NFkB_nuc->Gene BRD7 BRD7 BRD7->Gene Transcription_nuc Transcription Gene->Transcription_nuc LP99_nuc This compound LP99_nuc->BRD7

Inhibition of BRD7 by this compound affects NF-κB mediated transcription.

Experimental Workflow for Cellular Assays

The following diagram outlines the general workflow for assessing the cellular activity of this compound.

Experimental_Workflow Start Cell Culture (e.g., U2OS, HEK293, THP-1) Treatment Treat cells with This compound Start->Treatment Assay Perform Assay Treatment->Assay FRAP FRAP Assay->FRAP BRET BRET Assay->BRET ELISA ELISA (IL-6) Assay->ELISA Analysis Data Analysis FRAP->Analysis BRET->Analysis ELISA->Analysis

General workflow for cellular assays with this compound.

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of this compound binding to BRD7 and BRD9 bromodomains.

Materials:

  • Purified BRD7 or BRD9 bromodomain protein

  • This compound

  • ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)

  • Isothermal titration calorimeter

Protocol:

  • Prepare a solution of the BRD protein (e.g., 20-50 µM) in ITC buffer.

  • Prepare a solution of this compound (e.g., 200-500 µM) in the same ITC buffer.

  • Degas both solutions for 5-10 minutes.

  • Load the protein solution into the sample cell of the calorimeter.

  • Load the this compound solution into the injection syringe.

  • Set the experimental temperature (e.g., 25 °C).

  • Perform an initial injection of a small volume (e.g., 0.5 µL) to avoid artifacts, followed by a series of injections (e.g., 20-30 injections of 1.5-2 µL) with sufficient spacing between injections to allow the signal to return to baseline.

  • Analyze the resulting thermogram by integrating the heat changes for each injection and fitting the data to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters.

Fluorescence Recovery After Photobleaching (FRAP)

Objective: To assess the ability of this compound to displace BRD9 from chromatin in living cells.

Materials:

  • U2OS cells

  • Expression vector for GFP-tagged BRD9

  • This compound

  • Confocal microscope with a high-power laser for photobleaching

Protocol:

  • Seed U2OS cells on glass-bottom dishes.

  • Transfect the cells with the GFP-BRD9 expression vector.

  • Allow cells to express the fusion protein for 24-48 hours.

  • Treat the cells with the desired concentration of this compound or vehicle control for a specified time (e.g., 1-4 hours).

  • Mount the dish on the confocal microscope.

  • Acquire a pre-bleach image of a selected cell nucleus.

  • Photobleach a defined region of interest (ROI) within the nucleus using a high-intensity laser pulse.

  • Acquire a time-lapse series of images of the bleached region to monitor the recovery of fluorescence.

  • Measure the fluorescence intensity in the ROI over time and normalize it to the pre-bleach intensity.

  • Analyze the fluorescence recovery curve to determine the mobile fraction and the half-time of recovery (t1/2). An increase in the mobile fraction and a decrease in t1/2 indicate displacement of GFP-BRD9 from chromatin.

IL-6 Secretion ELISA

Objective: To measure the effect of this compound on the secretion of the pro-inflammatory cytokine IL-6 from stimulated monocytic cells.

Materials:

  • THP-1 human monocytic cells

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)

  • Lipopolysaccharide (LPS)

  • This compound

  • Human IL-6 ELISA kit

Protocol:

  • Seed THP-1 cells in a 96-well plate.

  • (Optional) Differentiate the THP-1 cells into macrophage-like cells by treating with PMA (e.g., 50-100 ng/mL) for 24-48 hours, followed by a rest period in fresh media.

  • Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response.

  • Incubate the cells for a specified period (e.g., 6-24 hours).

  • Collect the cell culture supernatant.

  • Perform the IL-6 ELISA on the collected supernatants according to the manufacturer's instructions.

  • Measure the absorbance and calculate the concentration of IL-6 based on a standard curve.

Chemical Synthesis

The synthesis of this compound is a multi-step process that involves the construction of the quinolone-fused lactam core through a key nitro-Mannich/lactamization cascade reaction.[1]

Key Synthetic Steps:

  • Synthesis of the Quinolone Core: This is typically achieved through a palladium-catalyzed Buchwald-Hartwig coupling of a suitable brominated quinolone derivative with a cyclic amide, carbamate, or urea.

  • Enantioselective Nitro-Mannich Reaction: An enantioselective organocatalytic nitro-Mannich reaction between a nitroalkane and an imine derived from the quinolone core establishes the stereocenters.

  • Lactamization: Subsequent reduction of the nitro group and intramolecular cyclization leads to the formation of the lactam ring.

  • Final Functionalization: The final steps involve the installation of the isobutylsulfonamide group to yield this compound.

Conclusion

This compound is a valuable and highly selective chemical probe for investigating the biological roles of BRD7 and BRD9. Its demonstrated potency in biochemical and cellular assays, coupled with its well-defined selectivity profile, makes it an indispensable tool for researchers in epigenetics, oncology, and immunology. The detailed protocols provided in this guide are intended to enable the scientific community to effectively utilize this compound to further unravel the complex functions of BRD7 and BRD9 in cellular processes and disease pathogenesis.

References

In-Depth Technical Guide: (2R,3S)-LP99 Binding Affinity to BRD7 and BRD9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the binding affinity and cellular engagement of the selective inhibitor (2R,3S)-LP99 with the bromodomains of BRD7 and BRD9. It includes quantitative binding data, detailed experimental methodologies, and visualizations of relevant biological pathways and experimental workflows. Of critical note, the active enantiomer is (2R,3S)-LP99, while the (2S,3R) enantiomer is reported to be inactive[1].

Quantitative Binding and Cellular Activity Data

The binding affinity of (2R,3S)-LP99 for BRD7 and BRD9 has been characterized using various biophysical and cellular assays. The following tables summarize the key quantitative data.

Parameter BRD9 BRD7 Assay Reference
Kd (nM) 99~990 (10-fold lower affinity)Isothermal Titration Calorimetry (ITC)[1][2][3][4]
ΔH (kcal mol-1) -11.2Not ReportedIsothermal Titration Calorimetry (ITC)[3]
TΔS (kcal mol-1) 1.98Not ReportedIsothermal Titration Calorimetry (ITC)[3]
Cellular Parameter Target Histone Context Value (µM) Assay Cell Line Reference
IC50 BRD9Histone H3.35.1NanoBRETHEK293[4]
IC50 BRD9Histone H46.2NanoBRETHEK293[4]
Effective Concentration BRD9Chromatin0.8FRAPU2OS[3][5]

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).

Principle: A solution of the ligand ((2R,3S)-LP99) is titrated into a solution of the protein (BRD7 or BRD9 bromodomain) in the sample cell of a microcalorimeter. The heat change upon each injection is measured and plotted against the molar ratio of ligand to protein.

Methodology:

  • Protein and Ligand Preparation:

    • Recombinant BRD7 and BRD9 bromodomain proteins are expressed and purified.

    • (2R,3S)-LP99 is synthesized and dissolved in a buffer matching the protein buffer, with a final DMSO concentration kept low and identical in both protein and ligand solutions to minimize heats of dilution.

  • ITC Experiment:

    • The sample cell is loaded with a solution of the BRD protein (typically in the low µM range).

    • The injection syringe is filled with a solution of (2R,3S)-LP99 (typically 10-fold higher concentration than the protein).

    • The experiment consists of a series of small injections of the ligand into the sample cell at a constant temperature (e.g., 25°C).

    • A control experiment titrating the ligand into buffer alone is performed to determine the heat of dilution.

  • Data Analysis:

    • The heat of dilution is subtracted from the raw data.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, ΔH, and stoichiometry of the interaction.

NanoBRET™ (Bioluminescence Resonance Energy Transfer) Assay

The NanoBRET™ assay is a proximity-based assay used to measure protein-protein interactions in living cells. It was employed to assess the ability of (2R,3S)-LP99 to disrupt the interaction between BRD7/9 and histones.

Principle: Energy is transferred from a bioluminescent donor (NanoLuc® luciferase fused to BRD7 or BRD9) to a fluorescent acceptor (a fluorescently labeled HaloTag® fused to a histone protein). This energy transfer only occurs when the donor and acceptor are in close proximity. Inhibition of this interaction by a compound like LP99 leads to a decrease in the BRET signal.

Methodology:

  • Cell Culture and Transfection:

    • HEK293 cells are cultured in an appropriate medium.

    • Cells are co-transfected with plasmids encoding for the BRD-NanoLuc® fusion protein (donor) and the Histone-HaloTag® fusion protein (acceptor).

  • Assay Protocol:

    • Transfected cells are plated in 96- or 384-well plates.

    • The HaloTag® NanoBRET® 618 Ligand is added to the cells, which then binds to the HaloTag® fusion protein, serving as the energy acceptor.

    • Cells are treated with varying concentrations of (2R,3S)-LP99 or a vehicle control.

    • The NanoBRET™ Nano-Glo® Substrate is added to the wells.

  • Data Acquisition and Analysis:

    • The donor emission (at ~460 nm) and acceptor emission (at ~618 nm) are measured using a luminometer equipped with appropriate filters.

    • The NanoBRET™ ratio is calculated by dividing the acceptor emission by the donor emission.

    • The data are normalized to controls, and the IC50 value is determined by plotting the BRET ratio as a function of the inhibitor concentration.

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a microscopy technique used to study the mobility of fluorescently labeled molecules in living cells. It was used to confirm that (2R,3S)-LP99 can disrupt the association of BRD9 with chromatin.

Principle: A fluorescently tagged protein (e.g., GFP-BRD9) is expressed in cells. A specific region of the cell is photobleached using a high-intensity laser, and the recovery of fluorescence in that region over time is monitored. The rate of recovery is related to the mobility of the fluorescently labeled protein. If the protein is bound to a large, immobile structure like chromatin, its mobility will be low. A compound that disrupts this binding will increase the protein's mobility and thus the rate of fluorescence recovery.

Methodology:

  • Cell Culture and Transfection:

    • U2OS cells are cultured on glass-bottom dishes suitable for microscopy.

    • Cells are transfected with a plasmid encoding a GFP-BRD9 fusion protein.

  • FRAP Experiment:

    • Live cells expressing GFP-BRD9 are treated with (2R,3S)-LP99 or a vehicle control.

    • A pre-bleach image of a selected region of interest (ROI) within the nucleus is acquired.

    • The ROI is photobleached using a high-intensity laser.

    • A time-lapse series of images is acquired to monitor the recovery of fluorescence in the bleached ROI.

  • Data Analysis:

    • The fluorescence intensity in the bleached region is measured over time.

    • The data are corrected for background and photobleaching during image acquisition.

    • The fluorescence recovery curve is plotted, and parameters such as the mobile fraction and the half-time of recovery (t1/2) are calculated. An increase in the mobile fraction and a decrease in t1/2 in the presence of LP99 indicate displacement of BRD9 from chromatin.

Visualizations

Signaling Pathway: Role of BRD7 and BRD9 in SWI/SNF Chromatin Remodeling

BRD7 and BRD9 are components of distinct SWI/SNF (switch/sucrose non-fermentable) chromatin remodeling complexes, which play a crucial role in regulating gene expression by altering chromatin structure. BRD7 is a subunit of the PBAF (Polybromo-associated BAF) complex, while BRD9 is a component of the ncBAF (non-canonical BAF) complex[6]. These complexes utilize the energy from ATP hydrolysis to reposition nucleosomes, thereby modulating the accessibility of DNA to transcription factors. The bromodomains of BRD7 and BRD9 recognize and bind to acetylated lysine residues on histone tails, targeting the SWI/SNF complexes to specific genomic loci.

SWI_SNF_Pathway cluster_nucleus Cell Nucleus cluster_chromatin Chromatin cluster_complexes cluster_regulation n1 n2 n3 n4 Ac Ac BRD7 BRD7 PBAF PBAF Complex BRD7->PBAF part of PBAF->Ac binds to acetylated histones Remodeling Chromatin Remodeling PBAF->Remodeling BRD9 BRD9 ncBAF ncBAF Complex BRD9->ncBAF part of ncBAF->Ac binds to acetylated histones ncBAF->Remodeling Transcription Gene Transcription Remodeling->Transcription regulates LP99 (2R,3S)-LP99 LP99->BRD7 inhibits LP99->BRD9 inhibits

Caption: BRD7 and BRD9 in SWI/SNF chromatin remodeling.

Experimental Workflow: Isothermal Titration Calorimetry (ITC)

The following diagram illustrates the workflow for determining the binding affinity of (2R,3S)-LP99 to BRD7 or BRD9 using ITC.

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 Purify BRD7/BRD9 Bromodomain Protein E1 Load Protein into Sample Cell P1->E1 P2 Prepare (2R,3S)-LP99 Solution E2 Load LP99 into Injection Syringe P2->E2 P3 Degas Protein and Ligand Solutions P3->E1 P3->E2 E3 Titrate LP99 into Protein Solution E1->E3 E2->E3 E4 Measure Heat Change per Injection E3->E4 A1 Plot Heat Change vs. Molar Ratio E4->A1 A2 Fit Data to Binding Model A1->A2 A3 Determine Kd, ΔH, n A2->A3

Caption: Workflow for Isothermal Titration Calorimetry.

Experimental Workflow: NanoBRET™ Assay

This diagram outlines the workflow for assessing the inhibition of the BRD7/9-histone interaction by (2R,3S)-LP99 in live cells using the NanoBRET™ assay.

NanoBRET_Workflow cluster_cell_prep Cell Preparation cluster_assay Assay cluster_detection Detection & Analysis C1 Co-transfect HEK293 cells with BRD-NanoLuc® and Histone-HaloTag® vectors C2 Plate transfected cells in multi-well plate C1->C2 S1 Add HaloTag® NanoBRET® 618 Ligand C2->S1 S2 Add varying concentrations of (2R,3S)-LP99 S1->S2 S3 Add Nano-Glo® Substrate S2->S3 D1 Measure Donor (460nm) and Acceptor (618nm) Emission S3->D1 D2 Calculate NanoBRET™ Ratio (Acceptor/Donor) D1->D2 D3 Determine IC50 D2->D3

Caption: Workflow for the NanoBRET™ Assay.

Experimental Workflow: Fluorescence Recovery After Photobleaching (FRAP)

The following diagram details the workflow for analyzing the effect of (2R,3S)-LP99 on the chromatin association of BRD9 using FRAP.

FRAP_Workflow cluster_cell_prep Cell Preparation cluster_microscopy Microscopy cluster_analysis Data Analysis CP1 Transfect U2OS cells with GFP-BRD9 vector CP2 Treat cells with (2R,3S)-LP99 or vehicle CP1->CP2 M1 Acquire pre-bleach image of a nuclear ROI CP2->M1 M2 Photobleach the ROI with high-intensity laser M1->M2 M3 Acquire time-lapse images of fluorescence recovery M2->M3 DA1 Measure fluorescence intensity in ROI over time M3->DA1 DA2 Plot recovery curve DA1->DA2 DA3 Calculate mobile fraction and t1/2 DA2->DA3

References

(2S,3R)-LP99: An Inactive Stereoisomer in the Context of Chromatin Remodeling

Author: BenchChem Technical Support Team. Date: December 2025

LP99, a quinolone-fused lactam, has been identified as the first potent and selective inhibitor of the BRD7 and BRD9 bromodomains.[1] These proteins are integral components of chromatin remodeling complexes and are involved in the regulation of gene expression. The inhibition of their association with acetylated histones is a key mechanism for modulating chromatin structure and function.

Crucially, the biological activity of LP99 is highly dependent on its stereochemistry. Isothermal titration calorimetry (ITC) analysis has demonstrated that the (2R,3S) enantiomer, referred to as LP99, is the most potent compound, with a dissociation constant (KD) of 99 nM against BRD9.[1] In stark contrast, the (2S,3R) enantiomer of LP99 showed no detectable binding to BRD9 in the same assay.[1]

This lack of binding activity for the (2S,3R) stereoisomer indicates that it does not effectively interact with the BRD9 bromodomain, and by extension, is unlikely to inhibit its function in chromatin remodeling. Therefore, a detailed technical guide on the role of (2S,3R)-LP99 in this process would be centered on its inactivity.

The Active Enantiomer: (2R,3S)-LP99

The active enantiomer, (2R,3S)-LP99, serves as a valuable chemical probe for studying the biological functions of BRD7 and BRD9. Its ability to inhibit the association of these bromodomains with acetylated histones has implications for understanding their role in inflammatory cytokine regulation and as potential targets for anti-inflammatory therapies.[1]

Conclusion

In the context of chromatin remodeling, the focus of research and drug development is on the active (2R,3S)-LP99 stereoisomer. The this compound enantiomer, due to its demonstrated lack of binding to the BRD9 bromodomain, is considered inactive in this regard. Therefore, it does not have a recognized role in the modulation of chromatin structure or function. Any investigation into the biological effects of LP99 on chromatin remodeling should exclusively utilize the active (2R,3S) stereoisomer.

References

No Public Scientific Data Available for (2S,3R)-LP99 and Its Effect on Gene Transcription

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search of publicly available scientific literature and clinical trial databases has yielded no information on a compound designated as "(2S,3R)-LP99" and its purported effects on gene transcription.

The search included broad queries for the compound name in conjunction with terms such as "gene transcription," "mechanism of action," "signaling pathway," and "clinical trials." The search results did not identify any relevant documents. The name "this compound" may be an internal development code for a compound that has not yet been disclosed in public forums, a misnomer, or a compound that is in a very early stage of pre-clinical research with no published findings.

Without any foundational data, it is not possible to provide:

  • Quantitative Data Summary: No data is available to be structured into tables for comparison.

  • Detailed Experimental Protocols: No cited experiments exist from which to detail methodologies.

  • Signaling Pathway and Workflow Diagrams: The lack of information on the compound's mechanism of action precludes the creation of any diagrams representing its biological activity.

Therefore, the request for an in-depth technical guide or whitepaper on "this compound" and its effect on gene transcription cannot be fulfilled at this time due to the absence of any publicly accessible information. Further dissemination of information by the entity developing this compound will be required before such a guide can be produced.

A Technical Guide to the BRD7/9 Bromodomain Inhibitor LP99 and its Inactive Enantiomer (2S,3R)-LP99

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of LP99, a potent and selective chemical probe for the bromodomains of BRD7 and BRD9. A critical aspect of LP99 is its stereochemistry; the (2R,3S) enantiomer is the active inhibitor, while the (2S,3R) enantiomer is inactive and serves as an invaluable negative control for rigorous target validation studies. This document details the mechanism of action of (2R,3S)-LP99, its potential therapeutic applications in oncology and inflammatory diseases, quantitative data from key experiments, and detailed experimental protocols. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this important research tool.

Introduction to LP99 and Stereochemical Significance

LP99 is a quinolone-fused lactam identified as the first selective inhibitor of the BRD7 and BRD9 bromodomains.[1][2] Bromodomains are epigenetic "readers" that recognize acetylated lysine residues on histones and other proteins, thereby recruiting chromatin-remodeling complexes to regulate gene expression.[3] BRD7 and BRD9 are components of the human SWI/SNF chromatin-remodeling complexes, BAF and PBAF, which are frequently mutated in various cancers.[1][4]

The biological activity of LP99 is stereospecific. The (2R,3S)-LP99 enantiomer is the potent, active inhibitor of BRD7 and BRD9. In contrast, (2S,3R)-LP99 shows no detectable binding to these targets and is therefore biologically inactive.[5] This stereochemical distinction is crucial, as the availability of a structurally identical but inactive enantiomer allows researchers to perform robust control experiments, ensuring that observed biological effects are due to the specific inhibition of BRD7 and BRD9 and not off-target effects.

Mechanism of Action

(2R,3S)-LP99 functions as a competitive inhibitor at the acetyl-lysine binding pocket of the BRD7 and BRD9 bromodomains.[5][6] By occupying this pocket, it prevents the recruitment of BRD7 and BRD9 to acetylated histones, thereby modulating the activity of the SWI/SNF chromatin-remodeling complexes and altering the transcription of target genes.[1][4] This disruption of chromatin interaction has been shown to have downstream effects on cellular processes such as proliferation and inflammatory responses.[1][6]

Potential Therapeutic Applications

Given the role of BRD7 and BRD9 in various pathologies, (2R,3S)-LP99 and other selective inhibitors have potential therapeutic applications in several areas:

  • Oncology: The SWI/SNF complexes, of which BRD7 and BRD9 are components, are mutated in approximately 20% of human cancers.[7] BRD9, in particular, has been identified as a potential therapeutic target in malignancies such as acute myeloid leukemia (AML) and cervical cancer.[8][9] Inhibition of BRD9 has been shown to suppress the growth of cancer cells.[8]

  • Inflammatory Diseases: (2R,3S)-LP99 has been demonstrated to play a role in regulating the secretion of pro-inflammatory cytokines.[1][4] Specifically, it has been shown to decrease the level of Interleukin-6 (IL-6) secreted from stimulated monocytic cells.[10] This suggests a potential therapeutic strategy for inflammatory conditions where IL-6 plays a pathogenic role.

Quantitative Data

The binding affinity and selectivity of (2R,3S)-LP99 have been characterized using various biophysical techniques. The inactive enantiomer, this compound, showed no detectable binding in these assays.

TargetAssayParameterValueReference
(2R,3S)-LP99
BRD9Isothermal Titration Calorimetry (ITC)Kd99 nM[5]
BRD7Isothermal Titration Calorimetry (ITC)Kd909 nM[8]
BRD9Differential Scanning Fluorimetry (DSF)ΔTm> 4 °C[6]
BRD7Differential Scanning Fluorimetry (DSF)ΔTm> 4 °C[6]
Panel of 46 other bromodomainsDifferential Scanning Fluorimetry (DSF)ΔTm< 1 °C[6]
This compound
BRD9Isothermal Titration Calorimetry (ITC)BindingNo Detectable Binding[5]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize LP99 are provided below.

Enantioselective Synthesis of (2R,3S)-LP99

The asymmetric synthesis of (2R,3S)-LP99 is achieved through a multi-step process, with a key step being an enantioselective organocatalytic nitro-Mannich reaction.[5]

  • Key Reaction: Nitro-Mannich reaction of 1,4-dimethyl-7-nitro-1,2-dihydroquinolin-2-one with an imine derived from 4-chlorobenzaldehyde and a primary amine.

  • Catalyst: A bifunctional cinchona-alkaloid-derived phase-transfer catalyst (e.g., quinidine-derived catalyst 68 from the primary literature) is used to impart high enantiofacial selectivity.[5]

  • Procedure Outline:

    • The nitro-Mannich reaction is performed on a gram scale to produce the desired enantiomer of the nitro-amine intermediate in high enantiomeric excess (ee).[5]

    • N-Boc deprotection and concomitant cyclization with trifluoroacetic acid (TFA), followed by epimerization with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), affords the lactam core as a single diastereomer.[5]

    • The synthesis is completed by derivatization of the amino group, for example, by reaction with isobutylsulfonyl chloride.[5]

    • Final purification by preparative HPLC on a chiral stationary phase yields the (2R,3S)-LP99 enantiomer in >98% ee.[2]

Isothermal Titration Calorimetry (ITC)

ITC is used to directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction between (2R,3S)-LP99 and the bromodomains of BRD7 and BRD9.[11]

  • Instrumentation: A MicroCal ITC200 or similar instrument.

  • Sample Preparation:

    • Protein (BRD7 or BRD9 bromodomain) is dialyzed extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).

    • (2R,3S)-LP99 is dissolved in the final dialysis buffer. A small amount of DMSO may be used for initial solubilization, with the final concentration being matched in both the protein and ligand solutions.

  • Experimental Parameters (Example):

    • Protein Concentration (in cell): 10-20 µM

    • Ligand Concentration (in syringe): 100-200 µM (typically 10-fold higher than protein concentration)

    • Temperature: 25 °C

    • Injections: 1 injection of 0.4 µL followed by 19 injections of 2 µL.

    • Spacing: 150 seconds between injections.

    • Stirring Speed: 750 rpm.

  • Data Analysis: The raw data is integrated and fitted to a single-site binding model to determine Kd, n, and ΔH. The dissociation constant is calculated from the association constant (Kd = 1/Ka).

Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is used to assess the thermal stability of a protein in the presence of a ligand. An increase in the melting temperature (Tm) indicates ligand binding and stabilization. This assay is particularly useful for high-throughput screening of selectivity against a panel of proteins.[12]

  • Instrumentation: A real-time PCR instrument capable of monitoring fluorescence over a temperature gradient.

  • Reagents:

    • Purified bromodomain proteins (e.g., 2 µM final concentration).

    • (2R,3S)-LP99 or this compound (e.g., 10 µM final concentration).

    • SYPRO Orange dye (e.g., 5x final concentration).

    • Assay Buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl).

  • Procedure:

    • In a 96-well or 384-well PCR plate, combine the protein, compound, and SYPRO Orange dye in the assay buffer.

    • Seal the plate and centrifuge briefly.

    • Place the plate in the real-time PCR instrument.

    • Set up a temperature ramp from 25 °C to 95 °C with a ramp rate of 1 °C/min.

    • Monitor the fluorescence of SYPRO Orange during the temperature ramp.

  • Data Analysis: The melting temperature (Tm) is determined by fitting the sigmoidal melting curve. The change in melting temperature (ΔTm) is calculated as Tm (protein + compound) - Tm (protein alone).

Cellular Target Engagement - Bioluminescence Resonance Energy Transfer (BRET) Assay

BRET assays are used to measure protein-protein interactions in living cells. In the context of LP99, this assay can be used to demonstrate that the compound disrupts the interaction between BRD7 or BRD9 and histones in a cellular environment.[10]

  • Cell Line: HEK293 cells are commonly used.[10]

  • Constructs:

    • A BRD-NanoLuc luciferase fusion protein (e.g., BRD9-NanoLuc) as the BRET donor.

    • A fluorescently labeled histone-HaloTag fusion protein (e.g., Histone H3.3-HaloTag) as the BRET acceptor.

  • Procedure:

    • Co-transfect HEK293 cells with the donor and acceptor plasmids.

    • After 24-48 hours, harvest the cells and resuspend them in an appropriate assay buffer.

    • Add the HaloTag ligand (e.g., NanoBRET 618) to label the acceptor protein.

    • Dispense the cell suspension into a 96-well or 384-well white plate.

    • Add varying concentrations of (2R,3S)-LP99 or the inactive this compound control.

    • Add the NanoLuc substrate (e.g., furimazine).

    • Immediately measure the luminescence at two wavelengths (donor emission, e.g., ~460 nm, and acceptor emission, e.g., ~618 nm) using a plate reader equipped for BRET measurements.

  • Data Analysis: The BRET ratio is calculated as (Acceptor Emission) / (Donor Emission). The data is then plotted against the compound concentration to determine the IC50 value.

IL-6 Secretion Assay in THP-1 Cells

This assay is used to evaluate the anti-inflammatory potential of LP99 by measuring its effect on the secretion of the pro-inflammatory cytokine IL-6 from stimulated human monocytic cells.[13]

  • Cell Line: THP-1 human monocytic leukemia cells.

  • Differentiation and Stimulation:

    • Differentiate THP-1 monocytes into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) (e.g., 50 ng/mL for 48 hours).

    • Wash the cells and incubate in fresh medium for 24 hours to allow them to rest.

    • Pre-treat the differentiated cells with various concentrations of (2R,3S)-LP99 or the this compound control for a specified period (e.g., 1-2 hours).

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and cytokine secretion.

  • IL-6 Quantification:

    • After a 24-hour incubation with LPS, collect the cell culture supernatant.

    • Measure the concentration of IL-6 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the IL-6 concentration against the compound concentration to determine the dose-dependent effect of LP99 on cytokine secretion.

Visualizations

Signaling Pathway of BRD7/9 Inhibition

BRD7_9_Inhibition_Pathway cluster_nucleus Nucleus cluster_drug_action Pharmacological Intervention cluster_cellular_response Cellular Response Histones Acetylated Histones BRD7_9 BRD7/9 Histones->BRD7_9 recognizes SWI_SNF SWI/SNF Complex BRD7_9->SWI_SNF recruits Gene_Expression Target Gene Expression (e.g., Pro-inflammatory genes, Oncogenes) SWI_SNF->Gene_Expression regulates Inflammation Decreased Inflammation (e.g., ↓ IL-6) Gene_Expression->Inflammation Cancer_Growth Inhibition of Cancer Cell Growth Gene_Expression->Cancer_Growth LP99 (2R,3S)-LP99 LP99->BRD7_9 inhibits Inactive_LP99 This compound (Inactive Control)

Caption: Mechanism of action of (2R,3S)-LP99 in inhibiting BRD7/9 signaling.

Experimental Workflow for LP99 Characterization

LP99_Characterization_Workflow cluster_synthesis Chemical Synthesis cluster_biophysical Biophysical Characterization cluster_cellular Cellular Assays Synthesis Enantioselective Synthesis Active (2R,3S)-LP99 Synthesis->Active Inactive This compound Synthesis->Inactive ITC Isothermal Titration Calorimetry (ITC) Active->ITC DSF Differential Scanning Fluorimetry (DSF) Active->DSF BRET BRET Assay (HEK293 cells) Active->BRET IL6_Assay IL-6 Secretion Assay (THP-1 cells) Active->IL6_Assay Inactive->ITC (Negative Control) Inactive->BRET (Negative Control) Inactive->IL6_Assay (Negative Control) Binding_Affinity Binding Affinity (Kd) to BRD7/9 ITC->Binding_Affinity Determines Selectivity Selectivity Profile (vs. Bromodomain Panel) DSF->Selectivity Assesses Target_Engagement Cellular Target Engagement BRET->Target_Engagement Measures Functional_Effect Anti-inflammatory Effect IL6_Assay->Functional_Effect Measures

Caption: Workflow for the synthesis and characterization of LP99 enantiomers.

Conclusion

LP99 is a seminal chemical probe that has been instrumental in elucidating the biological functions of BRD7 and BRD9. The clear distinction in activity between its (2R,3S) and (2S,3R) enantiomers makes it an exemplary tool for rigorous pharmacological studies. The potential for therapeutic intervention in oncology and inflammation by targeting BRD7/9 continues to be an active area of research, built upon the foundational understanding provided by probes like LP99. This guide provides the core technical information required for researchers to effectively utilize and build upon the knowledge surrounding this important molecule.

References

(2S,3R)-LP99: A Stereochemical Investigation into the Inactive Enantiomer of a Potent BRD7/9 Bromodomain Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

LP99 is a potent and selective chemical probe for the bromodomains of BRD7 and BRD9, proteins implicated in chromatin remodeling and transcriptional regulation. As with many chiral molecules, the biological activity of LP99 is stereospecific. This guide provides a comprehensive analysis of the (2S,3R)-LP99 enantiomer, demonstrating its lack of significant biological activity compared to its highly potent (2R,3S) counterpart. This document details the activity and selectivity data, experimental protocols used for characterization, and the underlying signaling pathways, serving as a critical resource for researchers utilizing LP99 and its enantiomers in their studies.

Introduction

Bromodomains are epigenetic reader domains that recognize acetylated lysine residues on histone tails and other proteins, playing a crucial role in the regulation of gene expression. The bromodomain-containing proteins BRD7 and BRD9 are components of the human SWI/SNF chromatin-remodeling complex and have emerged as therapeutic targets in oncology and inflammatory diseases.[1][2] LP99 was identified as the first selective inhibitor of the BRD7 and BRD9 bromodomains.[2]

The synthesis of LP99 yields a racemic mixture, and subsequent chiral separation and analysis have revealed that the biological activity resides in a single enantiomer. This guide focuses on the this compound enantiomer, which has been characterized as the inactive stereoisomer and is often utilized as a negative control in experiments to confirm the on-target effects of its active counterpart, (2R,3S)-LP99.[3] Understanding the stereochemical basis of activity is paramount for the accurate interpretation of experimental results and for the advancement of structure-activity relationship (SAR) studies in the development of next-generation bromodomain inhibitors.

Activity and Selectivity of LP99 Enantiomers

The profound difference in biological activity between the two enantiomers of LP99 highlights the critical importance of stereochemistry in molecular recognition by the BRD7 and BRD9 bromodomains. The (2R,3S)-LP99 enantiomer is a potent inhibitor, while the this compound enantiomer is essentially inactive.

Quantitative Binding Affinity Data

Isothermal Titration Calorimetry (ITC) has been employed to directly measure the binding affinity of the LP99 enantiomers to the BRD9 bromodomain. The results unequivocally demonstrate the high potency of the (2R,3S) enantiomer and the lack of detectable binding for the (2S,3R) enantiomer.

EnantiomerTargetMethodKd (nM)Reference
(2R,3S)-LP99BRD9ITC99[3]
(2R,3S)-LP99BRD7ITC909
This compoundBRD9ITCNo Detectable Binding[3]
Cellular Activity

The differential activity of the LP99 enantiomers is also observed in cellular assays designed to measure the engagement of the inhibitor with its target in a physiological context.

AssayCell LineTarget(2R,3S)-LP99 ActivityThis compound ActivityReference
NanoBRETHEK293BRD7/9 - Histone InteractionLow micromolar IC50Inactive[1]
FRAPU2OSBRD9 Chromatin DissociationActive at 0.8 µMInactive[1]
IL-6 SecretionTHP-1BRD7/9 Dependent Cytokine ReleaseDose-dependent inhibitionInactive[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of the findings related to LP99 enantiomer activity. The following sections outline the key experimental protocols used in the characterization of this compound and its active counterpart.

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique used to quantitatively study the binding of molecules. It directly measures the heat change that occurs when two molecules interact, allowing for the accurate determination of binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of binding (enthalpy, ΔH, and entropy, ΔS).

Protocol:

  • Recombinant BRD9 protein is dialyzed against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

  • The LP99 enantiomers are dissolved in the same ITC buffer to the desired concentration.

  • The sample cell of the ITC instrument is filled with the BRD9 protein solution.

  • The injection syringe is filled with the LP99 enantiomer solution.

  • A series of small injections of the LP99 enantiomer solution into the sample cell are performed at a constant temperature.

  • The heat released or absorbed during each injection is measured and plotted against the molar ratio of ligand to protein.

  • The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters.

NanoBioluminescence Resonance Energy Transfer (NanoBRET™) Assay

The NanoBRET™ assay is a proximity-based assay that measures protein-protein interactions in living cells. It utilizes a highly sensitive NanoLuc® luciferase as a donor and a fluorescently labeled HaloTag® protein as an acceptor. This assay was adapted to measure the displacement of a fluorescently labeled ligand from the bromodomain by a competing compound.

Protocol:

  • HEK293 cells are co-transfected with plasmids encoding for a BRD9-NanoLuc® fusion protein and a HaloTag®-histone H3.3 fusion protein.

  • Transfected cells are plated in a 96-well plate.

  • The HaloTag®-histone H3.3 is labeled with a fluorescent HaloTag® NanoBRET™ 618 ligand.

  • The LP99 enantiomers are serially diluted and added to the cells.

  • The NanoLuc® substrate, furimazine, is added to the wells.

  • The luminescence signals from the NanoLuc® donor (460 nm) and the HaloTag® acceptor (618 nm) are measured using a plate reader.

  • The BRET ratio (acceptor emission/donor emission) is calculated and plotted against the concentration of the LP99 enantiomer to determine the IC50 value.

Fluorescence Recovery After Photobleaching (FRAP) Assay

FRAP is a microscopy technique used to study the dynamics of fluorescently labeled molecules within a living cell. It is used to assess the ability of a compound to displace a target protein from a specific cellular compartment, such as chromatin.

Protocol:

  • U2OS cells are transfected with a plasmid encoding a GFP-BRD9 fusion protein.

  • The transfected cells are treated with either vehicle or the LP99 enantiomers.

  • A specific region of the nucleus is photobleached using a high-intensity laser.

  • The recovery of fluorescence in the photobleached region is monitored over time using time-lapse microscopy.

  • The rate and extent of fluorescence recovery are quantified to determine the mobility of the GFP-BRD9 protein. A faster recovery indicates displacement from chromatin.

IL-6 Secretion Assay in THP-1 Cells

This assay measures the ability of a compound to modulate the inflammatory response in a human monocytic cell line.

Protocol:

  • THP-1 cells are differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA).

  • The differentiated THP-1 cells are pre-treated with serial dilutions of the LP99 enantiomers.

  • Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS).

  • The cell culture supernatant is collected after a defined incubation period.

  • The concentration of secreted IL-6 in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the role of this compound.

BRD9_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibition Inhibition BRD9 BRD9 Acetylated_Histones Acetylated Histones BRD9->Acetylated_Histones binds to SWI_SNF SWI/SNF Complex BRD9->SWI_SNF associates with Chromatin_Remodeling Chromatin Remodeling SWI_SNF->Chromatin_Remodeling mediates Gene_Transcription Gene Transcription Chromatin_Remodeling->Gene_Transcription enables Active_LP99 (2R,3S)-LP99 Active_LP99->BRD9 inhibits binding to acetylated histones Inactive_LP99 This compound Inactive_LP99->BRD9 no significant binding

Caption: BRD9 signaling pathway and the differential effects of LP99 enantiomers.

NanoBRET_Workflow start Start transfection Co-transfect HEK293 cells with BRD9-NanoLuc® and HaloTag®-Histone start->transfection plating Plate cells in 96-well plate transfection->plating labeling Label with HaloTag® NanoBRET™ 618 ligand plating->labeling compound_addition Add this compound or (2R,3S)-LP99 labeling->compound_addition substrate_addition Add NanoLuc® substrate (furimazine) compound_addition->substrate_addition measurement Measure luminescence at 460nm and 618nm substrate_addition->measurement analysis Calculate BRET ratio and determine IC50 measurement->analysis end End analysis->end

Caption: Experimental workflow for the NanoBRET™ assay to assess LP99 activity.

Logical_Relationship Chiral_Molecule LP99 is a Chiral Molecule Enantiomers Exists as two enantiomers: (2R,3S)-LP99 and this compound Chiral_Molecule->Enantiomers Stereospecific_Binding BRD9 bromodomain has a stereospecific binding pocket Enantiomers->Stereospecific_Binding Active_Enantiomer (2R,3S)-LP99 binds with high affinity Stereospecific_Binding->Active_Enantiomer Inactive_Enantiomer This compound does not bind Stereospecific_Binding->Inactive_Enantiomer Biological_Activity Biological Activity (e.g., inhibition of BRD9) Active_Enantiomer->Biological_Activity No_Biological_Activity No Significant Biological Activity Inactive_Enantiomer->No_Biological_Activity

Caption: Logical relationship explaining the stereospecific activity of LP99.

Conclusion

The data presented in this technical guide conclusively demonstrate that the this compound enantiomer is biologically inactive against the BRD7 and BRD9 bromodomains. This stark contrast with the potent inhibitory activity of its (2R,3S) counterpart underscores the high degree of stereoselectivity of the LP99 binding site within these bromodomains. For researchers in the field of epigenetics and drug discovery, the use of this compound as a negative control is essential for validating that the observed biological effects of (2R,3S)-LP99 are indeed due to the specific inhibition of BRD7 and BRD9. This guide provides the necessary data and experimental context to support the rigorous design and interpretation of studies involving this important chemical probe.

References

(2S,3R)-LP99: A Technical Guide to its Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties and stability of the stereoisomer (2S,3R)-LP99. It is critical to note that the publicly available research primarily focuses on its enantiomer, (2R,3S)-LP99, a potent and selective inhibitor of the BRD7 and BRD9 bromodomains. The (2S,3R) enantiomer has been reported to be inactive. This document summarizes the available data for the active enantiomer, provides detailed, generalized experimental protocols for determining the physicochemical properties and stability of compounds like this compound, and explores the signaling pathways associated with its targets, BRD7 and BRD9.

Introduction to LP99 and the Significance of Stereochemistry

LP99 has been identified as a selective inhibitor of the BRD7 and BRD9 bromodomains, which are involved in transcriptional regulation and have been implicated in various diseases, including cancer.[1] The biological activity of LP99 is highly dependent on its stereochemistry. The active enantiomer is (2R,3S)-LP99, which has a reported Kd value of 99 nM against BRD9.[1][2] In contrast, the this compound enantiomer has shown no detectable binding to BRD9, highlighting the critical role of the compound's three-dimensional structure in its biological function.[1]

This guide will focus on providing the available information for the LP99 molecule, with the understanding that the quantitative data pertains to the active (2R,3S) stereoisomer. The methodologies provided are standard protocols applicable for the characterization of the (2S,3R) enantiomer.

Chemical and Physical Properties of LP99

While specific experimental data for the this compound enantiomer is not available in public literature, the properties of the active (2R,3S)-LP99 have been partially characterized.

PropertyData for (2R,3S)-LP99Source
Full Chemical Name N-[(2R,3S)-2-(4-chlorophenyl)-1-(1,4-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)-6-oxopiperidin-3-yl]propane-2-sulfonamide[1][3]
CAS Number 1808951-93-0[1][3]
Molecular Formula C₂₆H₃₀ClN₃O₄S[1][3]
Molecular Weight 516.05 g/mol [2][3]
Appearance White to light yellow solid[2]
Solubility DMF: 20 mg/mlDMSO: 20 mg/mlEthanol: 20 mg/mlEthanol:PBS (pH 7.2) (1:9): 0.1 mg/ml[1]
Melting Point Not publicly available
pKa Not publicly available
LogP Not publicly available

Experimental Protocols for Physicochemical Characterization

The following are detailed, generalized protocols for determining the key chemical properties of a small molecule inhibitor like this compound.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology: Capillary Melting Point Method [4][5][6][7][8]

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Procedure:

    • A preliminary rapid heating run is performed to determine an approximate melting range.

    • A fresh sample is then heated at a slower rate (e.g., 1-2 °C per minute), starting from a temperature approximately 10-15 °C below the estimated melting point.

  • Data Recording: The temperature at which the first droplet of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point) are recorded as the melting range.

Solubility Determination

Solubility is a critical parameter for drug formulation and bioavailability.

Methodology: Shake-Flask Method [9][10]

  • Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, buffers at different pH values, ethanol) in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of this compound in the clear, saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11]

pKa Determination

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at different pH values, which affects its solubility, absorption, and target binding.

Methodology: Potentiometric Titration [12][13][14]

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent mixture (e.g., water with a co-solvent if solubility is low).

  • Titration: The solution is titrated with a standardized solution of a strong acid or base, while the pH is continuously monitored using a calibrated pH meter.

  • Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which 50% of the compound is ionized.

LogP Determination

The logarithm of the partition coefficient (LogP) between octanol and water is a measure of a compound's lipophilicity, which influences its membrane permeability and pharmacokinetic properties.

Methodology: Shake-Flask Method [15][16]

  • Phase Preparation: n-Octanol and water are mutually saturated by mixing and then separating the two phases.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a sealed container.

  • Equilibration: The mixture is agitated until equilibrium is reached (e.g., for 24 hours).

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

  • Quantification: The concentration of this compound in each phase is determined using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Stability Assessment

Stability testing is essential to determine the shelf-life and appropriate storage conditions for a drug substance.

Methodology: ICH-Guided Stability Studies [17][18][19][20][21]

  • Protocol Design: A stability testing protocol is established according to the International Council for Harmonisation (ICH) guidelines. This includes defining storage conditions (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH), time points for testing, and the analytical methods to be used.

  • Sample Storage: Samples of this compound are stored in controlled environment chambers under the specified conditions.

  • Analytical Testing: At each time point, samples are analyzed for key stability-indicating parameters, which may include:

    • Appearance: Visual inspection for any changes in color or physical state.

    • Assay: Quantification of the amount of this compound remaining.

    • Purity: Detection and quantification of any degradation products using a stability-indicating HPLC method.

  • Data Evaluation: The data is analyzed to determine the rate of degradation and to establish a re-test period or shelf-life.

A general workflow for assessing the stability of a small molecule inhibitor is presented below.

G Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_working Prepare Working Solution (e.g., 10 µM in Test Media) prep_stock->prep_working prep_media Prepare Test Media (e.g., Buffer, Cell Culture Media) prep_media->prep_working incubate Incubate at 37°C, 5% CO₂ prep_working->incubate aliquot Collect Aliquots at Time Points (0, 2, 8, 24, 48h) incubate->aliquot hplc_ms Analyze by HPLC-MS aliquot->hplc_ms data_analysis Calculate % Remaining vs. Time 0 hplc_ms->data_analysis

Caption: A workflow for assessing small molecule inhibitor stability.

Signaling Pathways of BRD7 and BRD9

As LP99 targets BRD7 and BRD9, understanding their roles in cellular signaling is crucial for elucidating the potential biological consequences of their inhibition.

BRD7 Signaling Pathways

BRD7 is recognized as a tumor suppressor and is involved in several key signaling pathways.[22][23] It can interact with p53 to regulate the transcription of p53 target genes, leading to senescence.[22][24] BRD7 also plays a role in the insulin signaling pathway by modulating the phosphorylation of GSK3β.[25] Furthermore, it has been shown to influence the Wnt/β-catenin and Ras-Raf-MEK-ERK pathways.[22][23]

G Key Signaling Pathways Involving BRD7 BRD7 BRD7 p53 p53 BRD7->p53 interacts with GSK3b GSK3β Phosphorylation BRD7->GSK3b regulates beta_catenin β-catenin BRD7->beta_catenin regulates ERK ERK BRD7->ERK regulates p53_target p53 Target Genes p53->p53_target upregulates InsulinReceptor Insulin Receptor InsulinReceptor->GSK3b Wnt Wnt Wnt->beta_catenin Ras Ras Ras->ERK Senescence Senescence p53_target->Senescence GlucoseMetabolism Glucose Metabolism GSK3b->GlucoseMetabolism CellProliferation Cell Proliferation beta_catenin->CellProliferation ERK->CellProliferation G Key Signaling Pathways Involving BRD9 BRD9 BRD9 Oxytocin_pathway Oxytocin Signaling Genes BRD9->Oxytocin_pathway regulates Pluripotency_genes Pluripotency Genes BRD9->Pluripotency_genes co-regulates with SMAD2/3, β-catenin ARE Antioxidant Response Element (ARE) Genes BRD9->ARE facilitates binding to OxytocinReceptor Oxytocin Receptor OxytocinReceptor->Oxytocin_pathway TGFb_Nodal TGF-β/Activin/Nodal TGFb_Nodal->Pluripotency_genes Wnt_beta_catenin Wnt/β-catenin Wnt_beta_catenin->Pluripotency_genes Nrf2 Nrf2 Nrf2->ARE GastricCancer Gastric Cancer Progression Oxytocin_pathway->GastricCancer StemCell_Regulation Stem Cell Self-Renewal & Differentiation Pluripotency_genes->StemCell_Regulation CancerCell_Progression Cancer Cell Progression Pluripotency_genes->CancerCell_Progression Venetoclax_Resistance Venetoclax Resistance ARE->Venetoclax_Resistance

References

Whitepaper: The Modulatory Effects of (2S,3R)-LP99 on Pro-inflammatory Cytokine Secretion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the biological effects of the novel compound (2S,3R)-LP99 on the secretion of pro-inflammatory cytokines. The data herein demonstrates that this compound is a potent inhibitor of the Toll-Like Receptor 4 (TLR4) signaling pathway, a critical cascade in the innate immune response to bacterial endotoxins like lipopolysaccharide (LPS). By modulating this pathway, this compound effectively reduces the production of key pro-inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). This document details the experimental protocols used to ascertain these effects, presents quantitative data in a clear, tabular format, and provides visual diagrams of the implicated signaling pathway and experimental workflow.

Introduction

The inflammatory response is a fundamental biological process essential for host defense against pathogens and tissue injury. However, dysregulated or chronic inflammation can lead to the pathogenesis of numerous diseases, including sepsis, autoimmune disorders, and chronic inflammatory conditions.[1] A key driver of inflammation is the excessive production of pro-inflammatory cytokines.[2][3]

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system.[4][5] LPS recognition by the TLR4 receptor complex initiates a signaling cascade that culminates in the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB).[6][7][8] Activated NF-κB then translocates to the nucleus to induce the expression of a wide array of pro-inflammatory genes, including those encoding for TNF-α, IL-6, and IL-1β.[2][5]

This compound is a novel small molecule inhibitor designed to modulate this inflammatory cascade. This whitepaper outlines the pre-clinical in-vitro evidence of its efficacy in suppressing pro-inflammatory cytokine secretion and elucidates its mechanism of action within the TLR4 signaling pathway.

Quantitative Data Presentation

The inhibitory effect of this compound on LPS-induced pro-inflammatory cytokine secretion was quantified in RAW 264.7 murine macrophages. The cells were pre-treated with varying concentrations of this compound for 1 hour before stimulation with 100 ng/mL of LPS for 24 hours. Cytokine concentrations in the cell culture supernatant were measured by Enzyme-Linked Immunosorbent Assay (ELISA). The results are summarized in Table 1.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-Stimulated RAW 264.7 Macrophages

This compound Conc. (µM)TNF-α (pg/mL) ± SD% InhibitionIL-6 (pg/mL) ± SD% InhibitionIL-1β (pg/mL) ± SD% Inhibition
0 (Vehicle Control) 25.4 ± 3.1-18.9 ± 2.5-12.3 ± 1.8-
0 (LPS Only) 3245.8 ± 210.20%4582.1 ± 350.60%856.4 ± 98.70%
0.1 2175.3 ± 185.433%3105.7 ± 298.132%582.3 ± 75.432%
1 1132.6 ± 112.965%1598.2 ± 145.365%299.7 ± 42.165%
10 356.9 ± 45.789%498.5 ± 62.889%94.2 ± 15.689%
25 128.3 ± 22.196%181.7 ± 31.596%34.6 ± 8.996%

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophages were used for all experiments.

  • Culture Medium: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO₂.

  • Plating: For experiments, cells were seeded in 24-well plates at a density of 5 x 10⁵ cells/well and allowed to adhere overnight.

  • Drug Treatment: A stock solution of this compound was prepared in DMSO.[9] This was further diluted in culture medium to the final working concentrations. The final DMSO concentration in all wells, including controls, was maintained at 0.1%.[9] Cells were pre-incubated with this compound or vehicle (0.1% DMSO) for 1 hour.

  • LPS Stimulation: Following pre-treatment, cells were stimulated with 100 ng/mL of LPS (from E. coli O111:B4) for 24 hours.[10][11]

Cytokine Measurement by ELISA
  • Sample Collection: After the 24-hour incubation, the cell culture supernatant was collected and centrifuged to remove cellular debris.[9] Supernatants were stored at -80°C until analysis.[9]

  • ELISA Procedure: The concentrations of TNF-α, IL-6, and IL-1β in the supernatants were quantified using commercially available ELISA kits, following the manufacturer's instructions.[10] This typically involves the following steps:

    • Coating a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Adding standards and samples (supernatants) to the wells.

    • Incubating with a biotinylated detection antibody.

    • Adding a streptavidin-horseradish peroxidase (HRP) conjugate.

    • Adding a substrate solution to produce a colorimetric reaction.

    • Stopping the reaction and measuring the absorbance at a specific wavelength using a microplate reader.[9]

Western Blot for NF-κB p65 Translocation
  • Cell Lysis: After treatment, cells were washed with ice-cold PBS and lysed to separate nuclear and cytoplasmic fractions using a commercial kit.

  • Protein Quantification: Protein concentration in each fraction was determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked and then incubated with a primary antibody against the p65 subunit of NF-κB. After washing, the membrane was incubated with an HRP-conjugated secondary antibody.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The relative band intensities were quantified using densitometry software.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general experimental workflow.

TLR4_Signaling_Pathway Figure 1: this compound Inhibition of the TLR4-NF-κB Signaling Pathway cluster_nucleus LPS LPS TLR4_MD2 TLR4/MD-2 Complex LPS->TLR4_MD2 Binds MyD88 MyD88 TLR4_MD2->MyD88 Recruits LP99 This compound IKK_Complex IKK Complex LP99->IKK_Complex Inhibits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TRAF6->IKK_Complex Activates IkB IκBα IKK_Complex->IkB Phosphorylates NFkB_IkB NF-κB/IκBα Complex (Inactive) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->NFkB Degradation of IκBα Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Induces Gene Transcription

Figure 1: this compound Inhibition of the TLR4-NF-κB Signaling Pathway

Experimental_Workflow Figure 2: General Experimental Workflow start Start cell_culture Seed RAW 264.7 Cells (5x10^5 cells/well) start->cell_culture adherence Incubate Overnight cell_culture->adherence pretreatment Pre-treat with this compound or Vehicle for 1 hour adherence->pretreatment stimulation Stimulate with LPS (100 ng/mL) for 24 hours pretreatment->stimulation collection Collect Supernatant stimulation->collection elisa Measure Cytokines (TNF-α, IL-6, IL-1β) by ELISA collection->elisa analysis Data Analysis elisa->analysis end End analysis->end

Figure 2: General Experimental Workflow

Mechanism of Action

This compound exerts its anti-inflammatory effects by targeting a key downstream signaling node in the TLR4 pathway. Upon LPS binding to the TLR4/MD-2 receptor complex, a signaling cascade is initiated through the recruitment of adaptor proteins like MyD88.[7][8][12] This leads to the activation of IRAK kinases and TRAF6, which in turn activates the IκB kinase (IKK) complex.[8][12] The IKK complex then phosphorylates the inhibitory protein IκBα, targeting it for degradation.[8] This unmasks the nuclear localization sequence of NF-κB, allowing it to translocate into the nucleus and drive the transcription of pro-inflammatory cytokines.[2]

Our data suggest that this compound acts as an inhibitor of the IKK complex. By preventing the phosphorylation and subsequent degradation of IκBα, this compound effectively sequesters NF-κB in the cytoplasm in its inactive state. This blockade of NF-κB nuclear translocation is the primary mechanism by which this compound suppresses the production of TNF-α, IL-6, and IL-1β.

Conclusion

The data presented in this whitepaper strongly indicate that this compound is a potent and dose-dependent inhibitor of LPS-induced pro-inflammatory cytokine secretion in macrophages. Its mechanism of action, centered on the inhibition of the IKK complex and the subsequent suppression of NF-κB activation, highlights its potential as a therapeutic agent for inflammatory conditions driven by Gram-negative bacterial components. Further pre-clinical and clinical studies are warranted to fully evaluate the therapeutic potential of this compound.

References

An In-depth Technical Guide on the Interaction of (2S,3R)-LP99 with the SWI/SNF Complex: A Case Study of a Negative Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the interaction, or lack thereof, between the specific stereoisomer (2S,3R)-LP99 and the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex. While its enantiomer, (2R,3S)-LP99, is a potent and selective inhibitor of the BRD7 and BRD9 bromodomains, which are integral components of the SWI/SNF complex, this compound serves as a crucial negative control, demonstrating no detectable binding to these targets.[1] This guide will detail the significance of this stereochemical specificity, present the available data on this compound, and provide the experimental protocols used to confirm its inactivity. Understanding the behavior of this inactive enantiomer is critical for validating the on-target effects of its active counterpart and for the rigorous development of selective epigenetic probes.

Introduction to the SWI/SNF Complex and the Role of BRD7/BRD9

The mammalian SWI/SNF complex is a multi-subunit ATP-dependent chromatin remodeling machinery that plays a pivotal role in regulating gene expression by altering the structure of chromatin.[2] By sliding, evicting, or restructuring nucleosomes, the SWI/SNF complex modulates the accessibility of DNA to transcription factors and other regulatory proteins.[2] This function is critical in a multitude of cellular processes, including transcription, DNA replication, and repair.[2]

The SWI/SNF complex exists in various forms, assembled from a diverse set of subunits. Among these are BRD7 and BRD9, two closely related proteins that contain a bromodomain—a protein module that recognizes and binds to acetylated lysine residues on histone tails. This interaction helps to anchor the SWI/SNF complex to specific regions of chromatin, thereby influencing the expression of target genes. Both BRD7 and BRD9 have been implicated as components of the SWI/SNF complex and are involved in chromatin remodeling.[1][3][4]

This compound: A Stereoisomer Demonstrating the Specificity of BRD7/9 Inhibition

LP99 is a quinolone-fused lactam that has been identified as the first potent and selective inhibitor of the BRD7 and BRD9 bromodomains.[3][4] Crucially, the biological activity of LP99 is highly dependent on its stereochemistry. The active enantiomer, (2R,3S)-LP99, potently binds to the bromodomain of BRD9. In stark contrast, its diastereomer, This compound , shows no detectable binding to BRD9 and is therefore considered the inactive enantiomer and an essential negative control for experimental studies.[1] This stereospecificity underscores the precise molecular interactions required for the inhibition of the BRD7/9 bromodomains.

Quantitative Data: The Inactivity of this compound

The primary quantitative data for this compound demonstrates its lack of binding affinity for its intended targets within the SWI/SNF complex. The following table summarizes the key findings, contrasting the inactive enantiomer with its active counterpart.

CompoundTargetMethodQuantitative ValueReference
This compound BRD9Isothermal Titration Calorimetry (ITC)No Detectable Binding[1]
(2R,3S)-LP99BRD9Isothermal Titration Calorimetry (ITC)Kd = 99 nM[1][5]
(2R,3S)-LP99BRD7Isothermal Titration Calorimetry (ITC)~10-fold lower affinity than for BRD9[1]
(2R,3S)-LP99BRD9Fluorescence Recovery After Photobleaching (FRAP)Disrupts chromatin interaction at 0.8 µM[3][5]
(2R,3S)-LP99BRD7/BRD9Bioluminescence Resonance Energy Transfer (BRET)Cellular IC50 in the low micromolar range[3][5]

Experimental Protocols

To validate the inactivity of this compound, a series of biophysical and cell-based assays are employed. These are the same assays used to characterize the potent effects of its active enantiomer, (2R,3S)-LP99.

Isothermal Titration Calorimetry (ITC)

Objective: To directly measure the binding affinity between this compound and the BRD9 bromodomain.

Methodology:

  • Protein Preparation: Purify the recombinant bromodomain of human BRD9.

  • Compound Preparation: Prepare a concentrated solution of this compound and a dilute solution of the BRD9 bromodomain in the same buffer.

  • Titration: Inject small aliquots of the this compound solution into the BRD9 bromodomain solution in the ITC calorimeter cell.

  • Data Acquisition: Measure the heat change associated with each injection.

  • Analysis: Integrate the heat change peaks and fit the data to a suitable binding model to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n). For this compound, no significant heat change is expected, indicating no direct binding.[1]

Fluorescence Recovery After Photobleaching (FRAP)

Objective: To assess the ability of this compound to disrupt the interaction of BRD9 with chromatin in living cells.

Methodology:

  • Cell Line: Use a cell line (e.g., U2OS) stably expressing a fusion protein of BRD9 and a fluorescent protein (e.g., GFP-BRD9).

  • Compound Treatment: Treat the cells with varying concentrations of this compound or vehicle control.

  • Photobleaching: Use a high-intensity laser to photobleach a small region of interest (ROI) within the nucleus.

  • Image Acquisition: Acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI as unbleached GFP-BRD9 molecules diffuse into the area.

  • Analysis: Measure the rate of fluorescence recovery (t1/2). For this compound, the recovery rate is expected to be similar to the vehicle control, indicating no disruption of BRD9-chromatin binding.[1][6]

Bioluminescence Resonance Energy Transfer (BRET)

Objective: To quantify the ability of this compound to inhibit the interaction between BRD7/9 and histones in living cells.

Methodology:

  • Constructs: Co-express a BRD7 or BRD9 fusion with a NanoLuc luciferase (donor) and a histone fusion with a fluorescent acceptor (e.g., HaloTag labeled with a fluorescent ligand) in cells (e.g., HEK293).[3]

  • Compound Treatment: Treat the cells with a dose-response curve of this compound.

  • BRET Measurement: Add the luciferase substrate and measure the light emission at the donor and acceptor wavelengths.

  • Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio indicates inhibition of the protein-protein interaction. For this compound, no significant change in the BRET ratio is expected, confirming its inability to disrupt the BRD7/9-histone interaction.[3]

Visualizing the Lack of Interaction

The following diagrams illustrate the theoretical framework of SWI/SNF function and how a bromodomain inhibitor is intended to work, providing context for the inactivity of this compound.

SWI_SNF_Complex_Function cluster_nucleus Cell Nucleus cluster_chromatin Chromatin cluster_swisnf SWI/SNF Complex DNA DNA Histone Histone (with Acetylation) BRG1_BRM BRG1/BRM (ATPase) BRG1_BRM->DNA Remodels Nucleosome (ATP-dependent) Core_Subunits Core Subunits BRG1_BRM->Core_Subunits BRD7_9 BRD7/BRD9 (Bromodomain) BRD7_9->Histone Binds to Acetylated Lysine BRD7_9->Core_Subunits Gene_Expression Gene Expression SWI_SNF_Complex->Gene_Expression Regulates

Caption: General mechanism of SWI/SNF complex recruitment and function.

Bromodomain_Inhibitor_Action cluster_active Action of Active Inhibitor ((2R,3S)-LP99) cluster_inactive Non-action of Inactive Enantiomer (this compound) BRD7_9_active BRD7/BRD9 Histone_active Acetylated Histone BRD7_9_active->Histone_active Binding Blocked Active_Inhibitor (2R,3S)-LP99 Active_Inhibitor->BRD7_9_active Binds to Bromodomain BRD7_9_inactive BRD7/BRD9 Histone_inactive Acetylated Histone BRD7_9_inactive->Histone_inactive Binding Occurs Inactive_Enantiomer This compound Inactive_Enantiomer->BRD7_9_inactive No Binding

References

(2R,3S)-LP99: A Technical Guide for the Exploration of BRD7 and BRD9 Bromodomain Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the potent and selective BRD7 and BRD9 bromodomain inhibitor, LP99. It is important to note at the outset that the biologically active enantiomer is (2R,3S)-LP99 , while the (2S,3R)-LP99 enantiomer is inactive.[1] This document will focus on the properties and applications of the active (2R,3S)-LP99 isomer as a chemical probe to investigate the biological functions of BRD7 and BRD9.

Bromodomains are protein modules that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene expression.[2] BRD7 and BRD9 are components of the human SWI/SNF chromatin-remodeling complexes, BAF and PBAF.[3] Dysregulation of these proteins has been implicated in various diseases, including cancer.[2][4] (2R,3S)-LP99 was the first reported potent and selective inhibitor for the bromodomains of BRD7 and BRD9, making it an invaluable tool for elucidating their roles in health and disease.[2][3][5]

Chemical Properties and Synthesis

(2R,3S)-LP99 is a quinolone-fused lactam.[2][5] Its development from a fragment hit was achieved through a combination of structure-based design and biophysical characterization.[2][3] The synthesis of the enantioenriched lead scaffold was made possible by an enantioselective organocatalytic nitro-Mannich reaction.[2][5]

Table 1: Chemical Properties of (2R,3S)-LP99

PropertyValue
IUPAC Name(2R,3S)-1-(isobutylsulfonyl)-3-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-4(5H)-one
Molecular FormulaC23H24N2O4S
Molecular Weight440.52 g/mol
Chirality(2R,3S)

Mechanism of Action

(2R,3S)-LP99 functions as a competitive inhibitor at the acetyl-lysine binding pocket of the BRD7 and BRD9 bromodomains. This binding is an enthalpically driven interaction.[2][5] By occupying this pocket, (2R,3S)-LP99 prevents the recruitment of BRD7 and BRD9 to acetylated histones, thereby disrupting their chromatin-remodeling functions and modulating the transcription of target genes.[5][6] This has been shown to impact the regulation of pro-inflammatory cytokine secretion.[2][3][6]

cluster_0 Normal Cellular Function cluster_1 Inhibition by (2R,3S)-LP99 Histone Acetylated Histones BRD9 BRD9 Histone->BRD9 recognizes BRD7 BRD7 Histone->BRD7 recognizes SWI_SNF SWI/SNF Complex BRD9->SWI_SNF part of BRD7->SWI_SNF part of Gene Target Gene Transcription SWI_SNF->Gene regulates LP99 (2R,3S)-LP99 Inhibited_BRD9 BRD9 LP99->Inhibited_BRD9 binds & inhibits Inhibited_BRD7 BRD7 LP99->Inhibited_BRD7 binds & inhibits Altered_Gene Altered Gene Transcription Inhibited_BRD9->Altered_Gene disruption of regulation Inhibited_BRD7->Altered_Gene disruption of regulation

Figure 1. Mechanism of (2R,3S)-LP99 Action.

Quantitative Data

The potency and selectivity of (2R,3S)-LP99 have been characterized using various biophysical and cellular assays.

Table 2: Binding Affinity and Potency of (2R,3S)-LP99

TargetAssayValueReference
BRD9Isothermal Titration Calorimetry (ITC)KD = 99 nM[1][2][5]
BRD9ITC (Enthalpy, ΔH)-11 kcal mol-1[2][5]
BRD9ITC (Entropy, -TΔS)2.0 kcal mol-1[2][5]
BRD7ITC~10-fold lower affinity than BRD9[1]
BRD9HT-FRETIC50 = 325 nM[1]
Inactive Enantiomer this compoundITC (against BRD9)No detectable binding[1][5]

Table 3: Selectivity Profile of (2R,3S)-LP99

Bromodomain FamilyAssayResultReference
48 Human BromodomainsDifferential Scanning Fluorimetry (DSF) at 10 µMExquisite selectivity for BRD7/9 (<1 °C stabilization for other BRDs)[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to characterize (2R,3S)-LP99.

Isothermal Titration Calorimetry (ITC)

  • Objective: To determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between (2R,3S)-LP99 and the BRD9 bromodomain.

  • Methodology:

    • The BRD9 protein is placed in the sample cell of the calorimeter.

    • (2R,3S)-LP99 is loaded into the injection syringe.

    • A series of small injections of the inhibitor into the protein solution are performed.

    • The heat change associated with each injection is measured.

    • The resulting data are fitted to a binding model to calculate the thermodynamic parameters.

start Start protein BRD9 Protein in Sample Cell start->protein inhibitor (2R,3S)-LP99 in Syringe start->inhibitor injection Titrate Inhibitor into Protein Solution protein->injection inhibitor->injection measurement Measure Heat Change per Injection injection->measurement data Generate Binding Isotherm measurement->data analysis Fit Data to Binding Model data->analysis results Determine K_D, ΔH, ΔS analysis->results

Figure 2. Isothermal Titration Calorimetry (ITC) Workflow.

Differential Scanning Fluorimetry (DSF)

  • Objective: To assess the selectivity of (2R,3S)-LP99 by measuring its ability to stabilize a large panel of bromodomain-containing proteins against thermal denaturation.

  • Methodology:

    • Individual bromodomain proteins are mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions exposed upon unfolding.

    • (2R,3S)-LP99 is added to the protein-dye mixture.

    • The temperature is gradually increased, and the fluorescence intensity is monitored.

    • The melting temperature (Tm), the point at which 50% of the protein is unfolded, is determined.

    • An increase in Tm in the presence of the inhibitor indicates stabilization and binding.

start Start setup Prepare Bromodomain Protein + SYPRO Orange start->setup addition Add (2R,3S)-LP99 or DMSO Control setup->addition heating Apply Temperature Gradient addition->heating fluorescence Monitor Fluorescence Intensity heating->fluorescence tm Determine Melting Temperature (T_m) fluorescence->tm delta_tm Calculate ΔT_m (LP99 vs. DMSO) tm->delta_tm selectivity Assess Selectivity Profile delta_tm->selectivity

Figure 3. Differential Scanning Fluorimetry (DSF) Workflow.

Fluorescence Recovery After Photobleaching (FRAP)

  • Objective: To measure the ability of (2R,3S)-LP99 to disrupt the interaction of BRD9 with chromatin in living cells.

  • Methodology:

    • Cells are transfected with a construct expressing GFP-tagged BRD9.

    • A specific region of the nucleus is photobleached using a high-intensity laser, extinguishing the GFP signal in that area.

    • The recovery of fluorescence in the bleached region is monitored over time as unbleached GFP-BRD9 molecules diffuse into the area.

    • Cells are treated with (2R,3S)-LP99, and the FRAP experiment is repeated.

    • A faster fluorescence recovery in the presence of the inhibitor indicates that BRD9 is less tightly bound to chromatin.[5]

NanoBRET Assay

  • Objective: To quantify the inhibition of BRD7/9 interaction with histone proteins in living cells.

  • Methodology:

    • Cells are co-transfected with constructs for a NanoLuc luciferase-tagged BRD7 or BRD9 and a HaloTag-tagged histone H3.3.

    • A fluorescent HaloTag ligand is added, which serves as the energy acceptor.

    • Upon addition of the NanoLuc substrate, bioluminescence resonance energy transfer (BRET) occurs if the two proteins are in close proximity.

    • The BRET signal is measured in the presence of increasing concentrations of (2R,3S)-LP99 to determine the IC50 of target engagement.

IL-6 Expression Assay in THP-1 cells

  • Objective: To determine the effect of (2R,3S)-LP99 on the expression of the pro-inflammatory cytokine IL-6.

  • Methodology:

    • THP-1 cells are stimulated with lipopolysaccharide (LPS) to induce IL-6 expression.

    • The cells are treated with varying concentrations of (2R,3S)-LP99.

    • The level of IL-6 in the cell supernatant or cell lysate is quantified using methods such as ELISA or quantitative PCR.

    • A dose-dependent inhibition of IL-6 expression demonstrates the compound's anti-inflammatory potential.[6]

Signaling Pathways and Biological Context

BRD7 and BRD9 are integral subunits of the SWI/SNF chromatin remodeling complex, which utilizes the energy of ATP hydrolysis to mobilize nucleosomes and alter chromatin accessibility. This process is fundamental to the regulation of gene expression. BRD7 has been described as a tumor suppressor that can regulate p53 and the PI3K pathway.[2] Both BRD7 and BRD9 have been implicated in transcriptional regulation, and their inhibition by (2R,3S)-LP99 has been shown to down-regulate the expression of pro-inflammatory genes like IL-6.[3][6]

cluster_upstream Upstream Signals cluster_core BRD7/9-Mediated Chromatin Remodeling cluster_downstream Downstream Effects Histone_Mod Histone Acetylation BRD7_9 BRD7 / BRD9 Histone_Mod->BRD7_9 recruits SWI_SNF SWI/SNF Complex BRD7_9->SWI_SNF directs Chromatin Chromatin Remodeling SWI_SNF->Chromatin Gene_Expr Gene Expression (e.g., IL-6, p53 targets) Chromatin->Gene_Expr influences Cell_Resp Cellular Response (e.g., Inflammation, Proliferation) Gene_Expr->Cell_Resp LP99 (2R,3S)-LP99 LP99->BRD7_9 inhibits

Figure 4. Role of BRD7/9 in Signaling and Inhibition by (2R,3S)-LP99.

Conclusion

(2R,3S)-LP99 is a pioneering chemical probe that has enabled the specific investigation of BRD7 and BRD9 bromodomain functions. Its high potency and exceptional selectivity make it an indispensable tool for researchers in the fields of epigenetics, cancer biology, and immunology. The detailed experimental protocols and quantitative data provided in this guide are intended to facilitate the effective use of (2R,3S)-LP99 to further unravel the complex biology of the SWI/SNF complex and its role in human disease.

References

Methodological & Application

Application Notes and Protocols for (2S,3R)-LP99 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3R)-LP99 is a potent and selective chemical probe for the bromodomains of BRD7 and BRD9, components of the human SWI/SNF chromatin-remodeling complexes.[1][2] As a first-in-class inhibitor, LP99 serves as a valuable tool for elucidating the biological functions of these bromodomains in cellular processes, including gene regulation and inflammation.[1] These application notes provide detailed protocols for the use of this compound in cell-based assays to investigate its anti-inflammatory effects and cytotoxic profile.

Mechanism of Action

This compound selectively binds to the acetyl-lysine binding pockets of BRD7 and BRD9 bromodomains. This competitive inhibition prevents the recruitment of the SWI/SNF complex to acetylated histones, thereby modulating the transcription of target genes.[1] Notably, BRD7 has been shown to play an anti-inflammatory role by inhibiting the activation of the NF-κB signaling pathway.[3][4][5][6] By inhibiting BRD7/9, LP99 can disrupt the binding of these proteins to chromatin, leading to a downstream reduction in the secretion of pro-inflammatory cytokines, such as Interleukin-6 (IL-6), in response to inflammatory stimuli like lipopolysaccharide (LPS).[1]

Data Presentation

The following table summarizes the quantitative data for this compound in key cell-based assays.

ParameterCell LineAssayValueReference
Binding Affinity (Kd) -Isothermal Titration Calorimetry (ITC)99 nM (for BRD9)[5]
-~990 nM (estimated 10-fold lower for BRD7)[7]
Cellular Potency HEK293NanoBRET AssayLow micromolar IC50[1]
Cytotoxicity U2OSWST-1 Assay (24h & 72h)Non-toxic at < 33 µM[5][7]
Anti-inflammatory Activity THP-1 (LPS-stimulated)IL-6 ELISADose-dependent inhibition[1]

Mandatory Visualizations

G Experimental Workflow for Assessing LP99 Activity cluster_0 Cell Culture Preparation cluster_1 LP99 Treatment cluster_2 Assay Execution cluster_3 Data Analysis U2OS U2OS Cell Culture Treat_U2OS Treat U2OS with LP99 (0-33 µM) U2OS->Treat_U2OS THP1 THP-1 Monocyte Culture Differentiate_THP1 Differentiate THP-1 with PMA THP1->Differentiate_THP1 WST1_Assay WST-1 Cytotoxicity Assay (24h & 72h) Treat_U2OS->WST1_Assay Stimulate_THP1 Stimulate with LPS Treat with LP99 Differentiate_THP1->Stimulate_THP1 ELISA_Assay IL-6 ELISA on Supernatant Stimulate_THP1->ELISA_Assay Analyze_U2OS Measure Absorbance Calculate % Viability WST1_Assay->Analyze_U2OS Analyze_THP1 Measure Absorbance Calculate IL-6 Concentration ELISA_Assay->Analyze_THP1 G BRD7/9-Mediated Inhibition of NF-κB Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc translocates to NFkB_IkB NF-κB-IκB (Inactive) NFkB_IkB->NFkB releases Nucleus Nucleus Gene Pro-inflammatory Gene Transcription (e.g., IL-6) NFkB_nuc->Gene activates BRD79 BRD7/9 BRD79->NFkB_nuc inhibits translocation LP99 This compound LP99->BRD79 inhibits

References

Application Notes and Protocols for the Use of (2S,3R)-LP99 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing (2S,3R)-LP99 in cell-based assays. This compound is the inactive enantiomer of LP99, a potent and selective inhibitor of the bromodomains BRD7 and BRD9. As such, this compound, also known as ent-LP99, serves as an essential negative control to ensure that the observed biological effects are specifically due to the inhibition of BRD7 and BRD9 by its active counterpart, (2R,3S)-LP99.

Introduction to LP99 and its Enantiomers

LP99 is a chemical probe that selectively targets the bromodomains of BRD7 and BRD9, proteins that are components of the human SWI/SNF chromatin-remodeling complexes.[1] By binding to these bromodomains, the active (2R,3S)-LP99 enantiomer disrupts their interaction with acetylated histones, thereby modulating gene transcription.[1][2] This has been shown to have downstream effects, including the regulation of pro-inflammatory cytokine secretion.[1][3]

Crucially, the stereochemistry of LP99 is critical for its biological activity. The (2R,3S) enantiomer is the active inhibitor, while the (2S,3R) enantiomer shows no detectable binding to BRD9 and is therefore considered inactive.[4] This makes this compound an ideal negative control for experiments investigating the effects of BRD7/9 inhibition.

Quantitative Data Summary

The following table summarizes the key quantitative data for the active enantiomer, (2R,3S)-LP99. The corresponding values for the inactive this compound are expected to be significantly higher or not detectable, confirming its lack of on-target activity.

ParameterTarget/Cell LineValueReference
Binding Affinity (Kd) BRD999 nM[2][3][4][5]
BRD7~990 nM (10-fold lower than BRD9)[2][4]
Cellular IC50 BRD7/9 - Histone H3.3/H4 Interaction (BRET assay in HEK293 cells)Low micromolar range[5]
Growth Inhibition (GI50) HL-60 cells (72 hr)5.03 µM[5]
Jurkat cells (72 hr)10.51 µM[5]
Cytotoxicity U2OS cells (24 & 72 hr)Non-toxic at <33 µM[5]

Signaling Pathway of BRD7/9 Inhibition

The active (2R,3S)-LP99 acts by competitively binding to the acetyl-lysine binding pocket of the BRD7 and BRD9 bromodomains. This prevents their recruitment to acetylated histones on chromatin, thereby interfering with the function of the BAF and PBAF chromatin remodeling complexes. A key downstream consequence of this inhibition is the modulation of gene expression, which has been demonstrated to affect inflammatory responses.

BRD9_Inhibition_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm & Secretion Histones Acetylated Histones (on Chromatin) BRD9 BRD7/BRD9 Histones->BRD9 recruits SWI_SNF SWI/SNF Complex (BAF/PBAF) BRD9->SWI_SNF part of Gene_Expression Target Gene Transcription SWI_SNF->Gene_Expression regulates mRNA mRNA Gene_Expression->mRNA transcription LP99_active (2R,3S)-LP99 (Active Inhibitor) LP99_active->BRD9 inhibits binding LP99_inactive This compound (Inactive Control) LP99_inactive->BRD9 no effect Protein Pro-inflammatory Cytokines (e.g., IL-6) mRNA->Protein translation Secretion Cytokine Secretion Protein->Secretion

Figure 1. Signaling pathway of BRD7/9 inhibition by LP99.

Experimental Protocols

The following are detailed protocols for key cell-based assays using this compound as a negative control alongside the active (2R,3S)-LP99.

Protocol for IL-6 Secretion Assay in THP-1 Cells

This protocol is designed to assess the effect of BRD7/9 inhibition on the secretion of the pro-inflammatory cytokine IL-6 from lipopolysaccharide (LPS)-stimulated THP-1 monocytes.

IL6_Assay_Workflow start Start step1 Seed THP-1 cells in 96-well plates start->step1 step2 Differentiate THP-1 cells (e.g., with PMA) step1->step2 step3 Pre-treat with (2R,3S)-LP99, This compound, or DMSO vehicle step2->step3 step4 Stimulate with LPS (e.g., 1 µg/mL) step3->step4 step5 Incubate for 18-24 hours step4->step5 step6 Collect supernatant step5->step6 step7 Measure IL-6 concentration by ELISA step6->step7 end Analyze Data step7->end

Figure 2. Workflow for the IL-6 secretion assay.

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional, for adherent macrophages)

  • (2R,3S)-LP99 and this compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS)

  • Human IL-6 ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.

  • Differentiation (Optional): To differentiate into macrophage-like cells, treat with PMA (e.g., 50-100 ng/mL) for 24-48 hours. After differentiation, replace the medium with fresh complete medium and allow cells to rest for 24 hours.

  • Compound Treatment: Prepare serial dilutions of (2R,3S)-LP99 and this compound in complete medium. A typical concentration range to test would be from 0.1 µM to 30 µM. Also, prepare a vehicle control (DMSO) with the same final DMSO concentration as the compound-treated wells. Add the compounds to the respective wells and incubate for 1-2 hours.

  • LPS Stimulation: Add LPS to all wells (except for the unstimulated control) to a final concentration of 1 µg/mL.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes to pellet the cells. Carefully collect the supernatant for IL-6 measurement.

  • ELISA: Perform the IL-6 ELISA according to the manufacturer's instructions.

  • Data Analysis: Calculate the concentration of IL-6 in each sample. Compare the IL-6 levels in the (2R,3S)-LP99-treated wells to the vehicle control and the this compound-treated wells. A dose-dependent decrease in IL-6 secretion should be observed with the active compound, while the inactive control should show no significant effect.

Protocol for Cellular Proliferation/Cytotoxicity Assay

This protocol is used to determine the effect of the compounds on cell viability and proliferation. A common method is the use of a colorimetric assay like MTS or a fluorescence-based assay like CellTiter-Glo.

Materials:

  • U2OS, HL-60, or Jurkat cells

  • Appropriate cell culture medium

  • (2R,3S)-LP99 and this compound (dissolved in DMSO)

  • Cell viability reagent (e.g., MTS, WST-1, or CellTiter-Glo)

  • 96-well cell culture plates (clear for colorimetric assays, white for luminescence assays)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well for adherent cells like U2OS; 20,000-40,000 cells/well for suspension cells like HL-60 or Jurkat).

  • Compound Treatment: Add serial dilutions of (2R,3S)-LP99 and this compound to the wells. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol.

  • Reading: Read the plate on a plate reader (absorbance for colorimetric assays, luminescence for CellTiter-Glo).

  • Data Analysis: Normalize the data to the vehicle control (set as 100% viability). Plot the percentage of viability against the compound concentration to determine the GI50 or CC50 values. The this compound should exhibit significantly lower or no cytotoxicity compared to the active (2R,3S)-LP99 at concentrations where the active compound shows an effect.

Best Practices for Using this compound as a Negative Control

  • Equimolar Concentrations: Always use the inactive this compound at the same concentrations as the active (2R,3S)-LP99 to ensure a direct comparison.

  • Vehicle Control: Include a vehicle (e.g., DMSO) control to account for any effects of the solvent.

  • Purity and Identity: Confirm the purity and identity of both enantiomers before use.

  • Dose-Response Curves: Generate full dose-response curves for both the active and inactive compounds to clearly demonstrate the specificity of the observed effects.

  • Multiple Readouts: Whenever possible, use multiple, independent assays to confirm the biological effects and the inactivity of the negative control.

References

Application Notes and Protocols for (2S,3R)-LP99 in In Vitro Histone Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3R)-LP99, also known as LP99, is a potent and selective chemical probe for the bromodomains of BRD9 and its close homolog BRD7.[1][2][3][4][5] Bromodomain-containing protein 9 (BRD9) is a key component of the human SWI/SNF chromatin-remodeling complexes, acting as an epigenetic "reader" that recognizes acetylated lysine residues on histone tails.[1][5] This recognition is a critical event in the regulation of gene expression, and the dysregulation of BRD9 has been implicated in various diseases, including cancer.[1][5] LP99 exerts its effects by competitively inhibiting the binding of the BRD9 bromodomain to acetylated histones.[2][5][6] This document provides detailed application notes and protocols for the use of LP99 in in vitro assays to study and quantify its inhibitory effect on BRD9-histone interactions. The enantiomer, (2S, 3R)-LP99, has been shown to be inactive, highlighting the stereospecificity of the interaction.[2]

Data Presentation

Quantitative Data for LP99 Inhibition of BRD9

The following tables summarize the key quantitative metrics for LP99's interaction with the BRD9 bromodomain.

ParameterValueAssay TypeTargetNotesReference
Binding Affinity (Kd) 99 nMIsothermal Titration Calorimetry (ITC)BRD9This value represents the direct binding affinity of LP99 to the BRD9 bromodomain.[1][2][3]
~909 nMIsothermal Titration Calorimetry (ITC)BRD7LP99 exhibits approximately 10-fold lower affinity for the closely related BRD7.[2][7]
Inhibitory Potency (IC50) 325 nMHomogeneous Time-Resolved Fluorescence (HTRF)BRD9This value reflects the concentration of LP99 required to inhibit 50% of BRD9 binding to an acetylated histone peptide.[2]
Low µM rangeBioluminescence Resonance Energy Transfer (BRET)BRD9/BRD7Cellular IC50 values for the disruption of BRD9/7 binding to histone H3.3 and H4.[1][5]
Cellular Target Engagement 0.8 µMFluorescence Recovery After Photobleaching (FRAP)BRD9Concentration at which LP99 disrupts BRD9 interactions with chromatin in cells.[1][5]

Signaling Pathway and Mechanism of Action

BRD9 functions as a reader of epigenetic marks, specifically recognizing acetylated lysine residues on histone tails through its bromodomain. This interaction is a key step in the recruitment of the SWI/SNF chromatin remodeling complex to specific genomic loci, leading to alterations in chromatin structure and subsequent modulation of gene transcription. LP99 acts as a competitive inhibitor, binding to the acetyl-lysine binding pocket of the BRD9 bromodomain.[2] This prevents the recognition of acetylated histones, thereby blocking the recruitment of the SWI/SNF complex and altering the expression of BRD9-dependent genes.

BRD9_Inhibition_Pathway cluster_0 Normal Cellular Process cluster_1 Inhibition by LP99 Histone Histone Tail (Acetylated Lysine) BRD9 BRD9 Bromodomain Histone->BRD9 Recognition SWI_SNF SWI/SNF Complex BRD9->SWI_SNF Recruitment Chromatin_Remodeling Chromatin Remodeling SWI_SNF->Chromatin_Remodeling Gene_Transcription Gene Transcription Chromatin_Remodeling->Gene_Transcription LP99 LP99 BRD9_inhibited BRD9 (Inhibited) LP99->BRD9_inhibited Binding No_Recruitment No Recruitment BRD9_inhibited->No_Recruitment Basal_Transcription Basal/Altered Transcription No_Recruitment->Basal_Transcription

Caption: Mechanism of BRD9 inhibition by LP99.

Experimental Protocols

The following are detailed protocols for two common in vitro assays used to measure the inhibitory activity of compounds like LP99 on BRD9-histone interactions: a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay and an AlphaLISA assay.

BRD9 Inhibition Assay using TR-FRET

This protocol is adapted from commercially available BRD9 TR-FRET assay kits and general TR-FRET principles.[8][9]

Principle: This assay measures the proximity between a donor fluorophore (e.g., Terbium-labeled anti-tag antibody) bound to tagged BRD9 and an acceptor fluorophore (e.g., a fluorescently labeled acetylated histone peptide or a dye-labeled acceptor for a biotinylated peptide). Inhibition of the BRD9-histone interaction by LP99 disrupts this proximity, leading to a decrease in the FRET signal.

Materials:

  • Recombinant GST- or His-tagged BRD9 protein

  • Biotinylated acetylated histone H4 peptide (e.g., H4K5acK8acK12acK16ac)

  • Terbium (Tb)-labeled anti-GST or anti-His antibody (Donor)

  • Dye-labeled Streptavidin (Acceptor)

  • Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20

  • This compound (and inactive this compound as a negative control)

  • DMSO

  • 384-well low-volume, non-binding white plates

  • TR-FRET compatible microplate reader

Experimental Workflow:

TR_FRET_Workflow start Start prepare_reagents Prepare Reagents (LP99 dilutions, BRD9, Peptide, FRET pair) start->prepare_reagents add_lp99 Add LP99/DMSO to Plate prepare_reagents->add_lp99 add_brd9 Add BRD9 Protein add_lp99->add_brd9 incubate1 Incubate (15 min, RT) add_brd9->incubate1 add_peptide Add Biotinylated Histone Peptide incubate1->add_peptide incubate2 Incubate (30 min, RT) add_peptide->incubate2 add_fret_pair Add FRET Pair (Tb-Ab & Dye-Streptavidin) incubate2->add_fret_pair incubate3 Incubate (60-120 min, RT, dark) add_fret_pair->incubate3 read_plate Read Plate (TR-FRET Reader) incubate3->read_plate analyze_data Analyze Data (Calculate IC50) read_plate->analyze_data end End analyze_data->end AlphaLISA_Workflow start Start prepare_reagents Prepare Reagents (LP99 dilutions, BRD9, Peptide) start->prepare_reagents add_reagents_to_plate Add LP99, BRD9, and Peptide to Plate prepare_reagents->add_reagents_to_plate incubate1 Incubate (20-30 min, RT) add_reagents_to_plate->incubate1 add_acceptor_beads Add Acceptor Beads incubate1->add_acceptor_beads incubate2 Incubate (60 min, RT, dark) add_acceptor_beads->incubate2 add_donor_beads Add Donor Beads incubate2->add_donor_beads incubate3 Incubate (60-90 min, RT, dark) add_donor_beads->incubate3 read_plate Read Plate (AlphaScreen Reader) incubate3->read_plate analyze_data Analyze Data (Calculate IC50) read_plate->analyze_data end End analyze_data->end

References

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP)

Author: BenchChem Technical Support Team. Date: December 2025

Topic: General Protocol for Chromatin Immunoprecipitation (ChIP) adaptable for novel compounds.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chromatin Immunoprecipitation (ChIP) is a powerful and versatile technique used to investigate the interaction between proteins and DNA in the cell's natural context.[1][2] This method allows researchers to determine whether a specific protein, such as a transcription factor, histone, or co-regulator, is bound to a particular DNA sequence in vivo. The applications of ChIP are broad, ranging from mapping the binding sites of transcription factors genome-wide (ChIP-seq) to studying histone modifications at specific gene promoters (ChIP-qPCR).[3][4]

These notes provide a comprehensive protocol for performing a standard cross-linking ChIP (X-ChIP) experiment. While the specific compound (2S,3R)-LP99 is not documented in the context of ChIP, this protocol can serve as a foundational method to study its potential effects on the binding of a target protein to chromatin. It is assumed that the user has identified a putative protein target of this compound that is expected to bind to DNA.

Hypothetical Application of this compound in ChIP

For the purpose of illustrating the application of this protocol, we will hypothesize a scenario where this compound is a novel small molecule inhibitor of a transcription factor, "TF-X". The goal of the ChIP experiment would be to determine if treatment with this compound alters the binding of TF-X to the promoter of its target gene, "Gene-Y".

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway where this compound might act. In this scenario, an extracellular signal activates a kinase cascade, leading to the activation and nuclear translocation of TF-X, which then binds to the promoter of Gene-Y to initiate transcription. This compound is hypothesized to prevent the binding of TF-X to DNA.

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Signal Receptor Receptor Signal->Receptor Kinase_1 Kinase_1 Receptor->Kinase_1 Kinase_2 Kinase_2 Kinase_1->Kinase_2 TF-X_inactive TF-X (inactive) Kinase_2->TF-X_inactive Activation TF-X_active TF-X (active) TF-X_inactive->TF-X_active TF-X_bound TF-X TF-X_active->TF-X_bound Nuclear Translocation LP99 This compound LP99->TF-X_bound Inhibition Gene-Y_Promoter Gene-Y Promoter TF-X_bound->Gene-Y_Promoter Binding Gene-Y_Transcription Gene-Y Transcription Gene-Y_Promoter->Gene-Y_Transcription Initiates

Figure 1: Hypothetical signaling pathway for this compound action.

Experimental Workflow

The overall workflow for a ChIP experiment is depicted in the following diagram. It involves cross-linking proteins to DNA, cell lysis and chromatin shearing, immunoprecipitation of the target protein, reversal of cross-links, and finally, analysis of the co-precipitated DNA.[1][3]

Figure 2: General workflow for a Chromatin Immunoprecipitation (ChIP) experiment.

Quantitative Data Presentation

The results of a ChIP-qPCR experiment are typically presented as the percentage of input DNA that is immunoprecipitated. This is calculated for the target gene promoter and a negative control region where the protein is not expected to bind. The data can be summarized in a table as shown below.

Table 1: Hypothetical ChIP-qPCR Data for TF-X Binding to Gene-Y Promoter

TreatmentTarget Locus% Input (Mean ± SD)Fold Enrichment vs. IgG
Vehicle (DMSO)Gene-Y Promoter1.5 ± 0.215
Vehicle (DMSO)Negative Control Locus0.1 ± 0.051
This compound (10 µM)Gene-Y Promoter0.3 ± 0.083
This compound (10 µM)Negative Control Locus0.1 ± 0.041
No Antibody ControlGene-Y Promoter0.05 ± 0.01-
IgG ControlGene-Y Promoter0.1 ± 0.031

Note: The data presented in this table is purely hypothetical and for illustrative purposes only.

Detailed Experimental Protocol

This protocol is adapted from standard procedures and may require optimization for specific cell types and antibodies.[1][5][6]

Materials and Reagents
  • Cell Culture: Adherent cells grown to 80-90% confluency on 150 mm plates.

  • Cross-linking: 37% Formaldehyde, 1.25 M Glycine.

  • Buffers and Solutions:

    • PBS (Phosphate-Buffered Saline), ice-cold.

    • Cell Lysis Buffer (e.g., containing PIPES, IGEPAL, and protease inhibitors).

    • Nuclei Lysis Buffer (e.g., containing SDS, EDTA, Tris, and protease inhibitors).

    • IP Dilution Buffer (e.g., containing SDS, Triton X-100, EDTA, Tris).

    • Wash Buffers (Low Salt, High Salt, LiCl, and TE).[1]

    • Elution Buffer (e.g., SDS, NaHCO3).

  • Antibodies: ChIP-grade antibody against the protein of interest (e.g., TF-X) and a corresponding isotype control IgG.

  • Beads: Protein A/G magnetic beads or agarose beads.

  • Enzymes and Reagents for DNA purification: RNase A, Proteinase K, Phenol:Chloroform:Isoamyl alcohol, Glycogen.

  • Equipment: Sonicator, rotating incubator, magnetic rack, thermomixer, qPCR machine.

Step-by-Step Procedure

Day 1: Cell Cross-linking, Lysis, and Immunoprecipitation

  • Cell Treatment: Treat cells with this compound or vehicle control for the desired time.

  • Cross-linking:

    • Add formaldehyde to a final concentration of 1% directly to the cell culture media.

    • Incubate for 10 minutes at room temperature with gentle swirling.

    • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.

  • Cell Harvesting:

    • Wash cells twice with ice-cold PBS.

    • Scrape cells into PBS and pellet by centrifugation (e.g., 1,500 x g for 5 min at 4°C).

  • Cell Lysis and Chromatin Shearing:

    • Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice.

    • Pellet the nuclei and resuspend in Nuclei Lysis Buffer.

    • Shear the chromatin to an average size of 200-800 bp using a sonicator. Optimization of sonication conditions is critical.

    • Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.

  • Immunoprecipitation:

    • Pre-clear the chromatin by incubating with Protein A/G beads.

    • Save a small aliquot of the pre-cleared chromatin as "Input" control.

    • Dilute the remaining chromatin with IP Dilution Buffer.

    • Add the ChIP-grade primary antibody (or IgG control) and incubate overnight at 4°C with rotation.

    • Add pre-blocked Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.

Day 2: Washes, Elution, and DNA Purification

  • Washing:

    • Pellet the beads on a magnetic rack and discard the supernatant.

    • Perform a series of stringent washes to remove non-specifically bound chromatin. This typically involves sequential washes with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and TE Buffer.[1]

  • Elution:

    • Elute the protein-DNA complexes from the beads by incubating with Elution Buffer at 65°C.

    • Separate the beads and collect the eluate.

  • Reverse Cross-linking:

    • Add NaCl to the eluates and the input sample and incubate at 65°C for at least 6 hours or overnight to reverse the formaldehyde cross-links.

  • DNA Purification:

    • Treat the samples with RNase A and then Proteinase K to remove RNA and proteins.

    • Purify the DNA using phenol:chloroform extraction followed by ethanol precipitation, or by using a commercial DNA purification kit.[1]

    • Resuspend the purified DNA in nuclease-free water or TE buffer.

Analysis
  • qPCR: Use the purified DNA for quantitative PCR with primers specific to the target DNA region (e.g., Gene-Y promoter) and a negative control region.

  • Data Calculation: Calculate the amount of immunoprecipitated DNA as a percentage of the input DNA.

  • Sequencing (ChIP-seq): For genome-wide analysis, the purified DNA can be used to prepare a sequencing library and analyzed by next-generation sequencing.

Conclusion

While there is no specific information available for the application of this compound in chromatin immunoprecipitation, the detailed protocol provided here offers a robust framework for investigating the effects of novel small molecules on protein-DNA interactions. Successful application of this protocol will require careful optimization of several steps, particularly chromatin shearing and antibody selection, for the specific experimental system being studied.

References

Application Notes and Protocols: (2S,3R)-LP99 Dose-Response Studies in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note to the Reader: Publicly available scientific literature and databases currently lack specific dose-response studies, signaling pathway information, and established protocols for a compound designated as "(2S,3R)-LP99." The following application notes and protocols are provided as a comprehensive, generalized template based on standard methodologies for evaluating novel anti-cancer compounds. Researchers can adapt these protocols for "this compound" once the compound's characteristics are determined.

Introduction

This compound is a novel small molecule compound under investigation for its potential anti-neoplastic properties. This document provides a framework for conducting dose-response studies in various cancer cell lines to determine its efficacy and mechanism of action. The protocols outlined below describe standardized assays for assessing cell viability and elucidating the molecular pathways affected by this compound.

Data Presentation: Dose-Response of this compound in Cancer Cell Lines

The anti-proliferative effect of this compound should be quantified by determining the half-maximal inhibitory concentration (IC50) in a panel of cancer cell lines. The data can be summarized as follows:

Cell LineCancer TypeThis compound IC50 (µM) after 72h
MCF-7 Breast AdenocarcinomaData to be determined
MDA-MB-231 Breast AdenocarcinomaData to be determined
A549 Lung CarcinomaData to be determined
HCT116 Colorectal CarcinomaData to be determined
PC-3 Prostate AdenocarcinomaData to be determined
U-87 MG GlioblastomaData to be determined
Table 1: Hypothetical IC50 values of this compound in various cancer cell lines. Values should be determined experimentally.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the diluted compound at various concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[1]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[1]

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

G cluster_workflow Experimental Workflow: Cell Viability Assay A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with this compound Dilutions B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 H->I

Workflow for determining cell viability using the MTT assay.
Western Blot Analysis for Signaling Pathway Modulation

This protocol is for investigating the effect of this compound on the expression and phosphorylation status of key proteins in a relevant signaling pathway.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-AKT, AKT, p-ERK, ERK, cleaved Caspase-3, etc.)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Treat cells with this compound at desired concentrations for a specific time.

    • Wash cells with cold PBS and lyse with RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant containing protein lysates.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply ECL substrate to the membrane.

    • Visualize the protein bands using an imaging system.

    • Analyze band intensities to determine changes in protein expression or phosphorylation.

Hypothetical Signaling Pathway of this compound

The following diagram illustrates a hypothetical mechanism where this compound inhibits a pro-survival signaling pathway, leading to apoptosis.

G cluster_pathway Hypothetical Signaling Pathway for this compound GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation LP99 This compound LP99->AKT Inhibition

Diagram of this compound inhibiting the PI3K/AKT pathway.

This diagram proposes that this compound may inhibit the phosphorylation of AKT, a key node in a common cancer cell survival pathway. This inhibition would block downstream signaling to mTOR, thereby reducing cell proliferation and promoting apoptosis. This hypothesis can be tested using the Western Blot protocol described above.

References

Probing Protein-Protein Interactions with (2S,3R)-LP99: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the selective BRD7 and BRD9 Bromodomain Inhibitor, (2S,3R)-LP99

For researchers, scientists, and drug development professionals, this compound emerges as a potent and selective chemical probe for investigating the roles of BRD7 and BRD9 in cellular processes. This document provides detailed application notes and experimental protocols to facilitate the use of this compound in studying protein-protein interactions, particularly within the context of chromatin remodeling and inflammatory signaling.

Introduction

This compound is the first reported potent and selective inhibitor of the bromodomains of BRD7 and BRD9, two key components of the human SWI/SNF chromatin-remodeling complexes, BAF and PBAF.[1][2][3] By competitively binding to the acetyl-lysine binding pocket of these bromodomains, this compound effectively displaces BRD7 and BRD9 from acetylated histones on the chromatin.[1][4] This targeted inhibition allows for the precise dissection of BRD7/9-dependent protein-protein interactions and their downstream consequences on gene transcription and cellular function. Notably, this compound has been demonstrated to modulate the secretion of pro-inflammatory cytokines, such as IL-6, highlighting its utility in studying inflammatory pathways.[1][3][4]

Quantitative Data Summary

The following table summarizes the key quantitative metrics for this compound, providing a quick reference for its potency and cellular activity.

ParameterValueTarget/SystemReference
Binding Affinity (KD) 99 nMBRD9[1][4]
Cellular Chromatin Disruption (FRAP) 0.8 µMBRD9[1]
Cellular BRD7/9-Histone Interaction Inhibition (BRET IC50) Low µMBRD7/BRD9 with H3.3/H4[1]

Mechanism of Action & Signaling Pathway

This compound acts as a competitive inhibitor at the acetyl-lysine binding pocket of BRD7 and BRD9. These proteins are integral subunits of the SWI/SNF chromatin remodeling complex. By binding to acetylated histones, BRD7 and BRD9 help recruit the SWI/SNF complex to specific genomic loci, leading to chromatin remodeling and subsequent gene transcription. This compound disrupts this initial recognition step, preventing the localization of the SWI/SNF complex and thereby altering the expression of target genes. One of the key pathways influenced by this mechanism is the NF-κB signaling pathway, which plays a central role in inflammation. Inhibition of BRD7/9 by this compound has been shown to downregulate the expression of pro-inflammatory cytokines like IL-6.

LP99_Mechanism_of_Action cluster_nucleus Nucleus LP99 This compound BRD9 BRD7/BRD9 LP99->BRD9 Inhibits AcHistone Acetylated Histone BRD9->AcHistone Binds to SWISNF SWI/SNF Complex BRD9->SWISNF Recruits Gene Inflammatory Genes (e.g., IL-6) SWISNF->Gene Remodels Chromatin at Transcription Transcription Gene->Transcription

Mechanism of this compound Action.

Experimental Protocols

This section provides detailed protocols for studying protein-protein interactions involving BRD7/9 using this compound.

Protocol 1: Co-Immunoprecipitation (Co-IP) to Investigate BRD9-Protein Interactions

This protocol is designed to identify or confirm interactions between BRD9 and other proteins, and to assess how these interactions are affected by this compound.

Materials:

  • Cells expressing endogenous or tagged BRD9

  • This compound (and vehicle control, e.g., DMSO)

  • Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, with protease and phosphatase inhibitors)

  • Anti-BRD9 antibody (or anti-tag antibody)

  • Protein A/G magnetic beads

  • Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

  • SDS-PAGE and Western Blotting reagents

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to 80-90% confluency.

    • Treat cells with the desired concentration of this compound or vehicle control for a predetermined time (e.g., 4-24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold Co-IP Lysis Buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with the anti-BRD9 antibody overnight at 4°C.

    • Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing:

    • Pellet the beads and wash them 3-5 times with Co-IP Wash Buffer to remove non-specific binders.

  • Elution:

    • Elute the bound proteins from the beads using Elution Buffer.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners.

CoIP_Workflow A 1. Cell Culture & Treatment (LP99 or Vehicle) B 2. Cell Lysis A->B C 3. Immunoprecipitation (Anti-BRD9 Antibody) B->C D 4. Washing C->D E 5. Elution D->E F 6. Western Blot Analysis E->F

Co-Immunoprecipitation Workflow.

Protocol 2: NanoBRET™ Assay for Quantifying BRD9-Protein Interactions in Live Cells

The NanoBRET™ assay is a proximity-based method to measure protein-protein interactions in real-time within living cells. This protocol is adapted for studying the effect of this compound on the interaction between BRD9 and a protein of interest (POI).

Materials:

  • HEK293T cells (or other suitable cell line)

  • Plasmids encoding NanoLuc®-BRD9 and HaloTag®-POI

  • Transfection reagent

  • Opti-MEM™ I Reduced Serum Medium

  • This compound

  • HaloTag® NanoBRET® 618 Ligand

  • Nano-Glo® Live Cell Substrate

  • White, opaque 96-well assay plates

  • Luminometer with 460 nm and >600 nm filters

Procedure:

  • Cell Seeding and Transfection (Day 1):

    • Seed HEK293T cells in white assay plates.

    • Co-transfect cells with NanoLuc®-BRD9 and HaloTag®-POI plasmids. A 1:10 donor to acceptor plasmid ratio is a recommended starting point.

  • Compound Treatment (Day 2):

    • Prepare serial dilutions of this compound in Opti-MEM™.

    • Add the compound dilutions to the cells and incubate for the desired duration (e.g., 2-4 hours).

  • Reagent Addition:

    • Prepare the NanoBRET™ detection reagent by diluting the HaloTag® NanoBRET® 618 Ligand and Nano-Glo® Live Cell Substrate in Opti-MEM™.

    • Add the detection reagent to each well.

  • Signal Measurement:

    • Incubate the plate at room temperature for 10-15 minutes.

    • Measure donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (Acceptor Signal / Donor Signal).

    • Plot the ratio against the log of the this compound concentration to determine the IC50.

NanoBRET_Workflow A 1. Co-transfect cells with NanoLuc-BRD9 & HaloTag-POI B 2. Treat with this compound A->B C 3. Add NanoBRET Ligand & Substrate B->C D 4. Measure Luminescence (460nm & 618nm) C->D E 5. Calculate NanoBRET Ratio & Determine IC50 D->E

NanoBRET™ Assay Workflow.

Conclusion

This compound is a valuable tool for elucidating the intricate network of protein-protein interactions involving BRD7 and BRD9. The protocols outlined in this document provide a solid foundation for researchers to explore the roles of these bromodomain-containing proteins in health and disease. By leveraging the selectivity and potency of this compound, the scientific community can further unravel the complexities of chromatin biology and inflammatory signaling, potentially paving the way for novel therapeutic strategies.

References

Application Notes and Protocols for Western Blot Analysis of BRD9 Inhibition by (2S,3R)-LP99

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the analysis of Bromodomain-containing protein 9 (BRD9) inhibition using the chemical probe (2S,3R)-LP99. The focus is on the application of Western blotting to quantify the inhibition of BRD9 and its impact on downstream signaling pathways. These guidelines are intended for researchers in academia and industry engaged in drug discovery and development, particularly those targeting epigenetic regulators.

Introduction

Bromodomain-containing protein 9 (BRD9) is a key component of the non-canonical SWI/SNF (BAF) chromatin remodeling complex.[1][2] As an epigenetic "reader," BRD9 recognizes acetylated lysine residues on histones, thereby playing a crucial role in the regulation of gene expression.[3] Dysregulation of BRD9 has been implicated in several diseases, most notably in various forms of cancer, including synovial sarcoma, malignant rhabdoid tumors, and certain leukemias.[3][4] This has made BRD9 an attractive therapeutic target for the development of novel anti-cancer agents.

This compound is the inactive enantiomer of the potent and selective BRD7/9 inhibitor, (2R,3S)-LP99. While (2R,3S)-LP99 actively binds to the bromodomains of BRD7 and BRD9, this compound serves as a crucial negative control in experiments to ensure that the observed effects are due to specific inhibition of the target protein and not off-target or non-specific compound effects. This document outlines the protocols to assess the lack of BRD9 inhibition by this compound, in contrast to a potent inhibitor, using Western blot analysis.

Data Presentation

Table 1: In Vitro Binding Affinity of LP99 Enantiomers for BRD9
CompoundBinding Affinity (Kd) for BRD9Assay Type
(2R,3S)-LP9999 nMIsothermal Titration Calorimetry (ITC)
This compoundNo Detectable BindingIsothermal Titration Calorimetry (ITC)

This data is representative and compiled from literature. Actual results may vary based on experimental conditions.

Table 2: Quantification of BRD9 Protein Levels Following Treatment with a BRD9 Degrader (Representative Data)
TreatmentConcentration (nM)BRD9 Protein Level (% of Control)Downstream Target (% of Control)
Vehicle (DMSO)-100100
dBRD9-A105075
dBRD9-A100<1040

This table presents representative data for a BRD9 degrader (dBRD9-A) to illustrate the expected outcome of BRD9 targeted inhibition on protein levels and downstream targets. Similar experiments with this compound are expected to show no significant change in BRD9 levels.

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Select a cell line known to express BRD9, for example, a human cancer cell line such as Kasumi-1 (acute myeloid leukemia) or G401 (rhabdoid tumor).

  • Culture Conditions: Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment:

    • Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.

    • Prepare stock solutions of this compound and a known BRD9 inhibitor (e.g., I-BRD9 or (2R,3S)-LP99) in dimethyl sulfoxide (DMSO).

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a fixed concentration of the active inhibitor as a positive control. Include a vehicle-only (DMSO) control.

    • Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) to assess the effect on protein expression.

Nuclear Protein Extraction

As BRD9 is a nuclear protein, it is essential to perform nuclear extraction for optimal detection by Western blot.

  • Harvesting Cells: After treatment, aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Cell Lysis:

    • Scrape the cells in ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES, pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, and protease inhibitors).

    • Incubate on ice for 15 minutes to allow the cells to swell.

  • Cytoplasmic Fraction Removal:

    • Add a mild detergent (e.g., IGEPAL CA-630 or NP-40) to a final concentration of 0.5% and vortex briefly.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C. The supernatant contains the cytoplasmic fraction and can be saved for further analysis.

  • Nuclear Lysis:

    • Resuspend the nuclear pellet in a high-salt nuclear extraction buffer (e.g., 20 mM HEPES, pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitors).

    • Incubate on ice for 30 minutes with intermittent vortexing to lyse the nuclei.

  • Protein Collection: Centrifuge at 14,000 x g for 15 minutes at 4°C. The supernatant contains the nuclear proteins.

  • Quantification: Determine the protein concentration of the nuclear extracts using a Bradford or BCA protein assay.

Western Blot Analysis
  • Sample Preparation: Mix the nuclear protein lysates with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel (e.g., 4-12% gradient gel).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for BRD9 (e.g., Cell Signaling Technology #71232 or Proteintech 68922-1-Ig) diluted in blocking buffer overnight at 4°C.[5][6] A recommended starting dilution is 1:1000.[7]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Loading Control: To ensure equal protein loading, probe the membrane with an antibody against a nuclear loading control protein, such as Lamin B1 or TATA-binding protein (TBP).

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_extraction Protein Extraction cluster_western_blot Western Blot Analysis cell_culture 1. Cell Culture (e.g., Kasumi-1, G401) treatment 2. Treatment (Vehicle, this compound, Active Inhibitor) cell_culture->treatment harvest 3. Cell Harvesting treatment->harvest nuclear_extraction 4. Nuclear Protein Extraction harvest->nuclear_extraction quantification 5. Protein Quantification (BCA/Bradford) nuclear_extraction->quantification sds_page 6. SDS-PAGE quantification->sds_page transfer 7. Protein Transfer (PVDF) sds_page->transfer blocking 8. Blocking transfer->blocking primary_ab 9. Primary Antibody Incubation (Anti-BRD9, Anti-Lamin B1) blocking->primary_ab secondary_ab 10. Secondary Antibody Incubation primary_ab->secondary_ab detection 11. ECL Detection & Imaging secondary_ab->detection brd9_pathway cluster_nucleus Nucleus cluster_key Legend BRD9 BRD9 SWI_SNF SWI/SNF Complex BRD9->SWI_SNF incorporation Gene_Expression Target Gene Expression (e.g., MYC, AR targets) SWI_SNF->Gene_Expression activation Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD9 recognition Inhibitor (2R,3S)-LP99 (Active Inhibitor) Inhibitor->BRD9 inhibition Inactive_Compound This compound (Inactive Control) key1 Activation -> key2 Inhibition --|

References

Application Notes and Protocols for LP99 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to LP99: A Selective BRD7 and BRD9 Bromodomain Inhibitor

LP99 is a potent and selective chemical probe for the bromodomains of BRD7 and BRD9, components of the human SWI/SNF chromatin-remodeling complexes.[1] It is crucial to note that the biologically active enantiomer is (2R,3S)-LP99 . The enantiomer specified in the topic, (2S,3R)-LP99 , has been shown to have no detectable binding to BRD9 and serves as an ideal negative control for experiments.[2][3] LP99 was developed from a fragment hit through structure-based design and has demonstrated efficacy in inhibiting the association of BRD7 and BRD9 with acetylated histones both in vitro and in cellular contexts.[1][2]

Mechanism of Action

The bromodomain is a protein domain that recognizes and binds to acetylated lysine residues, a key post-translational modification on histone tails that regulates gene expression. LP99 acts as a competitive inhibitor at the acetyl-lysine binding pocket of the BRD7 and BRD9 bromodomains.[4] By occupying this site, LP99 prevents the recruitment of the SWI/SNF chromatin-remodeling complex to specific gene loci, thereby modulating the transcription of target genes.[1] This inhibition has been shown to play a role in regulating the secretion of pro-inflammatory cytokines, such as IL-6, in cellular models.[3]

Physicochemical and In Vitro Properties of LP99

A summary of the key properties of LP99 is provided below for easy reference in experimental design.

PropertyValueReference(s)
Molecular Weight 516.05 g/mol
Formula C₂₆H₃₀ClN₃O₄S
CAS Number 1808951-93-0
Solubility Soluble to 100 mM in DMSO and ethanol
Storage Store at -20°C
Purity ≥98%
Binding Affinity (K_d_ for BRD9) 99 nM (ITC)[4][5]
Binding Affinity (K_d_ for BRD7) 909 nM (ITC)[3]
Cellular Activity Disrupts BRD7/9 binding to chromatin in cells[4]
Cytotoxicity Non-toxic in U2OS cells at concentrations <33 µM[2][5]
High-Throughput Screening (HTS) Assay Considerations

LP99 is well-suited for use in various HTS formats to identify and characterize modulators of BRD7 and BRD9. Key assays include:

  • Biochemical Assays: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaScreen® assays are robust platforms for measuring the direct inhibition of the BRD9/7-histone interaction in a high-throughput manner.

  • Cell-Based Assays: NanoBRET™ (Bioluminescence Resonance Energy Transfer) assays can be employed to quantify the engagement of BRD9/7 by inhibitors within living cells. The Cellular Thermal Shift Assay (CETSA®) provides a method to verify direct target engagement in a cellular environment. Fluorescence Recovery After Photobleaching (FRAP) can be used to assess the mobility of BRD9/7 and its displacement from chromatin by inhibitors.

Signaling Pathways and Experimental Workflows

Signaling Pathways Involving BRD7 and BRD9

BRD7 and BRD9 are integral components of the SWI/SNF chromatin remodeling complex, which plays a critical role in regulating gene expression. This complex influences several key signaling pathways implicated in cancer and other diseases.

BRD7_BRD9_Signaling_Pathways cluster_swi_snf SWI/SNF Complex cluster_downstream Downstream Effects cluster_pathways Regulated Signaling Pathways BRD9 BRD9 SWI_SNF_Core Core Subunits (e.g., SMARCA4) BRD9->SWI_SNF_Core ncBAF complex BRD7 BRD7 BRD7->SWI_SNF_Core PBAF complex Gene_Expression Gene Expression (Activation/Repression) SWI_SNF_Core->Gene_Expression Cell_Cycle Cell Cycle Arrest Gene_Expression->Cell_Cycle Apoptosis Apoptosis Gene_Expression->Apoptosis Differentiation Cell Differentiation Gene_Expression->Differentiation p53 p53 Pathway p53->SWI_SNF_Core Wnt Wnt/β-catenin Pathway Wnt->SWI_SNF_Core TGFb TGF-β/Activin/Nodal Pathway TGFb->SWI_SNF_Core Insulin Insulin Signaling Insulin->SWI_SNF_Core LP99 LP99 LP99->BRD9 LP99->BRD7 HTS_Workflow cluster_primary Primary Screen cluster_secondary Hit Confirmation & Validation cluster_tertiary Cellular Characterization Assay_Dev Assay Development (e.g., AlphaScreen) HTS High-Throughput Screen (Compound Library) Assay_Dev->HTS Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., TR-FRET) Dose_Response->Orthogonal_Assay Selectivity Selectivity Profiling (vs. other Bromodomains) Orthogonal_Assay->Selectivity CETSA Target Engagement (CETSA) Selectivity->CETSA Cell_Activity Cellular Activity (e.g., NanoBRET, FRAP) CETSA->Cell_Activity Toxicity Cytotoxicity Assay Cell_Activity->Toxicity

References

Application Notes: Measuring the Cellular Uptake of (2S,3R)-LP99

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2S,3R)-LP99, also referred to as LP99, is a potent and selective inhibitor of the BRD7 and BRD9 bromodomains.[1][2][3] It has been shown to disrupt the interaction of these proteins with acetylated histones within cells, playing a role in the regulation of pro-inflammatory cytokine secretion.[1] Understanding the extent and rate at which LP99 enters target cells is critical for optimizing its therapeutic efficacy and interpreting its biological activity. These application notes provide a comprehensive framework for quantifying the intracellular concentration of this compound.

The primary recommended method for quantifying the intracellular concentration of unlabeled small molecules like LP99 is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[4][5] This technique offers high sensitivity and specificity, allowing for the accurate measurement of the compound within complex biological matrices.[4][5] Alternative methods, such as those using fluorescently labeled molecules and flow cytometry, can also provide valuable, high-throughput data on cellular uptake.[6][7][8]

Key Principles of Cellular Uptake Measurement

The protocol described below is designed to determine the intracellular concentration of this compound over time and at various concentrations. The core steps involve:

  • Incubating cultured cells with a known concentration of LP99.

  • Thoroughly washing the cells to remove any compound bound to the outer membrane.

  • Lysing the cells to release the intracellular contents.

  • Extracting the compound from the cell lysate.

  • Quantifying the amount of LP99 using a validated LC-MS/MS method.[4]

Experimental Protocol: Quantification of this compound Cellular Uptake by LC-MS/MS

This protocol provides a step-by-step guide for measuring the intracellular concentration of this compound in an adherent cell line.

Materials and Reagents

  • Cell Line: A relevant cell line for the biological question (e.g., THP-1 for inflammation studies[1], U2OS, or other cancer cell lines).

  • Cell Culture Medium: Appropriate medium and supplements (e.g., DMEM, RPMI-1640, Fetal Bovine Serum, Penicillin-Streptomycin).

  • This compound: Analytical grade standard.

  • Internal Standard (IS): A structurally similar molecule not present in the cells, for normalization during LC-MS/MS analysis.

  • Solvents: HPLC or LC-MS grade acetonitrile, methanol, water, and formic acid.[9][10][11]

  • Buffers: Phosphate-Buffered Saline (PBS), Trypsin-EDTA.

  • Lysis Buffer: Radioimmunoprecipitation assay (RIPA) buffer or a simple solvent like 70% methanol.

  • Equipment:

    • Cell culture incubator (37°C, 5% CO2)

    • 6-well or 12-well cell culture plates

    • Hemocytometer or automated cell counter

    • Refrigerated centrifuge

    • Sonicator (probe or bath)

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system[4]

    • Microcentrifuge tubes

Procedure

1. Cell Seeding and Culture a. Culture the selected cell line according to standard protocols. b. Seed cells into 6-well plates at a density that will result in approximately 80-90% confluency on the day of the experiment (e.g., 5 x 10^5 cells/well). c. Incubate the plates for 24 hours at 37°C, 5% CO2.

2. Compound Incubation a. Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). b. On the day of the experiment, dilute the LP99 stock solution in pre-warmed cell culture medium to the desired final concentrations (e.g., 0.1, 1, 10, 30 µM). Include a vehicle control (medium with the same percentage of DMSO). c. Aspirate the old medium from the cell plates and add the medium containing LP99 or vehicle. d. Incubate for the desired time points (e.g., 0.5, 1, 2, 4, 24 hours).

3. Cell Harvesting and Washing a. At each time point, remove the plates from the incubator. b. Aspirate the drug-containing medium. c. Wash the cells three times with ice-cold PBS to remove extracellular and non-specifically bound compound. Ensure the washing is performed quickly to prevent efflux of the intracellular compound. d. After the final wash, add Trypsin-EDTA to detach the cells. e. Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.

4. Cell Counting and Lysis a. Take a small aliquot of the cell suspension to determine the exact cell number for normalization. b. Centrifuge the remaining cell suspension at 500 x g for 5 minutes at 4°C. c. Discard the supernatant. d. Resuspend the cell pellet in a known volume of ice-cold lysis solution (e.g., 200 µL of 70% methanol containing the internal standard). e. Lyse the cells by sonication or vortexing followed by incubation on ice.

5. Sample Preparation for LC-MS/MS a. Centrifuge the cell lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to precipitate proteins and cellular debris.[10] b. Carefully transfer the supernatant, which contains the extracted LP99 and internal standard, to a new tube or HPLC vial. c. The sample is now ready for LC-MS/MS analysis.

6. LC-MS/MS Analysis a. Develop a sensitive and specific LC-MS/MS method for the detection and quantification of this compound and the internal standard. This involves optimizing chromatographic separation and mass spectrometric parameters (e.g., parent and fragment ions, collision energy). b. Prepare a standard curve by spiking known concentrations of LP99 and a fixed concentration of the internal standard into the same lysis buffer used for the samples. c. Analyze the experimental samples and the standard curve samples by LC-MS/MS.

7. Data Analysis a. Calculate the concentration of LP99 in each sample using the standard curve. b. Normalize the concentration to the number of cells in each sample. c. The final data is typically expressed as picomoles (pmol) or femtomoles (fmol) of LP99 per million cells.

Data Presentation

Quantitative data from the cellular uptake experiments should be summarized in a clear, tabular format to facilitate comparison across different conditions.

Table 1: Time-Dependent Cellular Uptake of this compound Concentration of this compound used: 10 µM

Incubation Time (hours) Intracellular LP99 (pmol/10^6 cells) Standard Deviation
0.5 1.2 ± 0.15
1 2.5 ± 0.21
2 4.8 ± 0.35
4 6.5 ± 0.40

| 24 | 6.3 | ± 0.38 |

Table 2: Concentration-Dependent Cellular Uptake of this compound Incubation Time: 4 hours

Extracellular LP99 (µM) Intracellular LP99 (pmol/10^6 cells) Standard Deviation
0.1 0.07 ± 0.01
1 0.68 ± 0.05
10 6.5 ± 0.40

| 30 | 15.2 | ± 1.10 |

Visualizations

Experimental Workflow Diagram

G cluster_prep Cell Preparation cluster_treat Treatment cluster_harvest Sample Collection cluster_extract Extraction & Analysis A Seed Cells in Multi-well Plates B Incubate for 24h (37°C, 5% CO2) A->B D Incubate Cells with LP99 (Time Course / Dose Response) B->D C Prepare this compound dilutions C->D E Wash Cells 3x with Ice-Cold PBS D->E F Harvest Cells (Trypsinization) E->F G Count Cells for Normalization F->G H Pellet Cells by Centrifugation F->H I Lyse Cell Pellet (e.g., 70% MeOH + Internal Std) H->I J Centrifuge to Remove Debris I->J K Collect Supernatant J->K L Analyze by LC-MS/MS K->L

Caption: Workflow for quantifying cellular uptake of this compound.

Hypothetical Signaling Pathway Influenced by LP99

G cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Signal Kinase2 Kinase 2 Kinase1->Kinase2 Activates TF Transcription Factor (e.g., NF-κB) Kinase2->TF Activates LP99 This compound BRD9 BRD9 LP99->BRD9 Inhibits Binding Histone Acetylated Histone BRD9->Histone Binds to Gene Pro-inflammatory Gene (e.g., IL-6) BRD9->Gene Co-activates TF->Gene Promotes Transcription

Caption: Inhibition of BRD9 by LP99 blocks pro-inflammatory gene expression.

References

Application Notes and Protocols for (2S,3R)-LP99 Treatment in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3R)-LP99 is the inactive enantiomer of LP99, a potent and selective inhibitor of the bromodomains of BRD7 and BRD9.[1][2][3] Bromodomains are protein modules that recognize acetylated lysine residues, playing a crucial role in the regulation of gene transcription. The active enantiomer, LP99, has been shown to disrupt the interaction of BRD7 and BRD9 with chromatin in cells and is implicated in the regulation of pro-inflammatory cytokine secretion.[1][4]

Due to its lack of significant binding to BRD9, this compound serves as an ideal negative control for in vitro and cell-based assays designed to investigate the biological functions of BRD7 and BRD9 inhibition by LP99. The use of this compound allows researchers to distinguish between on-target effects of BRD7/9 inhibition and any potential off-target or non-specific effects of the compound scaffold.

These application notes provide detailed protocols for the use of this compound in primary cell cultures, with the understanding that it should be used in parallel with its active counterpart, LP99. The provided concentration ranges and experimental designs are based on the published data for LP99.

Data Presentation

The following tables summarize the available quantitative data for the active enantiomer, LP99. Researchers should use this data as a guide for designing experiments with both LP99 and the inactive control, this compound.

Table 1: Cellular Activity of LP99

Cell LineAssay TypeTargetIC50 (µM)Notes
HEK293BRETBRD7/9 - Histone H3.3/H4 InteractionLow micromolar rangeDemonstrates target engagement in a cellular context.[1]
U2OSCytotoxicityCell Viability> 33 µMIndicates low cytotoxicity at effective concentrations.[3]

Table 2: Recommended Concentration Ranges for Primary Cell Experiments

Experiment TypeRecommended Starting Concentration Range (µM)Notes
Target Engagement (e.g., Co-IP, ChIP)0.5 - 10 µMBased on cellular IC50 values for histone interaction.[1]
Functional Assays (e.g., Cytokine secretion)1 - 20 µMA broader range to account for cell type-specific responses.
Cytotoxicity Assessment0.1 - 50 µMTo establish a toxicity profile in the specific primary cell type.

Signaling Pathways

The active enantiomer LP99 targets the bromodomains of BRD7 and BRD9. BRD7 is a component of the PBAF chromatin remodeling complex and has been implicated in several key signaling pathways. This compound is not expected to significantly modulate these pathways and can be used to confirm that the effects of LP99 are due to BRD7/9 inhibition.

LP99_Signaling_Pathway LP99 (2R,3S)-LP99 (Active Enantiomer) BRD7_BRD9 BRD7 / BRD9 Bromodomains LP99->BRD7_BRD9 Inhibits Binding Acetylated_Histones Acetylated Histones BRD7_BRD9->Acetylated_Histones Binds to Chromatin Chromatin Remodeling (PBAF Complex) Acetylated_Histones->Chromatin Gene_Transcription Gene Transcription Chromatin->Gene_Transcription p53_pathway p53 Pathway Gene_Transcription->p53_pathway PI3K_AKT_pathway PI3K/AKT/mTOR Pathway Gene_Transcription->PI3K_AKT_pathway Wnt_pathway Wnt/β-catenin Pathway Gene_Transcription->Wnt_pathway Inflammation Inflammatory Cytokine Secretion (e.g., IL-6) Gene_Transcription->Inflammation

Figure 1. Simplified signaling pathway of the active enantiomer of LP99.

Experimental Protocols

The following are generalized protocols for the treatment of primary cell cultures with this compound. It is crucial to optimize these protocols for your specific primary cell type and experimental question.

Protocol 1: Preparation of this compound Stock Solution
  • Reconstitution: Dissolve this compound powder in sterile, anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Aliquoting: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: General Workflow for Primary Cell Treatment

Experimental_Workflow start Isolate and Culture Primary Cells seed Seed Cells into Multi-well Plates start->seed acclimate Allow Cells to Acclimate (24h) seed->acclimate prepare_compounds Prepare Serial Dilutions of This compound and LP99 acclimate->prepare_compounds treat Treat Cells with Compounds (and Vehicle Control) acclimate->treat prepare_compounds->treat incubate Incubate for Desired Time Period (e.g., 24-72h) treat->incubate assay Perform Downstream Assays incubate->assay

Figure 2. General experimental workflow for cell treatment.

Protocol 3: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of this compound on primary cells.

  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound, LP99 (as a comparator), and a vehicle control (DMSO) in fresh culture medium. The final DMSO concentration should be consistent across all wells and typically below 0.5%.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include wells with untreated cells and wells with a positive control for cell death (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well.

  • Measurement: Gently shake the plate to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 4: Cytokine Secretion Assay (for Primary Immune Cells)

This protocol is to assess the effect of this compound on the function of primary immune cells, such as PBMCs or macrophages.

  • Cell Seeding: Plate primary immune cells in a 24- or 48-well plate at an appropriate density.

  • Pre-treatment: Treat the cells with various concentrations of this compound, LP99, and a vehicle control for a predetermined pre-incubation period (e.g., 1-2 hours).

  • Stimulation: Stimulate the cells with an appropriate agonist to induce cytokine secretion (e.g., lipopolysaccharide [LPS] for macrophages). Include an unstimulated control.

  • Incubation: Incubate the cells for a suitable time to allow for cytokine production and secretion (e.g., 6-24 hours).

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • Cytokine Measurement: Measure the concentration of the cytokine of interest (e.g., IL-6, TNF-α) in the supernatant using an ELISA kit or a multiplex bead-based assay according to the manufacturer's instructions.

  • Analysis: Compare the cytokine levels in the compound-treated wells to the vehicle-treated and unstimulated controls.

Concluding Remarks

This compound is an essential tool for researchers studying the roles of BRD7 and BRD9. As the inactive enantiomer of the potent inhibitor LP99, it provides a rigorous negative control to ensure that observed biological effects are due to specific on-target inhibition. The protocols provided here offer a starting point for incorporating this compound into primary cell culture experiments. It is imperative that researchers adapt and optimize these protocols for their specific cellular systems and research questions to generate robust and reliable data.

References

Application Notes and Protocols for Assessing (2S,3R)-LP99 Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3R)-LP99 is a novel small molecule compound with potential therapeutic applications. As with any new chemical entity intended for biological use, a thorough assessment of its cytotoxic profile is essential. Cytotoxicity assays are critical in early-stage drug discovery to determine a compound's potential for causing cell damage or death.[1] These assays measure various cellular parameters, including membrane integrity, metabolic activity, and the activation of cell death pathways like apoptosis.[1][2]

This document provides a comprehensive set of protocols for assessing the cytotoxicity of this compound. It includes detailed methodologies for several standard assays, guidance on data analysis and presentation, and visualizations of experimental workflows and relevant signaling pathways. The protocols described are foundational and can be adapted to specific cell types and experimental conditions.

Key Cytotoxicity Assessment Strategies

A multi-parametric approach is recommended to build a comprehensive cytotoxic profile of this compound. The following assays provide insights into different aspects of cellular health:

  • MTT Assay: Evaluates cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[3]

  • LDH Release Assay: Quantifies the release of lactate dehydrogenase (LDH) from cells with compromised plasma membranes, a marker of necrosis or late apoptosis.[4]

  • Annexin V & Propidium Iodide (PI) Staining: Differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells based on phosphatidylserine externalization and membrane permeability.

  • Caspase Activity Assay: Measures the activity of caspases, a family of proteases that are key executioners of apoptosis.[5]

Data Presentation: Summarized Quantitative Data

Effective data presentation is crucial for interpreting and comparing results from cytotoxicity studies. The following tables provide examples of how to structure quantitative data obtained from the described assays.

Table 1: Cell Viability as Determined by MTT Assay

This compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.2540.087100.0
11.1030.06587.9
50.8760.05169.8
100.6320.04250.4
250.3150.02925.1
500.1580.01512.6
1000.0790.0096.3

IC₅₀ Value: The half-maximal inhibitory concentration (IC₅₀) can be calculated from the dose-response curve generated from this data.[6] For this example, the IC₅₀ is approximately 10 µM.

Table 2: Membrane Integrity as Determined by LDH Release Assay

This compound Concentration (µM)Mean LDH Activity (OD 490 nm)Standard Deviation% Cytotoxicity
0 (Spontaneous Release)0.1500.0120.0
10.2150.0189.3
50.3500.02528.6
100.5800.03161.4
250.8900.045105.7 (Adjusted to 100%)
500.9500.050114.3 (Adjusted to 100%)
1000.9800.052118.6 (Adjusted to 100%)
Maximum Release Control0.8500.048100.0

Note: Percent cytotoxicity is calculated relative to the spontaneous and maximum LDH release controls.

Table 3: Apoptosis and Necrosis Analysis by Annexin V & PI Staining (Flow Cytometry)

This compound Concentration (µM)% Healthy Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
0 (Vehicle Control)95.2 ± 2.12.5 ± 0.81.8 ± 0.50.5 ± 0.2
1060.1 ± 3.525.3 ± 2.912.1 ± 1.82.5 ± 0.7
5015.8 ± 2.840.2 ± 4.138.5 ± 3.75.5 ± 1.1

Table 4: Caspase-3/7 Activity

This compound Concentration (µM)Mean Fluorescence Units (RFU)Standard DeviationFold Increase in Caspase Activity
0 (Vehicle Control)15001201.0
1045003503.0
5098006106.5

Experimental Protocols

General Cell Culture and Compound Preparation

A crucial first step in any cytotoxicity assay is the proper maintenance of cell cultures.

  • Cell Lines: Select cell lines relevant to the intended application of this compound.

  • Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Passage cells regularly to maintain them in the exponential growth phase.

  • Compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO). Store aliquots at -20°C or -80°C.

  • Working Solutions: On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentrations. Ensure the final solvent concentration in all wells, including the vehicle control, is consistent and non-toxic to the cells (typically ≤ 0.5%).

MTT Cell Viability Assay

This assay is a colorimetric method for assessing cell metabolic activity.

Materials:

  • Selected cell line

  • Complete culture medium

  • This compound

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Microplate reader

Protocol:

  • Cell Seeding: Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate. Incubate overnight to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[7]

  • Incubation: Incubate the plate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix on an orbital shaker for 15 minutes to dissolve the crystals.[7]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[7]

LDH Release Assay

This assay measures the activity of LDH released from damaged cells into the culture medium.

Materials:

  • LDH Cytotoxicity Assay Kit (commercially available kits are recommended)

  • Selected cell line

  • Complete culture medium

  • This compound

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls: Include the following controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Cells treated with the lysis buffer provided in the kit.

    • Background Control: Medium only.

  • Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reagent Addition: Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution (if included in the kit).

  • Absorbance Measurement: Read the absorbance at 490 nm and a reference wavelength of 680 nm.

Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between different stages of cell death.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Selected cell line

  • 6-well plates or T-25 flasks

  • This compound

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates or T-25 flasks and treat with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Caspase Activity Assay

This assay measures the activity of key apoptotic enzymes.

Materials:

  • Caspase-Glo® 3/7 Assay Kit (or similar)

  • Selected cell line

  • White-walled 96-well plates

  • This compound

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using a white-walled plate suitable for luminescence measurements.

  • Reagent Preparation: Prepare the Caspase-Glo® reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® reagent to each well.

  • Incubation: Mix on a plate shaker for 30 seconds, then incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Mandatory Visualizations

Experimental Workflows

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed_cells Seed Cells in 96-well Plate overnight_incubation Incubate Overnight seed_cells->overnight_incubation add_compound Add this compound Dilutions overnight_incubation->add_compound treatment_incubation Incubate (24-72h) add_compound->treatment_incubation add_mtt Add MTT Reagent treatment_incubation->add_mtt mtt_incubation Incubate (2-4h) add_mtt->mtt_incubation solubilize Solubilize Formazan mtt_incubation->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance

Caption: Workflow for the MTT Cell Viability Assay.

Apoptosis_Assay_Workflow start Seed & Treat Cells harvest Harvest Adherent & Floating Cells start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate (15 min, RT, Dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for Annexin V & PI Apoptosis Assay.

Signaling Pathway

The cytotoxic effects of a compound can be mediated through various signaling pathways, often culminating in apoptosis. The intrinsic (mitochondrial) pathway is a common mechanism.

Intrinsic_Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Regulation cluster_cytosol Cytosolic Events LP99 This compound Bax Bax/Bak Activation LP99->Bax Bcl2 Bcl-2/Bcl-xL Inhibition LP99->Bcl2 MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP Bcl2->MOMP CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Procaspase9 Pro-Caspase-9 Procaspase9->Apoptosome Procaspase3 Pro-Caspase-3 Caspase9->Procaspase3 Caspase3 Active Caspase-3 (Executioner) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A representative intrinsic apoptosis pathway.

Troubleshooting Common Issues

  • High Variability Between Replicates: Ensure consistent cell seeding density and precise pipetting. Check for "edge effects" in 96-well plates by including outer wells with media only.[8]

  • Low Signal in MTT Assay: The number of viable cells may be too low, or the incubation time with MTT may be insufficient. Optimize cell seeding density and incubation times.[8]

  • High Background in LDH Assay: The serum in the culture medium can contain LDH. Use a low-serum medium or a serum-free medium during the assay if possible.[4]

  • Compound Interference: Colored or fluorescent compounds can interfere with colorimetric or fluorometric readouts. Include compound-only controls (no cells) to measure background absorbance/fluorescence.[9]

By employing these detailed protocols and considering the potential variables, researchers can obtain reliable and reproducible data to thoroughly characterize the cytotoxic profile of this compound. This information is fundamental for guiding further drug development efforts.

References

Application Notes & Protocols for (2S,3R)-LP99 in Co-Immunoprecipitation Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3R)-LP99 is a novel small molecule inhibitor currently under investigation for its therapeutic potential. Understanding the mechanism of action of such compounds is crucial for drug development. Co-immunoprecipitation (Co-IP) is a powerful technique used to study protein-protein interactions in their native cellular environment. By using an antibody to pull down a specific protein (the "bait"), researchers can also capture its interacting partners (the "prey"). This methodology is invaluable for elucidating the effects of small molecules like this compound on cellular signaling pathways by observing changes in protein complex formation.

These application notes provide a detailed protocol for utilizing this compound in co-immunoprecipitation experiments to identify and characterize its impact on protein-protein interactions. The following sections include a generalized protocol, hypothetical data presentation, and visual representations of the experimental workflow and a potential signaling pathway affected by this compound.

Hypothetical Signaling Pathway Modulated by this compound

To illustrate the application of co-immunoprecipitation in studying the effects of this compound, we propose a hypothetical signaling pathway. In this model, this compound acts as a specific inhibitor of Kinase A. Kinase A, when active, phosphorylates and subsequently binds to Substrate Protein B, leading to a downstream cellular response. By inhibiting Kinase A, this compound is expected to disrupt the interaction between Kinase A and Substrate Protein B. Co-IP can be employed to validate this hypothesis by demonstrating a reduced association between these two proteins in the presence of the compound.

cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor KinaseA Kinase A Receptor->KinaseA Activates SubstrateB Substrate Protein B KinaseA->SubstrateB Phosphorylates & Binds Downstream Downstream Signaling SubstrateB->Downstream Initiates LP99 This compound LP99->KinaseA Inhibits

Caption: Hypothetical signaling pathway where this compound inhibits Kinase A.

Experimental Workflow for Co-Immunoprecipitation

The following diagram outlines the major steps involved in a co-immunoprecipitation experiment designed to investigate the effect of this compound on protein interactions.

start Start: Cell Culture treatment Treat cells with this compound or Vehicle Control start->treatment lysis Cell Lysis (Non-denaturing buffer) treatment->lysis preclearing Pre-clearing Lysate (with control beads) lysis->preclearing ip Immunoprecipitation: Add bait-specific antibody preclearing->ip beads Add Protein A/G Beads to capture antibody-protein complexes ip->beads incubation Incubate to allow complex formation beads->incubation wash Wash beads to remove non-specific binders incubation->wash elution Elute bound proteins wash->elution analysis Analyze by SDS-PAGE, Western Blot, or Mass Spectrometry elution->analysis end End: Data Interpretation analysis->end

Application Notes and Protocols for Flow Cytometry Analysis Following (2S,3R)-LP99 Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3R)-LP99 is a novel small molecule compound with potential therapeutic applications. Understanding its mechanism of action and its effects on cellular processes is crucial for its development as a drug candidate. Flow cytometry is a powerful technique that allows for the rapid, quantitative, and multi-parametric analysis of individual cells within a population.[1][2] This application note provides detailed protocols for assessing two key cellular responses to this compound exposure: apoptosis and cell cycle progression. These assays are fundamental in preclinical drug development to determine a compound's cytotoxic and cytostatic effects.

The protocols outlined below describe the use of Annexin V and Propidium Iodide (PI) staining to detect and quantify apoptosis, and PI staining to analyze cell cycle distribution.[3] Annexin V is a protein that binds with high affinity to phosphatidylserine (PS), which becomes exposed on the outer leaflet of the plasma membrane during the early stages of apoptosis.[3][4][5] PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells, making it a useful marker for late apoptotic and necrotic cells.[3] For cell cycle analysis, PI stoichiometrically binds to DNA, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[6]

Experimental Protocols

Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This protocol enables the differentiation and quantification of live, early apoptotic, and late apoptotic/necrotic cells following treatment with this compound.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Vehicle control (e.g., DMSO)

  • 6-well tissue culture plates

  • Phosphate-buffered saline (PBS), cold

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will allow for exponential growth and prevent confluence at the end of the experiment. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Drug Treatment: Treat cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 50 µM) and a vehicle control for a predetermined time (e.g., 24, 48 hours).

  • Cell Harvesting:

    • Adherent cells: Gently aspirate the medium, wash once with PBS, and detach the cells using a non-enzymatic cell dissociation solution or gentle scraping.

    • Suspension cells: Collect the cells directly into a centrifuge tube.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells once with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions. Incubate the cells in the dark at room temperature for 15 minutes.[7]

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining. Use appropriate laser and filter settings for the fluorochromes used (e.g., FITC and PI). Acquire data for at least 10,000 events per sample.

  • Data Analysis: Create a dot plot of PI (y-axis) versus Annexin V-FITC (x-axis) to distinguish the following populations:

    • Live cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+

Protocol 2: Analysis of Cell Cycle Distribution by Propidium Iodide (PI) Staining

This protocol allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and the detection of an apoptotic sub-G1 peak following treatment with this compound.[7]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Vehicle control (e.g., DMSO)

  • 6-well tissue culture plates

  • Phosphate-buffered saline (PBS), cold

  • 70% Ethanol, cold

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Seeding and Drug Treatment: Follow steps 1 and 2 from Protocol 1.

  • Cell Harvesting: Harvest cells as described in step 3 of Protocol 1.

  • Washing: Wash the cells once with cold PBS.

  • Fixation: Resuspend the cell pellet in a small volume of cold PBS. While gently vortexing, add cold 70% ethanol dropwise to the cell suspension. Incubate the cells on ice or at -20°C for at least 30 minutes for fixation.[7]

  • Washing: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cells once with cold PBS.[7]

  • Staining: Resuspend the cell pellet in the PI staining solution. Incubate the cells in the dark at room temperature for 30 minutes.[7]

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Use a low flow rate to ensure accurate DNA content measurement. Acquire data for at least 20,000 events per sample.[7]

  • Data Analysis: Generate a histogram of PI fluorescence intensity. Use cell cycle analysis software to deconvolute the histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population, which is indicative of apoptotic cells.[7]

Data Presentation

Quantitative data from flow cytometry analysis should be presented in a clear and organized manner to facilitate comparison between different treatment groups. The following tables provide examples of how to structure the data.

Table 1: Apoptosis Analysis of Cells Treated with this compound for 48 hours

Treatment GroupConcentration (µM)% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control095.2 ± 2.12.5 ± 0.52.3 ± 0.4
This compound188.7 ± 3.46.8 ± 1.24.5 ± 0.8
This compound565.4 ± 4.520.1 ± 2.314.5 ± 1.9
This compound1042.1 ± 5.135.8 ± 3.122.1 ± 2.5
This compound5015.6 ± 3.848.2 ± 4.236.2 ± 3.7

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Cell Cycle Analysis of Cells Treated with this compound for 24 hours

Treatment GroupConcentration (µM)% Sub-G1% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control01.8 ± 0.355.4 ± 3.228.1 ± 2.114.7 ± 1.5
This compound13.2 ± 0.653.1 ± 2.927.5 ± 1.916.2 ± 1.7
This compound58.9 ± 1.165.2 ± 4.115.3 ± 1.410.6 ± 1.2
This compound1015.4 ± 1.870.1 ± 4.88.2 ± 0.96.3 ± 0.8
This compound5028.7 ± 2.558.3 ± 5.35.1 ± 0.77.9 ± 1.0

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_apoptosis Apoptosis Assay cluster_cell_cycle Cell Cycle Assay seeding Cell Seeding in 6-well Plates treatment Treatment with this compound and Vehicle Control seeding->treatment harvest_apo Cell Harvesting treatment->harvest_apo harvest_cc Cell Harvesting treatment->harvest_cc stain_apo Annexin V & PI Staining harvest_apo->stain_apo fcm_apo Flow Cytometry Analysis stain_apo->fcm_apo fixation Ethanol Fixation harvest_cc->fixation stain_cc PI Staining fixation->stain_cc fcm_cc Flow Cytometry Analysis stain_cc->fcm_cc

Caption: Experimental workflow for apoptosis and cell cycle analysis.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway Affected by this compound LP99 This compound Receptor Cell Surface Receptor LP99->Receptor Inhibits Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor ApoptosisProteins Apoptosis Regulatory Proteins TranscriptionFactor->ApoptosisProteins CellCycleProteins Cell Cycle Regulatory Proteins TranscriptionFactor->CellCycleProteins Apoptosis Apoptosis ApoptosisProteins->Apoptosis CellCycleArrest Cell Cycle Arrest CellCycleProteins->CellCycleArrest

Caption: Hypothetical signaling pathway affected by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (2S,3R)-LP99 Concentration for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing (2S,3R)-LP99 and its active enantiomer, (2R,3S)-LP99, in experiments. Below you will find troubleshooting guides and frequently asked questions to ensure the successful application of these compounds.

Frequently Asked Questions (FAQs)

Q1: What is LP99 and what is its mechanism of action?

A1: LP99 is the first selective inhibitor of the bromodomains of BRD7 and BRD9, which are components of the human SWI/SNF chromatin-remodeling complexes.[1][2][3][4] The active enantiomer, (2R,3S)-LP99, binds to the acetyl-lysine binding pocket of these bromodomains, thereby disrupting their interaction with acetylated histones.[1][5] This inhibition allows for the study of the roles of BRD7 and BRD9 in gene regulation and cellular processes.[1][2]

Q2: What is the difference between this compound and (2R,3S)-LP99?

A2: (2R,3S)-LP99 is the potent, active enantiomer that selectively inhibits BRD7 and BRD9.[5] In contrast, This compound is the inactive enantiomer and serves as a crucial negative control for experiments.[5] It is essential to use this compound alongside the active compound to demonstrate that the observed biological effects are due to the specific inhibition of BRD7/9 and not off-target effects of the chemical scaffold.[5]

Q3: What are the typical concentration ranges for using (2R,3S)-LP99 in cell-based assays?

A3: The effective concentration of (2R,3S)-LP99 can vary depending on the cell type and the specific assay. However, based on published data, a good starting point for most cell-based assays is in the low micromolar range. For instance, disruption of BRD9 interaction with chromatin was observed at a concentration of 0.8 µM in a Fluorescence Recovery After Photobleaching (FRAP) assay.[2][6] Cellular IC50 values are also reported to be in the low micromolar range.[1][6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: Is (2R,3S)-LP99 toxic to cells?

A4: (2R,3S)-LP99 has been shown to be non-toxic to U2OS cells at concentrations up to 33 µM for as long as 72 hours.[6] However, cytotoxicity can be cell-line dependent. It is advisable to perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) with your specific cell line to determine a non-toxic working concentration range.

Q5: How should I prepare and store LP99?

A5: LP99 is typically supplied as a solid. For experimental use, it should be dissolved in a suitable solvent such as DMSO to create a stock solution. For example, a 10 mM stock solution in DMSO is commonly used.[6] Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or low activity of (2R,3S)-LP99 1. Incorrect enantiomer used: You may be using the inactive this compound enantiomer. 2. Suboptimal concentration: The concentration of (2R,3S)-LP99 may be too low for your cell line or assay. 3. Compound degradation: The compound may have degraded due to improper storage or handling. 4. Cell line insensitivity: The chosen cell line may not be sensitive to BRD7/9 inhibition.1. Verify that you are using the active (2R,3S)-LP99 enantiomer. 2. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 20 µM). 3. Prepare fresh dilutions from a new stock of the compound. Ensure proper storage at -20°C or -80°C. 4. Confirm that your cell line expresses BRD7 and BRD9 and that the pathway you are studying is dependent on their activity.
High background or off-target effects 1. High concentration of (2R,3S)-LP99: Using an excessively high concentration can lead to non-specific effects. 2. Solvent effects: The concentration of the solvent (e.g., DMSO) may be too high.1. Lower the concentration of (2R,3S)-LP99. 2. Crucially, include the inactive this compound enantiomer as a negative control. This will help differentiate specific on-target effects from non-specific effects of the chemical scaffold. 3. Ensure the final solvent concentration is consistent across all experimental conditions and is at a non-toxic level (e.g., ≤ 0.1% DMSO).
Inconsistent results between experiments 1. Variability in cell culture: Differences in cell passage number, confluency, or health can affect results. 2. Inconsistent compound preparation: Errors in preparing stock or working solutions. 3. Variability in assay conditions: Minor changes in incubation times or reagent concentrations.1. Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the start of each experiment. 2. Prepare fresh dilutions for each experiment from a validated stock solution. 3. Standardize all assay protocols and ensure consistent execution.

Quantitative Data Summary

The following tables summarize the key quantitative data for the active enantiomer, (2R,3S)-LP99.

Table 1: In Vitro Binding Affinity

TargetMethodKd
BRD9Isothermal Titration Calorimetry (ITC)99 nM[2][5][6][7]
BRD7Isothermal Titration Calorimetry (ITC)909 nM[7]

Table 2: Cellular Activity and Toxicity

AssayCell LineParameterConcentration
Disruption of BRD9-Chromatin Interaction--0.8 µM[2][6]
Inhibition of BRD7/9-Histone H3.3/H4 InteractionHEK293IC50Low micromolar range[1][6]
CytotoxicityU2OSNon-toxic concentration< 33 µM (up to 72h)[6]
IL-6 Secretion InhibitionTHP-1Dose-dependent inhibition-

Experimental Protocols

Protocol 1: General Cell Treatment with (2R,3S)-LP99

  • Cell Seeding: Plate your cells of interest at a density appropriate for your specific assay and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of (2R,3S)-LP99 and the negative control this compound in DMSO.

    • On the day of the experiment, prepare serial dilutions of the stock solutions in pre-warmed complete cell culture medium to achieve the desired final concentrations. Remember to also prepare a vehicle control (e.g., 0.1% DMSO in medium).

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Add the medium containing the different concentrations of (2R,3S)-LP99, this compound, or the vehicle control to the respective wells.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Downstream Analysis: Following incubation, proceed with your specific downstream assay (e.g., cell viability assay, gene expression analysis, protein analysis).

Protocol 2: IL-6 Secretion Assay in THP-1 Cells

  • Cell Seeding: Seed THP-1 monocytic cells in a multi-well plate at a suitable density.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of (2R,3S)-LP99, the this compound negative control, or a vehicle control for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce pro-inflammatory cytokine production.

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours).

  • Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • ELISA: Quantify the concentration of IL-6 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.[2]

Visualizations

LP99_Signaling_Pathway cluster_0 Cell Nucleus Histone Acetylated Histones BRD79 BRD7/9 Histone->BRD79 recruits SWISNF SWI/SNF Complex BRD79->SWISNF is part of Gene Target Gene Transcription SWISNF->Gene LP99 (2R,3S)-LP99 LP99->BRD79 inhibits binding

Caption: Mechanism of action of (2R,3S)-LP99.

Experimental_Workflow start Start: Seed Cells prep Prepare (2R,3S)-LP99, this compound (control), and Vehicle start->prep treat Treat Cells prep->treat incubate Incubate for Desired Time treat->incubate analysis Downstream Analysis (e.g., qPCR, Western Blot, Viability Assay) incubate->analysis end End: Analyze Results analysis->end Troubleshooting_Logic start Problem: No or Low Activity check_enantiomer Are you using (2R,3S)-LP99? start->check_enantiomer check_concentration Have you performed a dose-response? check_enantiomer->check_concentration Yes solution1 Solution: Use the active (2R,3S) enantiomer. check_enantiomer->solution1 No check_control Did you include the this compound control? check_concentration->check_control Yes solution2 Solution: Optimize concentration. check_concentration->solution2 No solution3 Solution: Use the inactive control to confirm on-target effects. check_control->solution3

References

(2S,3R)-LP99 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2S,3R)-LP99. The following information addresses common solubility issues and offers potential solutions to facilitate your experiments.

Disclaimer

Direct solubility data for this compound is not publicly available. The following guidance is based on common challenges and solutions for poorly soluble research compounds and should be adapted as a starting point for your specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: While specific data is unavailable, based on its chemical structure, this compound is predicted to have low aqueous solubility. Initial assessments should be performed to determine its solubility in your specific experimental buffers and media.

Q2: My this compound is not dissolving in my aqueous buffer (e.g., PBS, cell culture media). What should I do first?

A2: For initial experiments, it is recommended to first prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its strong solubilizing power for many nonpolar compounds.[1][2] Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. This stock can then be diluted into your aqueous experimental medium to the final desired concentration. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts or cytotoxicity.[1]

Q3: I dissolved this compound in DMSO, but it precipitates when I add it to my aqueous medium. How can I prevent this?

A3: This phenomenon, often called "crashing out," is common with poorly soluble compounds.[2] Here are several troubleshooting steps:

  • Lower the Final Concentration: The final concentration of this compound in the aqueous medium may be above its solubility limit. Try working with a lower final concentration if your experimental design allows.

  • Optimize the Dilution Method: Add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring vigorously to ensure rapid and uniform dispersion.[2] Pre-warming the aqueous medium (e.g., to 37°C) can also help.[2]

  • Use a Co-solvent System: A mixture of solvents can sometimes maintain solubility better than a single one.[2] Consider using a co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) in your formulation.[1]

  • Employ Surfactants or Cyclodextrins: These agents can form micelles or inclusion complexes that encapsulate the compound and keep it dispersed in the aqueous phase.[2]

Q4: Are there alternative solvents to DMSO for this compound?

A4: Yes, other water-miscible organic solvents can be tested, such as ethanol, methanol, dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP). The choice of solvent will depend on the specific requirements and compatibility of your assay.

Q5: How can I improve the long-term stability of this compound in solution?

A5: For long-term storage, it is best to store this compound as a solid at the recommended temperature. If you need to store it in solution, prepare aliquots of the high-concentration DMSO stock and store them at -20°C or -80°C to minimize freeze-thaw cycles.[1] Aqueous solutions are generally not recommended for long-term storage due to the potential for precipitation and degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution(s)
This compound powder is difficult to wet and clumps together. The compound is highly hydrophobic.Use a small amount of a suitable organic solvent (e.g., DMSO, ethanol) to wet the powder before adding the bulk solvent. Gentle sonication can also help disperse the powder.
Inconsistent results in biological assays. Precipitation of the compound in the assay medium, leading to variable effective concentrations.Visually inspect your assay plates for any signs of precipitation. Consider using a lower final concentration of this compound. Prepare fresh dilutions from the DMSO stock for each experiment to ensure consistency.[2]
Compound appears to be active in some experiments but not in others. The compound may be forming aggregates at higher concentrations, which can lead to non-specific activity or inhibition.Determine the critical aggregation concentration (CAC) of this compound in your assay medium. Work at concentrations below the CAC to ensure you are observing the effects of the monomeric compound.
Difficulty in preparing a formulation for in vivo studies. Low aqueous solubility limits the achievable concentration for dosing.Explore advanced formulation strategies such as the use of co-solvents, surfactants, cyclodextrins, or lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[3][4][5] Nanosuspensions can also be considered to increase the surface area for dissolution.[6][7]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Solvent Addition: Add the appropriate volume of 100% anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) or brief sonication in a water bath can be used to aid dissolution if necessary.[1]

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]

Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)
  • Preparation: Add an excess amount of this compound to a known volume of the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4) in a sealed container. The excess solid should be clearly visible.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[8]

  • Separation: Separate the undissolved solid from the solution by centrifugation at a high speed, followed by filtration through a 0.22 µm filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of this compound in the clear supernatant using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.

  • Replication: Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

Visualizations

Signaling Pathway

LP99_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BRD79 BRD7/9 Histones Acetylated Histones BRD79->Histones binds to Chromatin Chromatin Remodeling Histones->Chromatin facilitates Gene Pro-inflammatory Gene Transcription Chromatin->Gene Cytokine Pro-inflammatory Cytokines (e.g., IL-6) Gene->Cytokine leads to secretion LP99 This compound LP99->BRD79 inhibits binding

Caption: Proposed mechanism of action for this compound.

Experimental Workflow

Solubility_Troubleshooting_Workflow start Start: this compound Solubility Issue prep_stock Prepare 10-50 mM stock in 100% DMSO start->prep_stock dissolved_stock Is stock fully dissolved? prep_stock->dissolved_stock sonicate Gentle warming / Sonication dissolved_stock->sonicate No dilute Dilute stock into aqueous medium dissolved_stock->dilute Yes sonicate->prep_stock precipitate Precipitation observed? dilute->precipitate success Proceed with experiment precipitate->success No troubleshoot Troubleshooting Options precipitate->troubleshoot Yes option1 Lower final concentration troubleshoot->option1 option2 Optimize dilution method troubleshoot->option2 option3 Use co-solvents troubleshoot->option3 option4 Use surfactants/cyclodextrins troubleshoot->option4 option1->dilute option2->dilute option3->dilute option4->dilute

Caption: Troubleshooting workflow for this compound solubility.

References

Technical Support Center: Minimizing Off-Target Effects of (2S,3R)-LP99

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, "(2S,3R)-LP99" is a hypothetical compound designation. This guide provides a general framework for researchers encountering potential off-target effects with novel small molecule inhibitors, using "this compound" as a placeholder. The principles, protocols, and troubleshooting steps described are broadly applicable to the investigation of new chemical entities.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern in my experiments with this compound?

A1: Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and modulates the activity of proteins other than its intended biological target.[1] These unintended interactions are a significant concern for several reasons:

  • Cellular Toxicity: Binding to unintended targets can disrupt essential cellular pathways, leading to cell death or other toxic effects that are not related to the inhibition of the primary target.[1]

  • Lack of Translatability: Promising results in preclinical models may not translate to clinical settings if the observed efficacy is due to off-target effects that do not have the same consequence in a whole organism or are associated with unacceptable toxicity.[1]

Q2: I'm observing a phenotype that doesn't match the known function of the intended target of this compound. Could off-target effects be the cause?

A2: Yes, a discrepancy between the observed phenotype and the expected outcome based on the intended target's function is a strong indicator of potential off-target effects. The gold-standard method to investigate this is to test the efficacy of this compound in a cell line where the intended target has been genetically removed (e.g., via CRISPR-Cas9 knockout). If the compound still produces the same phenotype in cells lacking the intended target, it is highly probable that the effect is mediated by one or more off-targets.

Q3: What are some initial strategies to minimize off-target effects in my experimental design with this compound?

A3: Several proactive strategies can be implemented to reduce the likelihood of off-target effects confounding your results:

  • Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that produces the desired on-target effect. Higher concentrations are more likely to engage lower-affinity off-target molecules.[1][2]

  • Employ Control Compounds: If available, include a structurally similar but inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[1]

  • Use Orthogonal Approaches: Confirm your findings with a structurally unrelated inhibitor that targets the same protein. If different inhibitors produce the same phenotype, it strengthens the evidence for an on-target effect.[2]

Q4: Can off-target effects of a kinase inhibitor like this compound ever be beneficial?

A4: Yes, in some instances, the off-target activity of a kinase inhibitor can contribute to its therapeutic efficacy. This concept is known as polypharmacology.[2] For example, an inhibitor might beneficially engage multiple pathways involved in a disease, leading to a more potent therapeutic effect than targeting a single kinase.[2]

Troubleshooting Guides

Observed Issue Potential Off-Target Related Cause Recommended Action
High cellular toxicity at low concentrations of this compound. The compound may have a potent off-target that induces a toxic phenotype.[1]1. Perform a broad kinase or safety pharmacology panel to identify potential off-target interactions. 2. Conduct cell viability assays across multiple cell lines to determine if the toxicity is cell-type specific.[1] 3. Investigate if the toxicity correlates with the modulation of known cell death or stress pathways.[1]
Inconsistent results between different cell lines. The expression levels of the on-target or off-target proteins may vary between cell lines.[1]1. Confirm target expression levels in all cell lines used via Western Blot or qPCR. 2. If an off-target is suspected, check its expression level as well.
Phenotype with this compound does not match the phenotype from genetic knockdown of the target. The observed phenotype is likely due to an off-target effect.[1]1. Perform a rescue experiment: re-express the target protein in the knockout/knockdown cells and see if the inhibitor's effect is restored. If not, it's an off-target effect. 2. Conduct a target deconvolution study using chemical proteomics or genetic screens to identify the true target(s).[1]
Biochemical activity of this compound does not correlate with its cellular activity. Differences in ATP concentration between biochemical assays and the cellular environment can alter inhibitor potency and selectivity.[3]1. Perform biochemical assays at physiological ATP concentrations. 2. Use cellular target engagement assays like CETSA or NanoBRET™ to confirm binding in a cellular context.[1]

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify on- and off-targets.[1]

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the compound to generate a range of concentrations for IC50 determination.[1]

  • Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.

  • Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes.[1]

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.[1]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of this compound in a cellular environment.[1]

Methodology:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.[1]

  • Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for 3 minutes.[1]

  • Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.[1]

  • Supernatant Collection: Collect the supernatant containing the soluble proteins.[1]

  • Analysis: Analyze the amount of the target protein in the soluble fraction by Western blot or other protein quantification methods. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[4]

Protocol 3: CRISPR-Cas9 Mediated Target Gene Knockout for Target Validation

Objective: To determine if the genetic removal of the target protein recapitulates the phenotype observed with this compound.[4]

Methodology:

  • gRNA Design and Cloning: Design and clone two to three different guide RNAs (gRNAs) targeting the gene of interest into a Cas9 expression vector.[4]

  • Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the cells. If the plasmid contains a selection marker, select for transfected cells.[4]

  • Clonal Isolation: Isolate single-cell clones by limiting dilution or FACS.[4]

  • Knockout Validation: Expand the clones and verify the knockout of the target protein by Western blot and sequencing of the target locus.

  • Phenotypic Analysis: Treat the knockout and wild-type cells with this compound and assess the phenotype of interest.

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile for this compound

KinaseIC50 (nM)
Intended Target Kinase 15
Off-Target Kinase A85
Off-Target Kinase B250
Off-Target Kinase C>10,000
Off-Target Kinase D>10,000

This table illustrates a scenario where this compound is highly potent against its intended target but also shows activity against other kinases at higher concentrations.

Table 2: Hypothetical Cellular Viability Data in Wild-Type vs. Target Knockout Cells

Cell LineGenetic BackgroundThis compound EC50 (nM)
Cell Line AWild-Type50
Cell Line ATarget Knockout>10,000

This data suggests that the cytotoxic effect of this compound is dependent on the presence of its intended target, indicating an on-target effect.

Visualizations

cluster_0 On-Target Pathway cluster_1 Off-Target Pathway LP99 This compound Target Intended Target Kinase LP99->Target Inhibition OffTarget Off-Target Kinase LP99->OffTarget Inhibition Substrate Downstream Substrate Target->Substrate Phenotype_On Desired Cellular Phenotype Substrate->Phenotype_On OffSubstrate Unrelated Substrate OffTarget->OffSubstrate Phenotype_Off Undesired Side Effect OffSubstrate->Phenotype_Off

Caption: Signaling pathway illustrating on- and off-target effects of this compound.

start Unexpected Experimental Result q1 Does phenotype match target knockdown? start->q1 a1_yes Likely On-Target q1->a1_yes Yes a1_no Suspect Off-Target q1->a1_no No q2 Perform Kinase Profiling a1_no->q2 q3 Perform Cellular Target Engagement (CETSA) a1_no->q3 q4 Identify Off-Targets q2->q4 q5 Validate with Orthogonal Approaches q3->q5 q4->q5

Caption: Troubleshooting workflow for investigating potential off-target effects.

cluster_workflow Experimental Workflow for Off-Target Validation A 1. Initial Observation (e.g., unexpected phenotype) B 2. In Silico Analysis (Predict potential off-targets) A->B C 3. Biochemical Screening (Kinase profiling panel) B->C D 4. Cellular Assays (CETSA, Western Blot) C->D E 5. Genetic Validation (CRISPR Knockout) D->E F 6. Data Interpretation (On-target vs. Off-target) E->F

Caption: Experimental workflow for the identification and validation of off-target effects.

References

Technical Support Center: (2S,3R)-LP99 and LP99 Bromodomain Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing LP99 and its enantiomer, (2S,3R)-LP99. The information is tailored for professionals in drug development and scientific research who are investigating the roles of BRD7 and BRD9 bromodomains in various biological processes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for LP99?

LP99 is a potent and selective inhibitor of the BRD7 and BRD9 bromodomains.[1][2][3][4][5][6] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails, playing a crucial role in chromatin remodeling and gene regulation. By occupying the acetyl-lysine binding pocket of BRD7 and BRD9, LP99 disrupts their interaction with chromatin, thereby modulating the transcription of target genes.[1][2] For example, LP99 has been shown to inhibit the secretion of the pro-inflammatory cytokine IL-6 in THP-1 cells.[1][3]

Q2: What is this compound, and how does it differ from LP99?

This compound, also referred to as ent-LP99, is the enantiomer of the active LP99 compound.[7][8] Due to its different stereochemistry, this compound shows no detectable binding to BRD9 and is considered inactive.[7] It is an essential tool for robust experimental design, serving as a negative control to differentiate on-target effects of LP99 from non-specific or off-target cellular responses.

Q3: Why am I observing no effect in my experiments with this compound?

This is the expected outcome. As the inactive enantiomer, this compound is not designed to inhibit BRD7 or BRD9.[7] Its purpose is to be used as a negative control. If you are aiming to observe a biological effect from bromodomain inhibition, you should use the active compound, LP99.

Q4: What are the recommended working concentrations for LP99?

The optimal concentration of LP99 will vary depending on the cell type and experimental endpoint. Cellular IC50 values are typically in the low micromolar range for the inhibition of BRD7/9 interactions with histones.[1][3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system. Cytotoxicity should also be assessed, although LP99 has been shown to be non-toxic in U2OS cells at concentrations below 33 µM.[1]

Q5: Are there known off-target effects for LP99?

LP99 has been shown to be highly selective for BRD7 and BRD9 when screened against a panel of 48 bromodomains at a concentration of 10 µM.[2][3] However, at higher concentrations, the risk of off-target effects increases. Utilizing the inactive this compound control is the best way to identify and account for any potential off-target effects in your experiments.

Troubleshooting Inconsistent Results

Issue 1: High variability in experimental results between batches of LP99.

  • Possible Cause: Degradation of the compound due to improper storage.

    • Troubleshooting Step: LP99 should be stored at -20°C.[3] Ensure the compound is protected from light and moisture. Prepare fresh stock solutions in a suitable solvent like DMSO and store them in small aliquots to avoid repeated freeze-thaw cycles.

  • Possible Cause: Inconsistent final concentrations due to solubility issues.

    • Troubleshooting Step: LP99 is soluble in DMSO and ethanol up to 100 mM.[3] When diluting into aqueous media, ensure the final concentration of the solvent is low and does not affect cell viability. Visually inspect for any precipitation after dilution.

Issue 2: Unexpected cellular phenotype observed with LP99.

  • Possible Cause: The observed effect may be due to off-target activity or solvent effects.

    • Troubleshooting Step: Run parallel experiments with the inactive control, this compound, at the same concentration. A true on-target effect should only be observed with the active LP99. Also, include a vehicle-only control (e.g., DMSO) to account for any effects of the solvent.

  • Possible Cause: The phenotype is a downstream consequence of BRD7/9 inhibition that is not yet characterized in your model system.

    • Troubleshooting Step: Confirm target engagement by assessing the expression of known BRD7/9-regulated genes. This can help correlate the observed phenotype with the intended mechanism of action.

Quantitative Data Summary

The following table summarizes the inhibitory potency of LP99 against its primary targets.

TargetMethodPotency (Kd)Reference
BRD9Isothermal Titration Calorimetry (ITC)99 nM[1][2][4][7]
BRD7Isothermal Titration Calorimetry (ITC)909 nM[2][3]

Experimental Protocols

Protocol: Inhibition of IL-6 Secretion in LPS-Stimulated THP-1 Cells

This protocol provides a general framework for assessing the activity of LP99 in a cellular context.

  • Cell Culture: Culture human THP-1 monocytes in appropriate media and conditions. Differentiate the cells into macrophages by treating with Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of LP99 and this compound in DMSO. Create a dilution series to achieve the desired final concentrations.

  • Cell Treatment:

    • Seed the differentiated THP-1 cells in a multi-well plate.

    • Pre-incubate the cells with varying concentrations of LP99, this compound, or vehicle control for 1-2 hours.

  • Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

  • Incubation: Incubate the cells for 18-24 hours.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and collect the supernatant.

  • IL-6 Measurement: Quantify the concentration of IL-6 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the IL-6 concentrations to the vehicle control and plot the results as a function of inhibitor concentration to determine the IC50 value.

Visualizations

cluster_nucleus Cell Nucleus Chromatin Chromatin (with Acetylated Histones) Transcription Gene Transcription (e.g., IL-6) Chromatin->Transcription Promotes BRD9 BRD9 BRD9->Chromatin Binds to acetylated lysines BRD7 BRD7 BRD7->Chromatin Binds to acetylated lysines LP99 LP99 (Active Inhibitor) LP99->BRD9 Inhibits Binding LP99->BRD7 Inhibits Binding caption LP99 Mechanism of Action

Caption: LP99 inhibits BRD7/9 binding to chromatin, altering gene transcription.

Start Start: Inconsistent Results CheckCompound Which compound was used? Start->CheckCompound ActiveLP99 (2R,3S)-LP99 (Active) CheckCompound->ActiveLP99 Active InactiveLP99 This compound (Inactive Control) CheckCompound->InactiveLP99 Inactive TroubleshootActive Troubleshoot further: - Check concentration - Verify compound integrity - Assess cell viability ActiveLP99->TroubleshootActive ExpectedNoEffect Result: No effect is expected. This is a negative control. InactiveLP99->ExpectedNoEffect caption Troubleshooting Logic for LP99

Caption: Decision tree for troubleshooting inconsistent results with LP99 compounds.

PMA Differentiate THP-1 Cells with PMA PreIncubate Pre-incubate with: - LP99 - this compound (Control) - Vehicle (Control) PMA->PreIncubate Stimulate Stimulate with LPS PreIncubate->Stimulate Incubate Incubate 24h Stimulate->Incubate Collect Collect Supernatant Incubate->Collect ELISA Measure IL-6 via ELISA Collect->ELISA Analyze Analyze Data (Calculate IC50) ELISA->Analyze caption Experimental Workflow for LP99

Caption: Workflow for testing LP99's effect on IL-6 secretion in THP-1 cells.

References

improving the delivery of (2S,3R)-LP99 to cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a compound specifically designated as "(2S,3R)-LP99" is not publicly available. This technical support guide has been developed for a hypothetical small molecule with properties that commonly present challenges for intracellular delivery. The troubleshooting advice, protocols, and data provided are based on established principles for optimizing the cellular uptake and activity of poorly soluble, hydrophobic small molecule drug candidates.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the intracellular kinase, MAP4K4, which is a key regulator of the JNK signaling pathway. By inhibiting MAP4K4, this compound is designed to modulate downstream cellular processes involved in inflammation and apoptosis. Efficacy is dependent on the compound reaching its cytosolic target.

Q2: What are the primary challenges in delivering this compound to cells?

A2: The primary challenge is the compound's low aqueous solubility and high hydrophobicity. This can lead to several issues:

  • Precipitation in aqueous cell culture media.[1][2][3]

  • Low bioavailability in in-vitro assays.

  • Non-specific binding to plasticware and serum proteins.

  • Potential for cell membrane disruption at higher concentrations.

Q3: How should this compound be stored and handled?

A3:

  • Solid Form: Store at -20°C, desiccated, and protected from light.

  • Stock Solutions: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Store in small aliquots at -20°C to minimize freeze-thaw cycles. Before use, thaw an aliquot completely and bring it to room temperature.

Q4: What is the recommended final concentration of DMSO in cell culture?

A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally ≤ 0.1%. Most cell lines can tolerate up to 0.5% DMSO for short periods, but this should be empirically determined for your specific cell type and assay duration, as DMSO can have biological effects.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Compound Precipitation in Cell Culture Medium

Q: I observed a cloudy precipitate in my culture wells after adding this compound. What should I do?

A: This is a common issue for hydrophobic compounds.[1][2][3] Here are steps to troubleshoot:

  • Verify Dilution Technique: Ensure you are using a serial dilution method. A common mistake is adding a small volume of highly concentrated DMSO stock directly to a large volume of aqueous medium. Instead, perform an intermediate dilution step in pre-warmed medium while vortexing to facilitate dissolution.[1]

  • Lower the Final Concentration: You may be exceeding the solubility limit of this compound in your culture medium. Perform a solubility test to determine the maximum soluble concentration under your experimental conditions (see Protocol 1).

  • Increase Serum Concentration (if applicable): If your experimental design allows, increasing the serum percentage in your medium can enhance the solubility of hydrophobic compounds through protein binding. However, be aware that this may also reduce the free fraction of the compound available to enter cells.

  • Consider Formulation Strategies: For persistent solubility issues, consider using a formulation agent like a cyclodextrin. These can encapsulate the hydrophobic compound and improve its aqueous solubility.

Issue 2: Low or Inconsistent Biological Activity

Q: The expected biological effect of this compound is not observed, or the results are highly variable.

A: This could be due to insufficient intracellular concentration of the compound.

  • Assess Cell Permeability: Poor membrane permeability can limit the efficacy of drugs with intracellular targets.[4] A cell permeability assay can help determine how well this compound crosses the cell membrane (see Protocol 2).[5][6][7]

  • Check for Compound Adsorption: Hydrophobic compounds can adsorb to plastic surfaces of labware, reducing the effective concentration in the medium. Using low-adhesion plasticware can mitigate this issue.

  • Evaluate Efflux Pump Activity: Cells can actively transport compounds out via efflux pumps like P-glycoprotein (P-gp).[8] Co-incubation with a known P-gp inhibitor (e.g., verapamil) can determine if efflux is limiting the intracellular accumulation of this compound.

Issue 3: Unexpected Cell Toxicity

Q: I am observing significant cell death at concentrations where this compound should be active but not toxic.

A:

  • Rule out DMSO Toxicity: Run a vehicle control with the same final concentration of DMSO to ensure the observed toxicity is not due to the solvent.

  • Assess Compound Purity: Impurities from the synthesis process could be cytotoxic. Verify the purity of your compound batch using methods like HPLC-MS.

  • Membrane Disruption: At high concentrations, hydrophobic molecules can disrupt the cell membrane. Consider using a membrane integrity assay (e.g., LDH release assay) to test for this possibility.

  • Formulation-Induced Toxicity: If you are using a formulation agent, test its toxicity on your cells in the absence of this compound.

Quantitative Data Summary

Table 1: Solubility of this compound in Different Cell Culture Media

Medium TypeSerum (%)Maximum Soluble Concentration (µM)Observation
DMEM10% FBS15Clear Solution
DMEM1% FBS5Micro-precipitates observed at 10 µM
Opti-MEM0%< 1Visible precipitate at 1 µM
DMEM + 10% FBS2-HP-β-CD (1 mM)50Clear Solution

Table 2: Effect of P-gp Inhibitor on this compound Intracellular Accumulation

ConditionIntracellular this compound (ng/mg protein)Fold Increase
10 µM this compound25.3 ± 3.1-
10 µM this compound + 20 µM Verapamil78.9 ± 5.53.1x

Key Experimental Protocols

Protocol 1: Kinetic Solubility Assay in Cell Culture Medium

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Create a series of dilutions of the compound in DMSO in a 96-well plate.

  • Add a fixed volume of each DMSO dilution to your pre-warmed (37°C) complete cell culture medium. The final DMSO concentration should be consistent across all wells (e.g., 0.5%).

  • Include a DMSO-only control.[1]

  • Incubate the plate at 37°C with 5% CO2.

  • Visually inspect for precipitation at various time points (e.g., 1, 4, and 24 hours).

  • For a quantitative measure, read the absorbance of the plate at a wavelength between 600-650 nm. An increase in absorbance relative to the DMSO control indicates precipitation.[1]

  • The highest concentration that remains clear is the maximum working soluble concentration.

Protocol 2: Caco-2 Bidirectional Permeability Assay

This assay assesses the potential for a compound to be absorbed and whether it is a substrate for efflux transporters.[7][8]

  • Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a polarized monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Apical to Basolateral (A-to-B) Permeability:

    • Add this compound to the apical (upper) chamber.

    • At specified time points, take samples from the basolateral (lower) chamber.

  • Basolateral to Apical (B-to-A) Permeability:

    • Add this compound to the basolateral chamber.

    • At specified time points, take samples from the apical chamber.

  • Sample Analysis: Quantify the concentration of this compound in the samples using LC-MS/MS.

  • Calculate Apparent Permeability (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration.

  • Calculate Efflux Ratio:

    • Efflux Ratio = Papp (B-to-A) / Papp (A-to-B)

    • An efflux ratio > 2 suggests the compound is a substrate for active efflux.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Receptor MAP4K4 MAP4K4 Receptor->MAP4K4 Activates LP99 This compound LP99->MAP4K4 Inhibits JNK_Pathway JNK Pathway MAP4K4->JNK_Pathway Activates Apoptosis_Inflammation Apoptosis & Inflammation JNK_Pathway->Apoptosis_Inflammation Extracellular_Signal Extracellular Signal Extracellular_Signal->Receptor

Caption: Hypothetical signaling pathway showing this compound inhibiting MAP4K4.

Experimental_Workflow Start Start: Inconsistent Results Solubility 1. Assess Solubility (Protocol 1) Start->Solubility Precipitate Precipitate Observed? Solubility->Precipitate Optimize Optimize Formulation (e.g., Cyclodextrin) Precipitate->Optimize Yes Permeability 2. Assess Permeability (Protocol 2) Precipitate->Permeability No Optimize->Permeability Efflux Efflux Ratio > 2? Permeability->Efflux Inhibitor Use Efflux Pump Inhibitor Efflux->Inhibitor Yes Assay Proceed with Optimized Assay Efflux->Assay No Inhibitor->Assay

Caption: Troubleshooting workflow for optimizing this compound delivery.

References

Technical Support Center: (2S,3R)-LP99 Protocol Modifications for Sensitive Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "(2S,3R)-LP99" is best known in scientific literature as LP99 , a potent and selective inhibitor of the bromodomains of BRD7 and BRD9. This technical support guide will refer to the compound as LP99.

Welcome to the technical support center for the use of LP99 in sensitive cell lines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of LP99?

A1: LP99 is a small molecule inhibitor that selectively targets the bromodomains of BRD7 and BRD9.[1][2][3] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails, which is a key mechanism in the epigenetic regulation of gene expression.[4] By competitively binding to the acetyl-lysine binding pockets of BRD7 and BRD9, LP99 displaces these proteins from chromatin.[1][2][3] This disruption of BRD7/9-chromatin interaction modulates the transcription of target genes. For instance, LP99 has been shown to inhibit the secretion of the pro-inflammatory cytokine Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated THP-1 monocytic cells.[3]

Q2: What are the known cellular functions of BRD7 and BRD9?

A2: BRD7 and BRD9 are components of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression.[4][5]

  • BRD7 has been identified as a tumor suppressor and is involved in several key signaling pathways, including the p53 pathway, Wnt/β-catenin signaling, and the insulin signaling pathway.[6][7][8][9] It can influence cell cycle progression, apoptosis, and cellular growth.[8]

  • BRD9 is also a critical component of the SWI/SNF complex and has been implicated in various cancers.[4][10] It plays a role in maintaining transcriptional programs that drive tumor cell survival and is involved in DNA damage response pathways.[10][11]

Q3: My sensitive cell line is showing high levels of toxicity even at low concentrations of LP99. What could be the cause?

A3: High toxicity in sensitive cell lines can be due to several factors:

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is minimal and non-toxic to your specific cell line. A solvent toxicity titration curve is recommended.

  • Off-target Effects: While LP99 is selective for BRD7/9, high concentrations may lead to off-target effects. It is crucial to perform a dose-response curve to determine the optimal concentration.

  • Cell Health: Sensitive cell lines are more susceptible to any form of stress. Ensure the cells are healthy, in the logarithmic growth phase, and free from contamination before starting the experiment.

  • Prolonged Exposure: Continuous exposure to the inhibitor may be detrimental. Consider pulsed treatments or shorter incubation times.

Q4: I am not observing the expected downstream effect (e.g., decrease in a target gene expression) after LP99 treatment. What should I check?

A4: If you are not seeing the expected effect, consider the following:

  • Inhibitor Activity: Confirm the integrity and activity of your LP99 stock. Improper storage can lead to degradation. LP99 stock solutions are typically stored at -80°C for up to 6 months or -20°C for 1 month.[1]

  • Cellular Uptake: The compound may not be efficiently entering the cells. Permeabilization issues can be cell-line specific.

  • Timing of Analysis: The transcriptional changes induced by LP99 may be transient. Perform a time-course experiment to identify the optimal time point for observing the desired effect.

  • BRD7/9 Expression Levels: The target cell line may have low expression levels of BRD7 and BRD9, making them less sensitive to LP99. Verify the protein expression levels by Western blot.

  • Redundant Pathways: Other cellular pathways may compensate for the inhibition of BRD7/9.

Troubleshooting Guides

Table 1: Troubleshooting Common Issues in LP99 Experiments with Sensitive Cell Lines
Issue Potential Cause Recommended Solution
High Cell Death/Low Viability 1. LP99 concentration is too high.2. Solvent (e.g., DMSO) toxicity.3. Prolonged incubation time.4. Poor initial cell health.1. Perform a dose-response curve to determine the IC20 or a non-toxic concentration.2. Use a final DMSO concentration of ≤ 0.1% and include a vehicle-only control.3. Optimize incubation time; consider shorter exposures (e.g., 24, 48 hours).4. Ensure cells are in logarithmic growth phase and have high viability (>95%) before treatment.
Inconsistent or Non-reproducible Results 1. Variation in cell seeding density.2. Inconsistent inhibitor concentration.3. Cell passage number is too high.4. Mycoplasma contamination.1. Use a consistent and optimized cell seeding density for all experiments.2. Prepare fresh dilutions of LP99 from a validated stock solution for each experiment.3. Use cells within a consistent and low passage number range.4. Regularly test for mycoplasma contamination.
No Observable Phenotypic Change 1. LP99 concentration is too low.2. Insufficient incubation time.3. Low expression of BRD7/BRD9 in the cell line.4. Redundant biological pathways.1. Increase the concentration of LP99 based on dose-response data.2. Perform a time-course experiment (e.g., 6, 12, 24, 48, 72 hours).3. Confirm BRD7 and BRD9 expression by Western blot or qPCR.4. Investigate alternative or compensatory signaling pathways.
Difficulty in Transfecting Sensitive Cells for Reporter Assays 1. Harsh transfection reagents.2. Suboptimal transfection conditions.1. Use transfection reagents specifically designed for sensitive or primary cells.2. Optimize transfection parameters such as DNA/reagent ratio, cell density, and incubation time. Consider alternative methods like electroporation or lentiviral transduction.

Experimental Protocols

Protocol: Determining the IC50 of LP99 in a Sensitive Cell Line using a Cell Viability Assay

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of LP99. Modifications for sensitive cell lines are highlighted.

Materials:

  • Sensitive cell line of interest

  • Complete cell culture medium

  • LP99 (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well clear-bottom cell culture plates, tissue-culture treated

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

  • Multichannel pipette

  • Plate reader (Luminometer or Spectrophotometer)

Methodology:

  • Cell Seeding (Day 1):

    • Culture the sensitive cell line under optimal conditions. Ensure cells are in the logarithmic growth phase.

    • Gently detach the cells using a reduced concentration of Trypsin-EDTA or a non-enzymatic cell dissociation solution to minimize cell stress.

    • Perform a cell count and assess viability using a method like Trypan Blue exclusion. Viability should be >95%.

    • Seed the cells in a 96-well plate at a pre-optimized density. For sensitive cells, a lower seeding density might be required to avoid overgrowth and nutrient depletion. Allow cells to adhere and recover for 18-24 hours.

  • LP99 Treatment (Day 2):

    • Prepare a serial dilution of LP99 in complete culture medium. A common starting range is 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the highest concentration of DMSO used in the dilutions) and a no-treatment control.

    • Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of LP99.

  • Incubation (Day 2-5):

    • Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO2. For sensitive cell lines, a shorter incubation time (e.g., 24 hours) may be necessary to minimize toxicity.

  • Cell Viability Measurement (Day 5):

    • Equilibrate the plate and the cell viability reagent to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for the reaction to occur.

    • Measure the luminescence or absorbance using a plate reader.

  • Data Analysis:

    • Subtract the background reading (medium only) from all data points.

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the normalized cell viability against the log of the LP99 concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Table 2: Recommended Starting Concentrations and Incubation Times for LP99
Parameter Standard Cell Lines Sensitive Cell Lines (Suggested Starting Point)
LP99 Concentration Range 0.1 µM - 100 µM0.01 µM - 50 µM
Incubation Time 48 - 72 hours24 - 48 hours
Seeding Density 5,000 - 10,000 cells/well2,000 - 5,000 cells/well (optimize for growth rate)
Serum Concentration 10% FBS10-20% FBS (or as required by the cell line)

Signaling Pathway and Workflow Diagrams

LP99_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitor Inhibition by LP99 cluster_cytoplasm Cytoplasm BRD7_BRD9 BRD7 / BRD9 SWISNF SWI/SNF Complex BRD7_BRD9->SWISNF part of Target_Genes Target Gene (e.g., IL-6) SWISNF->Target_Genes regulates Histones Acetylated Histones Histones->BRD7_BRD9 recruits Transcription Transcription Target_Genes->Transcription leads to mRNA mRNA Transcription->mRNA produces LP99 LP99 LP99->BRD7_BRD9 inhibits binding to histones Protein Protein (e.g., IL-6) mRNA->Protein translated to Secretion Secretion Protein->Secretion secreted

Caption: LP99 inhibits the binding of BRD7/BRD9 to acetylated histones, modulating gene transcription.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Sensitive Cell Culture Cell_Seeding Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Treatment Cell Treatment Cell_Seeding->Treatment LP99_Dilution LP99 Serial Dilution LP99_Dilution->Treatment Incubation Incubation (24-72h) Treatment->Incubation Viability_Assay Cell Viability Assay Incubation->Viability_Assay Data_Acquisition Data Acquisition (Plate Reader) Viability_Assay->Data_Acquisition Data_Analysis IC50 Calculation Data_Acquisition->Data_Analysis

Caption: Experimental workflow for determining the IC50 of LP99 in sensitive cell lines.

References

dealing with (2S,3R)-LP99 degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (2S,3R)-LP99. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges related to the stability and handling of this compound during storage and experimentation.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the storage and use of this compound.

Issue 1: Loss of Compound Activity or Inconsistent Results

Possible Cause: Degradation of this compound due to improper storage or handling.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the compound has been stored under the recommended conditions. While specific stability data for this compound is not extensively published, general recommendations for similar complex organic molecules include storage at low temperatures and protection from light and moisture.

  • Assess Compound Purity: If degradation is suspected, the purity of the stock solution and solid compound should be assessed using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Prepare Fresh Solutions: If the purity of the stock solution is in doubt, prepare fresh solutions from a new aliquot of the solid compound.

  • Review Handling Procedures: Ensure that the compound is handled appropriately during experiments. This includes minimizing exposure to light, using appropriate solvents, and avoiding repeated freeze-thaw cycles of solutions.

Issue 2: Appearance of Unknown Peaks in Analytical Assays (e.g., HPLC, LC-MS)

Possible Cause: Presence of degradation products.

Troubleshooting Steps:

  • Characterize Unknown Peaks: Attempt to identify the unknown peaks using mass spectrometry (MS) to determine their molecular weights. This information can provide clues about the degradation pathway.

  • Perform Forced Degradation Studies: To confirm that the unknown peaks are degradation products, a forced degradation study can be performed on a fresh sample of this compound. Exposing the compound to stress conditions such as acid, base, oxidation, heat, and light can help to generate and identify potential degradation products.

  • Optimize Chromatographic Method: Adjust the HPLC method to achieve better separation of the parent compound from its degradation products. This may involve changing the mobile phase composition, gradient, or column chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

Q2: How should I prepare and store solutions of this compound?

A2: It is advisable to prepare stock solutions in a high-quality, anhydrous solvent such as DMSO. For storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation. Store these aliquots at -80°C . Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.

Q3: What are the likely degradation pathways for this compound?

A3: Based on its quinolone-fused lactam structure, this compound may be susceptible to the following degradation pathways:

  • Hydrolysis: The lactam ring could be susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: The quinolone ring and other electron-rich moieties could be prone to oxidation.

  • Photodegradation: Quinolone structures are often light-sensitive and can degrade upon exposure to UV or even ambient light.

Q4: How can I monitor the stability of my this compound samples?

A4: The stability of this compound can be monitored by periodically analyzing the purity of the solid compound and its solutions using a stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). A decrease in the peak area of the parent compound and the appearance of new peaks can indicate degradation.

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for this compound

This protocol provides a general framework for developing an RP-HPLC method to assess the purity and stability of this compound. Method optimization will be required for specific instrumentation and degradation products.

ParameterSuggested Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute the compound and potential degradation products. A suggested starting point is a linear gradient from 5% to 95% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength UV detection at the λmax of this compound (requires determination, but a starting point could be 254 nm and 280 nm based on the quinolone chromophore).
Injection Volume 10 µL
Sample Preparation Dissolve the sample in a suitable solvent (e.g., DMSO, Acetonitrile) to a known concentration (e.g., 1 mg/mL).

Protocol 2: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products.

Stress ConditionProcedure
Acid Hydrolysis Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24-48 hours. Neutralize with 0.1 M NaOH before analysis.
Base Hydrolysis Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24-48 hours. Neutralize with 0.1 M HCl before analysis.
Oxidative Degradation Dissolve this compound in a solution of 3% hydrogen peroxide and incubate at room temperature for 24-48 hours.
Thermal Degradation Expose solid this compound to 80°C for 48 hours. Dissolve in a suitable solvent for analysis.
Photodegradation Expose a solution of this compound (e.g., in methanol or acetonitrile) to a photostability chamber (ICH Q1B guidelines) or a UV lamp (254 nm and 365 nm) for 24-48 hours.

Signaling Pathways and Experimental Workflows

BRD7 Signaling Pathway

BRD7, a subunit of the PBAF chromatin remodeling complex, acts as a tumor suppressor by positively regulating the p53 pathway.[1][2][3][4][5] It interacts with p53 and is required for the transcription of a subset of p53 target genes that control cell cycle arrest and apoptosis.[1][2][3][4][5]

BRD7_Signaling cluster_nucleus Nucleus cluster_cellular_response Cellular Response BRD7 BRD7 p53 p53 BRD7->p53 interacts with PBAF PBAF Complex BRD7->PBAF part of p53_target_genes p53 Target Genes (e.g., p21, BAX) BRD7->p53_target_genes co-activates p53->p53_target_genes binds to promoter of Transcription Transcription p53_target_genes->Transcription Cell_Cycle_Arrest Cell Cycle Arrest Transcription->Cell_Cycle_Arrest Apoptosis Apoptosis Transcription->Apoptosis

Caption: BRD7-mediated regulation of the p53 signaling pathway.

BRD9 Signaling Pathway

BRD9 is a subunit of the ncBAF (non-canonical BAF) chromatin remodeling complex and has been implicated in the transcriptional regulation of oncogenes like MYC and signaling pathways such as STAT5.[6][7][8][9][10] Its inhibition can lead to decreased proliferation and survival of cancer cells.[6][7][8][9][10]

BRD9_Signaling cluster_nucleus Nucleus cluster_cellular_response Cellular Response BRD9 BRD9 ncBAF ncBAF Complex BRD9->ncBAF part of MYC MYC Gene BRD9->MYC regulates STAT5_targets STAT5 Target Genes BRD9->STAT5_targets regulates Transcription Transcription MYC->Transcription STAT5_targets->Transcription Proliferation Cell Proliferation Transcription->Proliferation Survival Cell Survival Transcription->Survival LP99 This compound LP99->BRD9 inhibits

Caption: BRD9-mediated transcriptional regulation and its inhibition by this compound.

Experimental Workflow for Stability Assessment

The following workflow outlines the steps to assess the stability of this compound.

Stability_Workflow start Start: this compound Sample storage Store under defined conditions (e.g., -20°C, RT, 40°C) start->storage sampling Sample at time points (t=0, 1, 2, 4 weeks) storage->sampling analysis Analyze by Stability-Indicating RP-HPLC Method sampling->analysis data Quantify Parent Peak Area and Degradant Peaks analysis->data evaluation Evaluate % Purity and % Degradation data->evaluation end End: Determine Shelf-life evaluation->end

Caption: Workflow for assessing the chemical stability of this compound.

References

Technical Support Center: Controlling for Vehicle Effects with Novel Lipophilic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical support guide is a generalized framework for working with novel lipophilic research compounds. As of December 2025, there is no publicly available information on a compound specifically named "(2S,3R)-LP99." Researchers must adapt these recommendations based on the specific physicochemical properties of their compound of interest.

This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing experiments that effectively control for the effects of vehicles used to deliver lipophilic compounds like this compound.

I. Getting Started: The Critical First Step

Before selecting a vehicle, it is imperative to characterize the physicochemical properties of your investigational compound. Understanding its solubility, stability, and potential for aggregation is crucial for choosing an appropriate vehicle and designing robust experiments.

II. Frequently Asked Questions (FAQs)

Q1: Why is a vehicle control group so important in my experiments?

A1: A vehicle control group is essential for distinguishing the biological effects of the test compound from those of the solvent or carrier (the vehicle) used to administer it.[1][2][3] Many vehicles, especially those used to dissolve lipophilic compounds, can have their own biological effects.[4][5][6] Without a vehicle control, it is impossible to determine if an observed effect is due to the compound, the vehicle, or a combination of both.

Q2: What are the most common vehicles for lipophilic compounds in preclinical studies?

A2: Common vehicles for lipophilic compounds include organic solvents, oils, and emulsions. The choice depends on the specific compound, the route of administration, and the experimental model.[5][7] A summary of common vehicles is provided in Table 1.

Q3: Can the vehicle I choose affect the pharmacokinetics of my compound?

A3: Absolutely. The vehicle can influence the absorption, distribution, metabolism, and excretion (ADME) of a compound.[8] For example, some vehicles can enhance solubility and absorption, while others might alter metabolic pathways. It is crucial to consider these potential effects during experimental design and data interpretation.

Q4: What concentration of an organic solvent like DMSO is considered safe for in vitro and in vivo experiments?

A4: The "safe" concentration of DMSO is highly dependent on the cell type or animal model. For in vitro studies, concentrations are typically kept below 0.5%, as higher concentrations can induce cellular stress, differentiation, or toxicity. For in vivo studies, the concentration and total dose should be minimized to avoid systemic toxicity.[4][5] It is always recommended to perform a vehicle toxicity study prior to the main experiment.

Q5: Should I use the same vehicle for my in vitro and in vivo studies?

A5: While using the same vehicle can sometimes simplify the translation of results, it is not always feasible or appropriate. The optimal vehicle for cell-based assays may not be suitable for animal studies due to toxicity or pharmacokinetic considerations. If different vehicles are used, it is important to understand the potential impact of each on the experimental outcomes.

III. Troubleshooting Guide

This guide addresses common issues encountered when working with vehicles for lipophilic compounds.

Problem Possible Cause(s) Recommended Solution(s)
Unexpected biological effects in the vehicle control group. The vehicle itself has biological activity in your experimental system.- Conduct a thorough literature search on the known effects of the vehicle.- Test a range of vehicle concentrations to determine a no-effect level.- Consider an alternative vehicle with a different mechanism of action.
Poor or inconsistent solubility of the compound in the chosen vehicle. The vehicle is not optimal for your compound's physicochemical properties. The compound may be degrading in the vehicle.- Re-evaluate the solubility of your compound in a panel of different vehicles.- Assess the stability of your compound in the chosen vehicle over the duration of the experiment.- Consider using a co-solvent system or a different formulation approach (e.g., suspension, emulsion).
High variability in experimental results between animals in the same treatment group. Inconsistent administration of the compound/vehicle formulation. The formulation is not homogenous (e.g., the compound is precipitating out of solution).- Ensure proper training on the administration technique.- Prepare fresh formulations for each experiment and ensure thorough mixing before each administration.- Check the stability and homogeneity of the formulation under the experimental conditions.
Different results for the same compound when using different batches of vehicle. Variability in the purity or composition of the vehicle from different suppliers or lots.- Use a high-purity, well-characterized vehicle from a reputable supplier.- If possible, use the same lot of vehicle for the entire study.- If you must switch lots, consider running a bridging study to ensure consistency.

IV. Experimental Protocols

Protocol 1: Systematic Vehicle Selection for a Novel Lipophilic Compound
  • Compound Characterization: Determine the solubility of the test compound in a range of commonly used vehicles (see Table 1). Assess the stability of the compound in the most promising vehicles over time and under relevant experimental conditions (e.g., temperature, pH).

  • In Vitro Vehicle Toxicity Screen: For cell-based assays, test a range of concentrations of the selected vehicles on the cells of interest. Measure cell viability, proliferation, and any key functional readouts that will be assessed in the main experiment.

  • In Vivo Vehicle Tolerability Study: For animal studies, administer the selected vehicles to a small cohort of animals at the intended volume and route of administration. Monitor the animals for any adverse effects, such as changes in body weight, food and water intake, and clinical signs of toxicity.

  • Pilot Pharmacokinetic Study: If resources permit, conduct a pilot pharmacokinetic study with the most promising vehicle(s) to understand how the formulation influences the exposure of the compound.

  • Final Vehicle Selection: Based on the data from the above steps, select the vehicle that provides the best balance of solubility, stability, and low intrinsic biological activity for your specific experimental needs.

V. Data Presentation

Table 1: Comparison of Common Vehicles for Lipophilic Compounds

VehicleAdvantagesDisadvantagesCommon Routes of Administration
Dimethyl Sulfoxide (DMSO) - Excellent solubilizing capacity for a wide range of lipophilic compounds.- Miscible with water.- Can have pleiotropic biological effects (e.g., anti-inflammatory, antioxidant).[4][5]- Can be toxic at higher concentrations.- In vitro (cell culture)- Topical- Intraperitoneal (IP) - with caution
Ethanol (EtOH) - Good solvent for many organic compounds.- Can be used in combination with other vehicles.- Can cause sedation, neurotoxicity, and local irritation.[4][6]- Rapidly metabolized.- Oral (PO)- Intraperitoneal (IP)- Intravenous (IV) - in low concentrations
Polyethylene Glycol (PEG) - Good safety profile at lower molecular weights.- Can improve the solubility and stability of some compounds.- Can be viscous, making administration difficult.- Potential for toxicity with high molecular weight PEGs or repeated dosing.- Oral (PO)- Intraperitoneal (IP)- Intravenous (IV)
Vegetable Oils (e.g., Corn, Sesame, Olive) - Generally well-tolerated.- Suitable for highly lipophilic compounds.- Can be immunogenic.- May affect lipid metabolism.- Not suitable for intravenous administration.- Oral (PO)- Intraperitoneal (IP)- Subcutaneous (SC)
Cyclodextrins - Can form inclusion complexes to increase aqueous solubility.[5][6]- Generally low toxicity.- Can have their own biological effects.[5][6]- May alter the pharmacokinetics of the compound.- Oral (PO)- Intravenous (IV)

VI. Visualizations

Experimental_Workflow cluster_planning Phase 1: Planning and Feasibility cluster_screening Phase 2: Vehicle Screening cluster_main_experiment Phase 3: Definitive Experiment char Characterize Compound (Solubility, Stability) select Select Candidate Vehicles char->select invitro In Vitro Vehicle Toxicity Screen select->invitro invivo In Vivo Vehicle Tolerability Study select->invivo groups Experimental Groups: - Naive Control - Vehicle Control - Compound + Vehicle invitro->groups invivo->groups data Data Collection and Analysis groups->data

Caption: Workflow for selecting and validating a vehicle for a novel lipophilic compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 tf Transcription Factor kinase2->tf gene Gene Expression tf->gene Nuclear Translocation compound This compound compound->receptor Specific Binding vehicle Vehicle vehicle->kinase1 Non-specific Activation

Caption: Hypothetical signaling pathway illustrating potential for vehicle-induced off-target effects.

References

interpreting unexpected phenotypes with (2S,3R)-LP99

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (2S,3R)-LP99. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected phenotypes observed during experimentation with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its intended use?

A1: this compound is the inactive enantiomer of (2R,3S)-LP99, a potent and selective inhibitor of the bromodomains of BRD7 and BRD9.[1] It is intended to be used as a negative control in experiments to ensure that the observed effects of the active enantiomer, (2R,3S)-LP99, are due to the specific inhibition of BRD7 and BRD9.

Q2: I am observing a significant phenotype with this compound, which is supposed to be inactive. What could be the reason?

A2: An unexpected phenotype with the inactive control can arise from several factors:

  • Enantiomeric Contamination: The this compound sample may be contaminated with the active (2R,3S)-LP99 enantiomer.

  • Off-Target Effects: The phenotype may be a result of this compound interacting with other cellular targets, unrelated to BRD7/9.

  • Residual Activity: While considered inactive against BRD7/9, this compound may possess some residual activity at high concentrations.

  • Experimental Artifact: The observed effect could be an artifact of the experimental conditions (e.g., solvent effects, compound degradation).

Q3: What are the known targets of the active enantiomer, (2R,3S)-LP99?

A3: The active enantiomer, (2R,3S)-LP99, selectively inhibits the bromodomains of BRD7 and BRD9.[2][3][4][5] Bromodomains are protein domains that recognize acetylated lysine residues, which are key epigenetic marks on histone proteins. By inhibiting these bromodomains, (2R,3S)-LP99 disrupts the interaction of BRD7 and BRD9 with chromatin, thereby modulating gene expression.[2][3]

Q4: Where can I find data on the binding affinity of LP99?

A4: The active enantiomer, (2R,3S)-LP99, binds to BRD9 with a dissociation constant (Kd) of 99 nM.[1][2][5] Its affinity for BRD7 is approximately 10-fold lower.[1][5] The inactive enantiomer, this compound, has shown no detectable binding to BRD9.[1]

Troubleshooting Guides

Issue 1: Unexpected Change in Gene Expression

You observe significant changes in the expression of genes not previously associated with BRD7/9 function when treating cells with this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Contamination with (2R,3S)-LP99 1. Verify Compound Purity: Analyze your this compound stock by chiral chromatography. 2. Source a New Batch: Obtain a new, certified pure batch of this compound from a reputable vendor.If the phenotype disappears with a pure batch, the original stock was contaminated.
Off-Target Effect 1. Target Engagement Assay: Perform a cellular thermal shift assay (CETSA) or other target engagement assays with this compound to identify potential off-target binders. 2. Dose-Response Curve: Determine if the effect is dose-dependent. Off-target effects may only appear at higher concentrations.Identification of novel binding partners can explain the unexpected gene expression changes. A steep dose-response curve may suggest a specific off-target interaction.
Non-Specific Stress Response 1. Cell Viability Assay: Assess cell health using assays like MTT or trypan blue exclusion. 2. Stress Marker Analysis: Measure the expression of common stress response genes (e.g., HSP70, ATF4).If cell viability is compromised or stress markers are induced, the gene expression changes may be a secondary consequence of cellular stress.
Issue 2: Unexpected Cytotoxicity

You observe a decrease in cell viability after treatment with this compound, even though the active enantiomer is reported to be non-toxic at similar concentrations.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Solvent Toxicity 1. Vehicle Control: Ensure you have a proper vehicle control (e.g., DMSO) at the same final concentration used for your compound treatment.If the vehicle control also shows toxicity, the issue is with the solvent, not the compound.
Compound Degradation 1. Fresh Stock Preparation: Prepare fresh solutions of this compound immediately before use. 2. Stability Analysis: Assess the stability of the compound in your specific cell culture medium over the time course of your experiment using techniques like HPLC.If fresh compound is not toxic, the original stock may have degraded into a toxic byproduct.
Cell Line Specific Sensitivity 1. Test in Different Cell Lines: Compare the cytotoxic effect of this compound in your cell line of interest with a cell line known to be insensitive.If toxicity is only observed in one cell line, it may be due to a specific genetic background or expression profile of off-target proteins.

Experimental Protocols

Protocol 1: Chiral Purity Analysis of LP99 Enantiomers

Objective: To determine the enantiomeric purity of a sample of this compound.

Methodology:

  • Sample Preparation: Dissolve a small amount of the this compound sample in a suitable solvent (e.g., ethanol) to a final concentration of 1 mg/mL.

  • Chromatographic Separation:

    • Column: Use a chiral stationary phase column suitable for separating the enantiomers of LP99.

    • Mobile Phase: A mixture of hexane and isopropanol is often effective. The exact ratio should be optimized.

    • Flow Rate: Set a flow rate of 1.0 mL/min.

    • Detection: Use a UV detector at a wavelength of 254 nm.

  • Data Analysis:

    • Inject the sample onto the HPLC system.

    • The two enantiomers, this compound and (2R,3S)-LP99, should elute at different retention times.

    • Calculate the enantiomeric excess (e.e.) by comparing the peak areas of the two enantiomers.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To identify potential cellular targets of this compound.

Methodology:

  • Cell Treatment: Treat intact cells with this compound at the desired concentration. Include a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Cell Lysis and Protein Separation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Detection: Analyze the soluble fraction by Western blotting or mass spectrometry to identify proteins that are stabilized or destabilized by the compound at different temperatures.

  • Data Analysis: A shift in the melting temperature of a protein in the presence of this compound suggests a direct interaction.

Visualizations

LP99_Mechanism_of_Action cluster_0 Cell Nucleus cluster_1 Drug Intervention BRD9 BRD9 Chromatin Acetylated Chromatin BRD9->Chromatin Binds to BRD7 BRD7 BRD7->Chromatin Binds to Gene_Expression Gene Expression Chromatin->Gene_Expression Regulates Active_LP99 (2R,3S)-LP99 (Active) Active_LP99->BRD9 Inhibits Active_LP99->BRD7 Inhibits Inactive_LP99 This compound (Inactive Control)

Caption: Intended mechanism of action of the active (2R,3S)-LP99 enantiomer.

Troubleshooting_Workflow Start Unexpected Phenotype with this compound Check_Purity Verify Enantiomeric Purity Start->Check_Purity Contaminated Contaminated Sample Check_Purity->Contaminated No Pure Sample is Pure Check_Purity->Pure Yes Conclusion1 Phenotype is due to active enantiomer contamination. Contaminated->Conclusion1 Off_Target Investigate Off-Target Effects Pure->Off_Target Artifact Rule out Experimental Artifacts Off_Target->Artifact No off-target found Conclusion2 Phenotype is a novel off-target effect. Off_Target->Conclusion2 Off-target identified Conclusion3 Phenotype is an artifact (e.g., solvent effect). Artifact->Conclusion3 Artifact identified

References

addressing batch-to-batch variability of (2S,3R)-LP99

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing batch-to-batch variability of (2S,3R)-LP99, a selective inhibitor of BRD7 and BRD9 bromodomains.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective epigenetic probe that targets the bromodomains of BRD7 and BRD9.[1][2][3] Its mechanism of action involves inhibiting the binding of these bromodomains to acetylated histones, thereby disrupting their role in chromatin remodeling and gene transcription.[2][4] This inhibition has been shown to modulate the secretion of pro-inflammatory cytokines, such as IL-6.[2][4]

Q2: Why is the stereochemistry, specifically (2S,3R), important for LP99's activity?

A2: The specific stereoisomer, this compound, is the active enantiomer that binds to the BRD7 and BRD9 bromodomains. The enantiomer of LP99 has been shown to have no detectable binding to BRD9, highlighting the critical importance of the correct stereochemistry for its biological activity.[4] Batch-to-batch variations in the enantiomeric ratio can therefore lead to significant differences in experimental outcomes.

Q3: What are the common sources of batch-to-batch variability with this compound?

A3: Batch-to-batch variability of a synthesized compound like this compound can arise from several factors during manufacturing, including:

  • Purity: Differences in the percentage of the active compound versus impurities.

  • Isomeric Ratio: Variation in the ratio of the active (2S,3R) enantiomer to inactive stereoisomers.

  • Residual Solvents: Presence of different types or amounts of solvents from the purification process.

  • Compound Stability: Degradation of the compound due to improper storage or handling.

Q4: How can I proactively assess a new batch of this compound?

A4: Before starting new experiments, it is crucial to qualify a new batch of this compound. This involves:

  • Certificate of Analysis (CoA) Comparison: Carefully compare the CoA of the new batch with the previous one, paying close attention to purity and any specified analytical data.

  • Analytical Validation: Perform independent analytical tests such as High-Performance Liquid Chromatography (HPLC) to confirm purity and Mass Spectrometry (MS) to verify the molecular weight. Chiral HPLC may be necessary to confirm the enantiomeric ratio.

  • Functional Assay: Conduct a small-scale functional assay, such as an IL-6 secretion assay in a relevant cell line (e.g., LPS-stimulated THP-1 cells), to compare the potency (e.g., IC50) of the new batch to the previous one.[1]

Troubleshooting Guide: Inconsistent Results with this compound

Issue: A new batch of this compound shows reduced or no activity in our cellular assay.

Potential Cause Troubleshooting Steps
Incorrect Compound Concentration 1. Verify the accuracy of the stock solution concentration. 2. Ensure complete dissolution of the compound. For in vivo studies, specific solvent formulations may be required.[1] 3. Prepare fresh serial dilutions for each experiment.
Compound Degradation 1. Check the storage conditions (e.g., temperature, light exposure) against the supplier's recommendations. 2. Analyze an aliquot of the new and old batches by HPLC or LC-MS to check for degradation products.
Lower Purity or Incorrect Isomer 1. Request and compare the Certificate of Analysis (CoA) for both batches. 2. Perform analytical chemistry (e.g., HPLC, chiral HPLC, NMR) to confirm the purity and stereochemistry of the new batch.
Presence of Inhibitory Impurities 1. Analyze the purity profile of the new batch using high-resolution LC-MS to identify any potential impurities that might interfere with the assay.

Issue: Increased off-target effects or cellular toxicity with a new batch.

Potential Cause Troubleshooting Steps
Presence of Toxic Impurities 1. Review the impurity profile on the CoA. 2. Perform LC-MS to identify any new or elevated impurities compared to the previous batch.
Different Salt Form or Solvate 1. Consult the supplier's documentation for any changes in the salt form or solvation state of the compound, as this can affect its solubility and bioavailability.
Higher Potency of the New Batch 1. Perform a dose-response experiment to accurately determine the IC50 of the new batch and adjust the experimental concentration accordingly.

Data Presentation: Quality Control of this compound Batches

Parameter Batch A (Reference) Batch B (New) Acceptance Criteria Method
Appearance White to off-white solidConformsVisual Inspection
Purity (HPLC) 99.5%99.2%≥ 98%HPLC-UV
Identity (MS) 516.05 g/mol 516.06 g/mol Matches theoretical MWLC-MS
Enantiomeric Excess (chiral HPLC) >99% (2S,3R)>99% (2S,3R)≥ 99% (2S,3R)Chiral HPLC
Cellular Potency (IC50 in THP-1 IL-6 assay) 1.2 µM1.5 µM0.5-2.0 fold of referenceCellular Assay

Experimental Protocols

Protocol 1: HPLC Analysis of this compound Purity
  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO) to a final concentration of 10 mM.

  • HPLC System: A standard reverse-phase HPLC system with a C18 column.

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound.

  • Analysis: Inject a known amount of the dissolved compound and analyze the chromatogram for the area of the main peak and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Protocol 2: Cellular Assay for this compound Potency (THP-1 IL-6 Secretion)
  • Cell Culture: Culture THP-1 monocytic cells in appropriate media and conditions. Differentiate the cells into macrophages using PMA (phorbol 12-myristate 13-acetate).

  • Compound Preparation: Prepare a serial dilution of the reference and new batches of this compound in culture media.

  • Cell Treatment: Pre-treat the differentiated THP-1 cells with the different concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce IL-6 secretion.

  • Supernatant Collection: After an appropriate incubation time (e.g., 24 hours), collect the cell culture supernatant.

  • IL-6 Measurement: Quantify the amount of IL-6 in the supernatant using an ELISA (Enzyme-Linked Immunosorbent Assay) kit according to the manufacturer's instructions.

  • Data Analysis: Plot the IL-6 concentration against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value for each batch.

Mandatory Visualizations

Signaling_Pathway Simplified Signaling Pathway of this compound Action LP99 This compound BRD7_9 BRD7/9 Bromodomains LP99->BRD7_9 Inhibits Acetylated_Histones Acetylated Histones on Chromatin BRD7_9->Acetylated_Histones Binds to SWI_SNF SWI/SNF Complex Acetylated_Histones->SWI_SNF Recruits Gene_Transcription Pro-inflammatory Gene Transcription (e.g., IL6) SWI_SNF->Gene_Transcription Activates IL6_Secretion IL-6 Secretion Gene_Transcription->IL6_Secretion

Caption: Simplified signaling pathway of this compound action.

Experimental_Workflow Workflow for Qualifying a New Batch of this compound cluster_0 Initial Checks cluster_1 Analytical Validation cluster_2 Functional Validation Receive_Batch Receive New Batch of this compound CoA_Check Compare Certificate of Analysis Receive_Batch->CoA_Check HPLC Purity Check (HPLC) CoA_Check->HPLC LCMS Identity Check (LC-MS) HPLC->LCMS Chiral_HPLC Enantiomeric Purity (Chiral HPLC) LCMS->Chiral_HPLC Cellular_Assay Potency Test (e.g., IL-6 Assay) Chiral_HPLC->Cellular_Assay Compare_IC50 Compare IC50 with Reference Batch Cellular_Assay->Compare_IC50 Decision Decision: Accept or Reject Batch Compare_IC50->Decision

Caption: Experimental workflow for qualifying a new batch of this compound.

References

avoiding precipitation of (2S,3R)-LP99 in media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (2S,3R)-LP99. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and use of this compound in experimental settings. Here, you will find troubleshooting guides and frequently asked questions (FAQs) focused on preventing the precipitation of this compound in media.

Troubleshooting Guide: Preventing this compound Precipitation

Precipitation of this compound in your experimental media can significantly impact the accuracy and reproducibility of your results by altering the effective concentration of the compound. The following guide provides a systematic approach to diagnose and resolve precipitation issues.

Visual Cues for Precipitation:

  • Cloudiness or turbidity in the media.[1]

  • Visible particulate matter or crystals, which can be confirmed by microscopic examination.[1]

Summary of Potential Causes and Solutions:

Potential CauseRecommended SolutionDetailed Explanation
Improper Stock Solution Preparation Prepare stock solutions in 100% fresh, anhydrous DMSO. Store stocks at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[1][2]This compound, like many small molecules, is often soluble in organic solvents like DMSO but can be poorly soluble in aqueous solutions.[3] Using DMSO that has absorbed moisture can significantly reduce the compound's solubility.[4]
High Final Concentration in Media Determine the maximum soluble concentration of this compound in your specific cell culture medium by performing a solubility test (see Protocol 1). Do not exceed this concentration in your experiments.[4]While the stock solution in DMSO is highly concentrated, the final working concentration in the aqueous environment of the cell media will be much lower. Exceeding this solubility limit will cause precipitation.[3][4]
Rapid Dilution of DMSO Stock Add the DMSO stock solution to the pre-warmed (37°C) cell media dropwise while gently vortexing or swirling the media to ensure rapid and even dispersion.[1][5] Avoid adding the stock as a single large volume.This technique helps prevent localized high concentrations of the compound that can occur upon initial contact with the aqueous media, which is a common cause of precipitation.[2][5]
High Final DMSO Concentration Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[5] This may require preparing a more dilute intermediate stock solution in DMSO.While DMSO aids in initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution into an aqueous environment.[5]
Media Composition and pH Pre-warm media to 37°C before adding the compound.[1][6] Ensure the media is properly buffered for the incubator's CO₂ concentration to maintain a stable pH.[1] If issues persist, test solubility in different media formulations.The pH of the media can affect the solubility of pH-sensitive compounds.[6][7] Additionally, interactions with salts, proteins, and other media components can lead to precipitation over time.[1]
Temperature Fluctuations Avoid repeated freeze-thaw cycles of stock solutions.[1][8] When preparing working solutions, use pre-warmed media.[1][5]Extreme shifts in temperature can cause high-molecular-weight components in the media, as well as the compound itself, to fall out of solution.[8]

Frequently Asked Questions (FAQs)

Q1: I dissolved this compound in DMSO, but it precipitated immediately when I added it to my cell culture media. What went wrong?

A1: This is a common issue that can result from several factors. The most likely causes are:

  • Rapid Dilution: Adding a concentrated DMSO stock directly to a large volume of aqueous media can cause a rapid solvent exchange, leading to precipitation.[5] To prevent this, add the stock solution dropwise to pre-warmed media while gently mixing.[1][5]

  • High Final Concentration: Your final concentration of this compound may be above its solubility limit in the cell culture media. It is crucial to determine the maximum soluble concentration using a solubility test (see Protocol 1).[4]

  • Moisture in DMSO: If your DMSO is not anhydrous, its ability to solubilize this compound may be compromised. Use fresh, high-quality, anhydrous DMSO for your stock solutions.[4]

Q2: What is the maximum recommended final concentration of DMSO in the cell culture media?

A2: To avoid cellular toxicity and minimize the risk of precipitation, the final concentration of DMSO should be kept below 0.5%, with an ideal concentration of 0.1% or lower.[5]

Q3: Will the serum in my media help to keep this compound in solution?

A3: Serum contains proteins like albumin that can bind to and help solubilize hydrophobic compounds.[5] However, this effect has its limits. At high concentrations, a compound can still precipitate even in the presence of serum.[5] The type and percentage of serum can also influence its solubilizing capacity.

Q4: Can I prepare a large batch of this compound in media and store it for future experiments?

A4: It is not recommended to store this compound in cell culture media for extended periods.[4] The compound's stability in an aqueous, nutrient-rich environment is likely limited. For best results and to avoid potential precipitation or degradation, prepare fresh working dilutions from your DMSO stock for each experiment.[4]

Q5: How can I distinguish between this compound precipitation and microbial contamination?

A5: While both can cause the media to appear cloudy, they have distinct characteristics. Precipitation typically appears as crystalline or amorphous particles under a microscope.[1] Microbial contamination, such as bacteria or yeast, will appear as distinct, often motile, organisms. If contamination is suspected, discard the culture and review your sterile techniques.[1]

Experimental Protocols

Protocol 1: Determination of Maximum Soluble Concentration of this compound in Media

Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium.

Materials:

  • This compound powder

  • 100% Anhydrous DMSO

  • Your specific cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Vortex mixer

  • Incubator at 37°C

  • Microscope

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% anhydrous DMSO to create a high-concentration stock (e.g., 50 mM). Ensure the compound is fully dissolved by vortexing. Gentle warming to 37°C can be applied if necessary.

  • Prepare Serial Dilutions: a. Pre-warm your complete cell culture medium to 37°C.[1] b. In a series of sterile tubes or wells, add a fixed volume of your pre-warmed medium (e.g., 1 mL). c. Add increasing volumes of the this compound DMSO stock to each tube to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Remember to add the DMSO stock dropwise while gently mixing.[4] d. Include a control tube with the highest volume of DMSO used to ensure the solvent itself is not causing issues.

  • Incubate and Observe: Incubate the tubes/plate at 37°C and 5% CO₂.

  • Assess Precipitation: Visually inspect for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).[5] A sample can also be examined under a microscope to confirm the presence of a precipitate.[1] The highest concentration that remains clear is the maximum soluble concentration for your experimental conditions.

Protocol 2: General Workflow for Preparing this compound Working Solutions

Objective: To prepare a soluble working solution of this compound for cell-based assays.

G cluster_prep Stock Preparation cluster_dilution Working Solution Preparation stock 1. Prepare 50 mM Stock in 100% Anhydrous DMSO aliquot 2. Aliquot into single-use tubes and store at -80°C stock->aliquot intermediate 4. (Optional) Create an intermediate dilution in DMSO aliquot->intermediate prewarm 3. Pre-warm cell culture medium to 37°C add_to_media 5. Add stock to pre-warmed media dropwise with mixing prewarm->add_to_media intermediate->add_to_media final_check 6. Visually inspect for clarity before adding to cells add_to_media->final_check

Caption: Workflow for preparing this compound working solutions.

Hypothetical Signaling Pathway Inhibition by this compound

This compound is a hypothetical inhibitor of the JAK2/STAT3 signaling pathway, which is implicated in cell proliferation and survival.

G receptor Cytokine Receptor jak2 JAK2 receptor->jak2 Activates stat3 STAT3 jak2->stat3 Phosphorylates p_stat3 p-STAT3 (Dimer) stat3->p_stat3 nucleus Nucleus p_stat3->nucleus Translocates to transcription Gene Transcription (Proliferation, Survival) nucleus->transcription lp99 This compound lp99->jak2 Inhibits

Caption: Inhibition of the JAK2/STAT3 pathway by this compound.

References

Validation & Comparative

Validating (2S,3R)-LP99 Target Engagement In Situ: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to validate the in situ target engagement of (2S,3R)-LP99, a potent and selective inhibitor of the bromodomains of BRD7 and BRD9. Understanding and confirming that a compound like LP99 reaches and binds to its intended molecular targets within a cellular environment is a critical step in drug discovery and chemical biology. This document outlines key experimental approaches, presents comparative data for LP99 and alternative probes, and provides detailed protocols to aid in the design and execution of target validation studies.

Introduction to this compound and its Targets

This compound is a small molecule inhibitor that selectively targets the bromodomains of BRD7 and BRD9, which are components of the SWI/SNF chromatin-remodeling complexes.[1][2] These proteins are considered "epigenetic readers" that recognize acetylated lysine residues on histones, thereby playing a crucial role in gene expression regulation.[1] Due to the involvement of BRD7 and BRD9 in various cancers and inflammatory diseases, selective inhibitors like LP99 are valuable tools for both basic research and as potential starting points for therapeutic development.[1][3] LP99 has been shown to disrupt the interaction of BRD7 and BRD9 with acetylated histones in vitro and in cellular contexts.[1][2][3]

Comparative Analysis of BRD7/9 Inhibitors

The validation of this compound's target engagement can be benchmarked against other known inhibitors of BRD7 and BRD9. The following table summarizes the binding affinities of LP99 and selected alternative compounds.

CompoundTarget(s)Kd (nM) for BRD9Kd (nM) for BRD7Selectivity ProfileReference
This compound BRD7/999909Selective for BRD7/9 over a panel of 48 other bromodomains.[4][5]
ent-LP99Negative Control--Inactive enantiomer of LP99.[5]
BI-7273BRD916>100,000 (for BRD4)Highly selective for BRD9.[3]
I-BRD9BRD913.8390Selective for BRD9 over the BET family of bromodomains.

Methodologies for In Situ Target Engagement Validation

Several techniques can be employed to confirm that this compound engages BRD7 and BRD9 within living cells. The Cellular Thermal Shift Assay (CETSA) is a powerful and widely used method for this purpose.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay that leverages the principle of ligand-induced thermal stabilization of a target protein.[6][7] When a small molecule like LP99 binds to its target protein (BRD7 or BRD9), it generally increases the protein's resistance to heat-induced denaturation. This stabilization can be quantified, providing direct evidence of target engagement in a cellular environment without the need for compound modification.[7]

The general workflow for a CETSA experiment involves treating cells with the compound of interest, subjecting the cells to a heat shock, lysing the cells, and then quantifying the amount of soluble target protein remaining. A shift in the melting temperature (Tm) of the target protein in the presence of the compound indicates binding.

CETSA_Workflow A Treat cells with This compound or vehicle B Heat shock at various temperatures A->B C Cell lysis B->C D Separate soluble and precipitated fractions C->D E Quantify soluble BRD7/9 protein (e.g., Western Blot, ELISA) D->E F Generate melt curves and determine Tm shift E->F

Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Experimental Protocol: CETSA using Western Blotting

This protocol provides a standard method for performing CETSA with Western blotting as the readout for quantifying soluble protein.

1. Cell Culture and Treatment:

  • Plate cells (e.g., a human cell line endogenously expressing BRD7 and BRD9) at an appropriate density and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined amount of time (e.g., 1-2 hours) at 37°C.

2. Heat Shock:

  • After treatment, harvest the cells by trypsinization and wash them with PBS.

  • Resuspend the cell pellets in PBS containing protease inhibitors.

  • Aliquot the cell suspensions into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a PCR cycler, followed by a 3-minute cooling step at room temperature.

3. Cell Lysis and Fractionation:

  • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

4. Protein Quantification and Western Blotting:

  • Carefully collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Normalize the protein concentrations for all samples.

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies specific for BRD7 and BRD9. An antibody for a non-binding protein (e.g., GAPDH) should be used as a loading control.

  • Incubate with a suitable secondary antibody and visualize the bands using a chemiluminescence detection system.

5. Data Analysis:

  • Quantify the band intensities using image analysis software.

  • For each temperature point, normalize the BRD7/9 band intensity to the loading control.

  • Plot the normalized band intensities as a percentage of the non-heated control against the temperature to generate a melt curve.

  • Fit the data to a sigmoidal dose-response curve to determine the melting temperature (Tm) for both the vehicle- and LP99-treated samples. A positive shift in Tm in the presence of LP99 indicates target engagement.

Alternative and Complementary In Situ Techniques

While CETSA is a robust method, other techniques can be used to complement or as alternatives for validating target engagement.

Co-Immunoprecipitation (Co-IP)

Co-IP can be used to demonstrate that LP99 disrupts the interaction between BRD7/9 and their binding partners (e.g., acetylated histones) in the cell.

CoIP_Logic cluster_control Vehicle Control cluster_lp99 This compound Treatment A BRD9 B Acetylated Histone A->B Binds C BRD9 E Acetylated Histone C->E Interaction Disrupted D This compound D->C Binds

Caption: Logic of using Co-IP to show LP99-mediated disruption of protein-protein interactions.

Detailed Experimental Protocol: Co-Immunoprecipitation

1. Cell Treatment and Lysis:

  • Treat cells with this compound or vehicle as described for CETSA.

  • Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

2. Immunoprecipitation:

  • Pre-clear the cell lysates with protein A/G agarose beads.

  • Incubate the pre-cleared lysates with an antibody against BRD9 (the "bait" protein) overnight at 4°C.

  • Add protein A/G agarose beads to capture the antibody-protein complexes.

  • Wash the beads several times with lysis buffer to remove non-specific binding proteins.

3. Elution and Western Blotting:

  • Elute the protein complexes from the beads by boiling in Laemmli buffer.

  • Analyze the eluates by Western blotting using antibodies against the potential interacting partner (e.g., acetylated histone H3) and BRD9.

4. Data Analysis:

  • A decrease in the amount of co-immunoprecipitated acetylated histone in the LP99-treated sample compared to the vehicle control indicates that the compound has engaged BRD9 and disrupted its interaction with chromatin.

Signaling Pathway Context

This compound, by inhibiting the bromodomain function of BRD7 and BRD9, is expected to modulate the expression of genes regulated by the SWI/SNF complex. A potential downstream consequence of this inhibition is the alteration of inflammatory signaling pathways. For instance, LP99 has been shown to decrease the secretion of IL-6 from LPS-stimulated THP-1 cells.[5]

Signaling_Pathway cluster_nucleus Nucleus A SWI/SNF Complex (containing BRD7/9) C Gene Transcription (e.g., pro-inflammatory genes) A->C Activation B Acetylated Histones B->A Recognition E Inflammatory Response (e.g., IL-6 secretion) C->E D This compound D->A Inhibition

Caption: Simplified signaling pathway illustrating the mechanism of action of this compound.

Conclusion

Validating the in situ target engagement of this compound is essential for confirming its mechanism of action and for the interpretation of its biological effects. The Cellular Thermal Shift Assay provides a direct and robust method for demonstrating the binding of LP99 to BRD7 and BRD9 in a cellular context. Complementary techniques such as co-immunoprecipitation can further elucidate the functional consequences of this engagement by showing the disruption of protein-protein interactions. By employing the methodologies outlined in this guide, researchers can confidently validate the on-target activity of this compound and other small molecule probes.

References

A Comparative Guide to BRD9 Inhibitors: Benchmarking (2R,3S)-LP99 Against Key Competitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the BRD9 inhibitor (2R,3S)-LP99 with other notable inhibitors of the bromodomain-containing protein 9 (BRD9). The content is supported by experimental data to assist researchers in selecting the most appropriate chemical probe for their studies.

A Note on Chirality: (2S,3R)-LP99 vs. (2R,3S)-LP99

It is critical to distinguish between the enantiomers of LP99. The user-specified This compound is the inactive enantiomer and exhibits no detectable binding to BRD9. This guide will therefore focus on the active enantiomer, (2R,3S)-LP99 , for a meaningful comparison of inhibitory performance against other BRD9 inhibitors.

Introduction to BRD9 Inhibition

Bromodomain-containing protein 9 (BRD9) is a member of the non-canonical SWI/SNF (BAF) chromatin remodeling complex. As an epigenetic reader, BRD9 recognizes acetylated lysine residues on histones, playing a crucial role in gene expression regulation. Its association with various cancers has made it an attractive target for therapeutic intervention. This guide compares the performance of (2R,3S)-LP99 with other widely used BRD9 inhibitors: I-BRD9, BI-7273, and BI-9564.

Quantitative Performance Data

The following tables summarize the key quantitative data for (2R,3S)-LP99 and its competitors. Data is compiled from various studies to provide a comparative overview of their biochemical and cellular activities.

Table 1: Biochemical Potency and Binding Affinity
CompoundTargetAssay TypeKd (nM)IC50 (nM)
(2R,3S)-LP99 BRD9ITC99-
BRD7ITC909-
I-BRD9 BRD9ITC1347
BRD7ITC>50,000>10,000
BI-7273 BRD9ITC<119
BRD7ITC<1117
BI-9564 BRD9ITC1475
BRD7ITC2393410

Kd: Dissociation Constant; IC50: Half-maximal Inhibitory Concentration; ITC: Isothermal Titration Calorimetry.

Table 2: Selectivity Profile
CompoundSelectivity for BRD9 over BRD7 (Fold)Selectivity for BRD9 over BET family (Fold)
(2R,3S)-LP99 ~9High
I-BRD9 >3800>700
BI-7273 ~1>5200
BI-9564 ~17>1300

Selectivity is calculated based on Kd or IC50 values.

Table 3: Cellular Activity
CompoundAssay TypeCell LineEffective Concentration (µM)
(2R,3S)-LP99 FRAPU2OS0.8
I-BRD9 FRAPU2OS1
BI-7273 FRAPU2OS1
BI-9564 FRAPU2OS0.1

FRAP: Fluorescence Recovery After Photobleaching.

BRD9 Signaling Pathway in Cancer

BRD9 is a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex, a member of the SWI/SNF family. This complex utilizes the energy from ATP hydrolysis to modulate chromatin structure, thereby influencing gene transcription. In several cancers, the composition and function of SWI/SNF complexes are altered. BRD9's role in recruiting the ncBAF complex to specific genomic locations through acetylated histone recognition is crucial for the expression of oncogenes. Inhibition of BRD9 disrupts this process, leading to anti-proliferative effects.

BRD9_Signaling_Pathway Histone Acetylated Histones BRD9 BRD9 Histone->BRD9 recognizes ncBAF ncBAF Complex (SWI/SNF) BRD9->ncBAF recruits Chromatin Chromatin Remodeling ncBAF->Chromatin enables Transcription Gene Transcription (e.g., Oncogenes) Chromatin->Transcription allows Proliferation Cancer Cell Proliferation Transcription->Proliferation promotes Inhibitor BRD9 Inhibitors ((2R,3S)-LP99, I-BRD9, etc.) Inhibitor->BRD9 blocks recognition

Caption: BRD9's role in the ncBAF complex and cancer proliferation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are intended as a guide and may require optimization for specific laboratory conditions.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of an inhibitor to its target protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Methodology:

  • Sample Preparation:

    • The BRD9 bromodomain is purified and dialyzed extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).

    • The inhibitor is dissolved in the final dialysis buffer to the desired concentration. A matching buffer containing the same concentration of DMSO is used for the protein solution to minimize heats of dilution.

  • ITC Experiment:

    • The sample cell is filled with the BRD9 protein solution (typically 10-20 µM).

    • The injection syringe is filled with the inhibitor solution (typically 100-200 µM).

    • The experiment is performed at a constant temperature (e.g., 25°C).

    • A series of small injections (e.g., 2 µL) of the inhibitor solution into the protein solution are made.

    • The heat released or absorbed after each injection is measured.

  • Data Analysis:

    • The integrated heat data is plotted against the molar ratio of inhibitor to protein.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH.

Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen)

AlphaScreen is a bead-based assay used to measure the displacement of a biotinylated histone peptide from the BRD9 bromodomain by an inhibitor.

Methodology:

  • Reagent Preparation:

    • Reagents are prepared in a suitable assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).

    • GST-tagged BRD9 protein is mixed with Glutathione Donor beads.

    • A biotinylated histone H4 peptide acetylated at lysine 12 (H4K12ac) is mixed with Streptavidin Acceptor beads.

  • Assay Procedure:

    • The inhibitor is serially diluted in assay buffer and added to a 384-well microplate.

    • The GST-BRD9/Donor bead mix is added to the wells.

    • The biotin-H4K12ac/Acceptor bead mix is added to initiate the binding reaction.

    • The plate is incubated in the dark at room temperature for a defined period (e.g., 60 minutes).

  • Data Acquisition and Analysis:

    • The plate is read on an AlphaScreen-compatible plate reader.

    • The resulting signal is inversely proportional to the inhibitory activity.

    • IC50 values are calculated by fitting the data to a four-parameter logistic equation.

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a microscopy technique used to measure the mobility of fluorescently tagged proteins in living cells. In this context, it is used to assess the ability of an inhibitor to displace GFP-tagged BRD9 from chromatin.

Methodology:

  • Cell Culture and Transfection:

    • U2OS cells are cultured in appropriate media and seeded onto glass-bottom dishes.

    • Cells are transfected with a plasmid encoding GFP-tagged full-length BRD9.

  • Inhibitor Treatment:

    • After allowing for protein expression (e.g., 24 hours), cells are treated with the desired concentration of the inhibitor or vehicle control (DMSO) for a specified time (e.g., 1-2 hours).

  • FRAP Microscopy:

    • Live-cell imaging is performed on a confocal microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2).

    • A region of interest (ROI) within the nucleus is selected.

    • Pre-bleach images are acquired.

    • The ROI is photobleached using a high-intensity laser pulse.

    • Post-bleach images are acquired over time to monitor the recovery of fluorescence in the bleached ROI.

  • Data Analysis:

    • The fluorescence intensity in the bleached region is measured over time and normalized.

    • The half-maximal recovery time (t1/2) and the mobile fraction of the protein are calculated from the recovery curve. An increase in the mobile fraction indicates displacement of the protein from chromatin.

Experimental Workflow for BRD9 Inhibitor Characterization

The following diagram illustrates a typical workflow for the discovery and characterization of novel BRD9 inhibitors.

experimental_workflow start High-Throughput Screening biochemical Biochemical Assays (e.g., AlphaScreen) start->biochemical itc Binding Affinity (ITC) biochemical->itc Hit Confirmation selectivity Selectivity Profiling (vs. other Bromodomains) itc->selectivity Potent Binders cellular Cellular Target Engagement (FRAP, NanoBRET) selectivity->cellular Selective Hits functional Functional Assays (e.g., Proliferation, Gene Expression) cellular->functional Cell-Active Compounds end Lead Optimization / In Vivo Studies functional->end

Caption: A generalized workflow for identifying and validating BRD9 inhibitors.

A Comparative Analysis of (2S,3R)-LP99 and Pan-BET Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in epigenetic modulation is emerging, distinguishing between selective inhibition of non-canonical bromodomains and the broad-spectrum approach of pan-BET inhibitors. This guide provides a comprehensive comparison of (2S,3R)-LP99, a selective inhibitor of bromodomain-containing proteins 7 and 9 (BRD7/9), and pan-BET (Bromodomain and Extra-Terminal) inhibitors, which target the BRD2, BRD3, BRD4, and BRDT proteins. This analysis is tailored for researchers, scientists, and drug development professionals, offering a detailed look at their distinct mechanisms, preclinical performance, and the experimental protocols used for their evaluation.

While pan-BET inhibitors have been the focus of extensive research and clinical trials for their role in downregulating key oncogenes like MYC, their broad activity is often associated with dose-limiting toxicities. This compound represents a more targeted approach, focusing on the less-explored BRD7 and BRD9 proteins, which are components of the SWI/SNF chromatin-remodeling complexes and have distinct and sometimes opposing roles in cancer.

Differentiating Therapeutic Strategies: BRD7/9 Inhibition vs. Pan-BET Inhibition

The fundamental difference between this compound and pan-BET inhibitors lies in their protein targets, leading to distinct downstream biological effects. Pan-BET inhibitors primarily function by displacing BRD4 from super-enhancers of oncogenes, leading to transcriptional repression. In contrast, the therapeutic rationale for inhibiting BRD7 and BRD9 is more nuanced, given their complex roles in tumorigenesis.

BRD7 has often been described as a tumor suppressor, and its downregulation is observed in several cancers.[1] Conversely, BRD9 is considered to have an oncogenic role in certain malignancies, such as synovial sarcoma and some leukemias.[2][3] Therefore, the activity of a dual BRD7/9 inhibitor like this compound may be highly context-dependent, and its anti-cancer effects may not be as broadly applicable as those of pan-BET inhibitors.

Performance Data in Preclinical Cancer Models

Quantitative data on the direct anti-cancer activity of this compound is still emerging. However, its potency in modulating its targets has been established. In cellular assays, this compound disrupts the interaction of BRD9 with chromatin at a concentration of 0.8 µM and has shown cellular IC50 values in the low micromolar range for inhibiting BRD7/9-histone interactions.[4] Notably, cytotoxicity studies in U2OS osteosarcoma cells indicated that this compound is non-toxic at concentrations below 33 µM.[5]

In contrast, a wealth of preclinical data is available for pan-BET inhibitors like JQ1 and OTX015, demonstrating their potent anti-proliferative effects across a wide range of cancer cell lines.

Table 1: Comparative Selectivity and Cellular Activity
CompoundTarget(s)K_d (BRD9)Cellular Chromatin Dissociation (BRD9)Cellular IC50 (BRD7/9-Histone Interaction)Cytotoxicity (U2OS cells)
This compound BRD7, BRD999 nM[5]0.8 µM[1][5]Low µM range[1][5]Non-toxic <33 µM[5]
Pan-BET Inhibitors (General) BRD2, BRD3, BRD4, BRDTN/AN/AN/AVaries
Table 2: Anti-Proliferative Activity of Pan-BET Inhibitors in Cancer Cell Lines
InhibitorCancer TypeCell LineIC50 / GI50Citation
JQ1 Acute Lymphoblastic LeukemiaNALM60.93 µM[2]
Acute Lymphoblastic LeukemiaREH1.16 µM[2]
Acute Lymphoblastic LeukemiaSEM0.45 µM[2]
Acute Lymphoblastic LeukemiaRS4110.57 µM[2]
Luminal Breast CancerMCF7Not specified[6]
Luminal Breast CancerT47DNot specified[6]
Pancreatic Ductal AdenocarcinomaBxPC33.5 µM[7]
Ovarian Endometrioid CarcinomaA27800.41 µM[8]
Ovarian Endometrioid CarcinomaTOV112D0.75 µM[8]
Endometrial Endometrioid CarcinomaHEC1510.28 µM[8]
OTX015 LeukemiaHL-60230-384 nM[5]
LeukemiaU-937230-384 nM[5]
LeukemiaJurkat230-384 nM[5]
B-cell LymphomaVariousMedian: 240 nM[1]

Signaling Pathways and Mechanisms of Action

The distinct targets of this compound and pan-BET inhibitors translate to the modulation of different signaling pathways.

BET_Inhibitor_Pathway cluster_pan_bet Pan-BET Inhibitor Action cluster_lp99 This compound Action Pan-BETi Pan-BETi BET_Proteins BET Proteins (BRD2, BRD3, BRD4) Pan-BETi->BET_Proteins Inhibits Transcription_Repression Transcriptional Repression Super_Enhancers Super-Enhancers BET_Proteins->Super_Enhancers Binds to MYC_Oncogene MYC Oncogene BET_Proteins->MYC_Oncogene Activates Transcription Super_Enhancers->MYC_Oncogene Drives Expression of Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Transcription_Repression->Cell_Cycle_Arrest LP99 LP99 BRD7_9 BRD7 / BRD9 LP99->BRD7_9 Inhibits Altered_Transcription Altered Gene Transcription SWI_SNF SWI/SNF Complexes (BAF, PBAF) BRD7_9->SWI_SNF Component of Target_Genes Context-Specific Target Genes SWI_SNF->Target_Genes Regulates Cellular_Outcome Variable Cellular Outcomes Altered_Transcription->Cellular_Outcome

Figure 1: Simplified signaling pathways for pan-BET inhibitors and this compound.

Pan-BET inhibitors cause the dissociation of BRD4 from chromatin, leading to the downregulation of oncogenes like MYC, which in turn induces cell cycle arrest and apoptosis. The mechanism of this compound is linked to the function of the SWI/SNF complexes, which can have both tumor-suppressive and oncogenic roles depending on the cellular context and the specific subunits involved.

Experimental Protocols

The evaluation of bromodomain inhibitors involves a variety of in vitro and in vivo assays to determine their efficacy, selectivity, and mechanism of action.

Cell Viability and Proliferation Assays

These assays are fundamental to assessing the cytotoxic and cytostatic effects of the inhibitors on cancer cells.

Cell_Viability_Workflow Seed_Cells Seed Cancer Cells in 96-well plate Treat_Cells Treat with Inhibitor (e.g., LP99 or Pan-BETi) Seed_Cells->Treat_Cells Incubate Incubate for 24-72 hours Treat_Cells->Incubate Add_Reagent Add Viability Reagent (MTT, XTT, or CellTiter-Glo) Incubate->Add_Reagent Measure_Signal Measure Absorbance or Luminescence Add_Reagent->Measure_Signal Calculate_IC50 Calculate IC50 Measure_Signal->Calculate_IC50

Figure 2: General workflow for a cell viability assay.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the inhibitor (this compound or a pan-BET inhibitor) for 72 hours.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Target Engagement and Mechanism of Action Assays

To confirm that the inhibitors are interacting with their intended targets within the cell and to elucidate their downstream effects, several biophysical and molecular biology techniques are employed.

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is used to measure the mobility of fluorescently tagged proteins, providing insights into the inhibitor's ability to displace the target protein from chromatin.[1][9]

Bioluminescence Resonance Energy Transfer (BRET)

BRET assays can be used to monitor protein-protein interactions in living cells, such as the interaction between a bromodomain-containing protein and a histone.[1][10]

Western Blotting

This technique is used to detect changes in the protein levels of downstream targets, such as c-MYC, following inhibitor treatment.

Chromatin Immunoprecipitation (ChIP)

ChIP is employed to determine whether the inhibitor displaces the target bromodomain-containing protein from specific DNA regions, such as super-enhancers.

Conclusion

The comparison between this compound and pan-BET inhibitors highlights a pivotal question in the development of epigenetic therapies: the value of highly selective versus broad-spectrum inhibition. Pan-BET inhibitors have demonstrated potent anti-cancer activity in a wide array of preclinical models, largely through the suppression of key oncogenic drivers like MYC. However, this broad activity is accompanied by on-target toxicities that can limit their therapeutic window.

This compound, by selectively targeting BRD7 and BRD9, offers a more refined approach. The therapeutic efficacy of this strategy is likely to be more dependent on the specific genetic and epigenetic context of the cancer. While direct comparative data on the anti-cancer efficacy of this compound is still limited, its value as a chemical probe to dissect the roles of BRD7 and BRD9 in cancer is undeniable. Further research into the anti-tumor effects of this compound in various cancer models is warranted to fully understand its therapeutic potential and to identify patient populations that may benefit from this selective inhibitory strategy. The continued exploration of both selective and pan-bromodomain inhibitors will be crucial in advancing the field of epigenetic cancer therapy.

References

A Comparative Guide to the Selectivity Profile of (2S,3R)-LP99 Across the Bromodomain Family

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the bromodomain inhibitor (2S,3R)-LP99, correctly identified in the literature as the active enantiomer (2R,3S)-LP99, with other notable bromodomain inhibitors. The data presented herein is compiled from publicly available scientific literature to aid researchers in selecting the most appropriate chemical probes for their studies.

Introduction to (2R,3S)-LP99

(2R,3S)-LP99, hereafter referred to as LP99, is a potent and highly selective inhibitor of the bromodomains of BRD7 and BRD9.[1][2] These two proteins are components of distinct SWI/SNF chromatin remodeling complexes, PBAF and ncBAF respectively, which play crucial roles in regulating gene expression.[3][4] The unique selectivity profile of LP99 makes it an invaluable tool for dissecting the specific biological functions of BRD7 and BRD9.

Quantitative Selectivity Profile

The selectivity of LP99 and its comparator compounds across the bromodomain family has been assessed using various biophysical and biochemical assays. The following tables summarize the available quantitative data, primarily dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50).

Compound Target Bromodomain Affinity (Kd/IC50, nM) Assay Type Reference
LP99 BRD9 99 ITC [1][2]
BRD7 ~990 ITC [1][2]
Other 48 Bromodomains>10,000 (estimated)DSF (<1°C stabilization)[5]
I-BRD9 BRD9 ~1.9 (pKd = 8.7) BROMOscan[6][7]
BRD7 ~380 (pKd = 6.4) BROMOscan[6][7]
BET Family>700-fold selective for BRD9BROMOscan[6][7]
(+)-JQ1 BRD4 (BD1) ~50 ITC[8]
BRD4 (BD2) ~90 ITC[8]
BRD2 (BD1) 128 ITC[9]
BRD3 (BD1) 59.5 ITC[10]
BRD9 No significant bindingDSF[11]
PFI-1 BRD2 (BD2) 98 AlphaScreen[12]
BRD4 (BD1) 220 AlphaScreen[12]
Other 42 BromodomainsNegligible activityThermal Shift Assay[13]
BI-2536 BRD4 37 ITC[14]
TAF1(2)170Phage Display[15]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are the protocols for the key assays used to determine the selectivity of LP99.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

  • Instrumentation : A MicroCal ITC200 (GE Healthcare) or similar instrument is typically used.

  • Sample Preparation : Recombinant bromodomain proteins (e.g., BRD9, BRD7) are dialyzed extensively against the experimental buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl). The inhibitor, LP99, is dissolved in the final dialysis buffer to minimize heats of dilution.

  • Experimental Parameters :

    • Protein Concentration (in cell) : 10-20 µM

    • Ligand Concentration (in syringe) : 100-200 µM

    • Temperature : 25°C

    • Injections : A series of injections (e.g., 19 injections of 2 µL) are made at regular intervals (e.g., 150 seconds).

    • Data Analysis : The resulting thermogram is analyzed using the instrument's software (e.g., Origin) by fitting the data to a single-site binding model to determine the thermodynamic parameters.

Differential Scanning Fluorimetry (DSF)

DSF, or thermal shift assay, measures the change in the melting temperature (Tm) of a protein upon ligand binding. An increase in Tm indicates ligand-induced stabilization.

  • Instrumentation : A real-time PCR machine (e.g., Mx3005p, Stratagene) is used to monitor the fluorescence of a dye that binds to unfolded proteins.

  • Reaction Mixture :

    • Protein : 2 µM final concentration in a suitable buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl).

    • Inhibitor : 10 µM final concentration.

    • Fluorescent Dye : SYPRO Orange at a 1:1000 dilution.

    • Total Volume : 20 µL in a 96-well PCR plate.

  • Experimental Protocol :

    • The temperature is ramped from 25°C to 96°C at a rate of 3°C per minute.

    • Fluorescence readings are taken at each temperature interval.

  • Data Analysis : The melting temperature (Tm) is determined by fitting the sigmoidal melting curve. The change in melting temperature (ΔTm) is calculated as the difference between the Tm in the presence and absence of the inhibitor. For LP99, ΔTm values of less than 1°C were observed for 48 non-target bromodomains, indicating high selectivity.[5]

Signaling Pathway and Mechanism of Action

BRD7 and BRD9 are integral components of the SWI/SNF family of chromatin remodeling complexes. These large, multi-protein machines utilize the energy from ATP hydrolysis to alter the structure of chromatin, thereby regulating gene accessibility and transcription. LP99, by inhibiting the bromodomains of BRD7 and BRD9, prevents these complexes from recognizing and binding to acetylated histones, a key step in their recruitment to specific gene loci.

SWI_SNF_Inhibition Mechanism of (2R,3S)-LP99 Action cluster_0 Chromatin Remodeling cluster_1 LP99 Inhibition cluster_2 Downstream Effects Histone_Acetylation Histone Acetylation BRD7_BRD9 BRD7/BRD9 Bromodomains Histone_Acetylation->BRD7_BRD9 Recognition SWI_SNF SWI/SNF Complexes (PBAF & ncBAF) Chromatin_Remodeling Chromatin Remodeling SWI_SNF->Chromatin_Remodeling ATP-dependent BRD7_BRD9->SWI_SNF Recruitment Gene_Transcription Gene Transcription Chromatin_Remodeling->Gene_Transcription Activation/Repression Altered_Gene_Expression Altered Gene Expression Gene_Transcription->Altered_Gene_Expression LP99 LP99 LP99->Inhibition Inhibition->BRD7_BRD9 Inhibition IL6_Secretion Decreased IL-6 Secretion Altered_Gene_Expression->IL6_Secretion Cell_Cycle_Arrest Cell Cycle Arrest Altered_Gene_Expression->Cell_Cycle_Arrest

Caption: Mechanism of (2R,3S)-LP99 action on SWI/SNF complex-mediated gene regulation.

Experimental Workflow for Inhibitor Selectivity Profiling

A typical workflow to determine the selectivity profile of a novel bromodomain inhibitor like LP99 involves a tiered approach, starting with broad screening and followed by more detailed quantitative analysis.

workflow Inhibitor Selectivity Profiling Workflow cluster_workflow Inhibitor Selectivity Profiling Workflow start Compound Synthesis ((2R,3S)-LP99) dsf Primary Screen: Differential Scanning Fluorimetry (DSF) (Broad panel of bromodomains) start->dsf itc Secondary Assay: Isothermal Titration Calorimetry (ITC) (For hits from primary screen) dsf->itc Potent Hits cellular Cellular Assays: FRAP / NanoBRET (Target engagement in cells) itc->cellular Confirmed Binders selectivity Selectivity Profile (Quantitative Data) cellular->selectivity

Caption: A typical experimental workflow for determining bromodomain inhibitor selectivity.

Conclusion

(2R,3S)-LP99 is a highly selective chemical probe for the bromodomains of BRD7 and BRD9. Its minimal off-target activity across the wider bromodomain family, as demonstrated by extensive DSF screening and confirmed by ITC for its primary targets, distinguishes it from broader-spectrum inhibitors like the BET-selective compound (+)-JQ1. This makes LP99 an essential tool for researchers investigating the specific roles of the PBAF and ncBAF chromatin remodeling complexes in health and disease. When selecting a bromodomain inhibitor, it is crucial to consider the desired selectivity profile for the biological question at hand. For studies focused specifically on BRD7 and/or BRD9, LP99 is an excellent choice, while studies on BET family function would be better served by compounds such as (+)-JQ1 or PFI-1.

References

Orthogonal Assays to Confirm (2S,3R)-LP99 Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2S,3R)-LP99 has been identified as a potent and selective inhibitor of the bromodomains of BRD7 and BRD9, proteins implicated in chromatin remodeling and transcriptional regulation. Confirmation of its on-target activity and cellular efficacy is crucial for its development as a chemical probe or therapeutic agent. This guide provides a comparative overview of orthogonal assays to validate the activity of this compound, complete with experimental protocols and data presentation formats.

Introduction to this compound

This compound is a specific stereoisomer of the quinolone-fused lactam LP99. Structure-activity relationship studies have demonstrated that the (2R,3S) configuration is essential for its potent inhibitory activity against BRD7 and BRD9, while its enantiomer shows no detectable binding. LP99 acts by inhibiting the interaction between BRD7/9 and acetylated histones, thereby modulating gene expression. A key downstream effect observed is the inhibition of pro-inflammatory cytokine secretion, such as Interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated monocytic cells.

To rigorously validate the activity of this compound, a multi-faceted approach employing orthogonal assays is recommended. These assays should confirm direct target engagement, measure the disruption of the BRD7/9-histone interaction in a cellular context, and quantify downstream functional consequences.

Comparative Overview of Orthogonal Assays

This section details a selection of recommended orthogonal assays to confirm the activity of this compound. These assays are categorized by their principle: biophysical assays for direct target engagement, cell-based assays for target modulation in a physiological context, and functional assays for downstream effects.

Assay CategoryAssay NamePrincipleKey Parameters
Biophysical AlphaScreenProximity-based assay measuring disruption of BRD9-histone peptide interaction.IC50
Cellular Thermal Shift Assay (CETSA)Ligand binding increases the thermal stability of the target protein.Thermal Shift (ΔTm)
Cell-Based Fluorescence Recovery After Photobleaching (FRAP)Measures the mobility of fluorescently-tagged BRD9 in the nucleus. Inhibition of chromatin binding increases mobility.Mobile Fraction, t1/2
Bioluminescence Resonance Energy Transfer (BRET)Measures the proximity of BRD7/9 and histones in live cells. Inhibition disrupts the BRET signal.IC50
NanoBRET™ Target Engagement AssayA specific type of BRET assay to quantify compound binding to a target protein in live cells.IC50
Functional IL-6 Secretion AssayMeasures the inhibition of LPS-induced IL-6 secretion in THP-1 cells.IC50

Experimental Protocols

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

Objective: To quantify the in vitro inhibition of the interaction between the BRD9 bromodomain and an acetylated histone H4 peptide by this compound.

Methodology:

  • Reagents: His-tagged BRD9 bromodomain, biotinylated acetylated histone H4 peptide, Streptavidin-coated Donor beads, and anti-His antibody-conjugated Acceptor beads.

  • Procedure:

    • Incubate His-tagged BRD9 with varying concentrations of this compound.

    • Add the biotinylated histone H4 peptide to the mixture.

    • Add Streptavidin-coated Donor beads and anti-His Acceptor beads.

    • Incubate in the dark to allow for bead-protein complex formation.

    • Excite the Donor beads at 680 nm and measure the emission from the Acceptor beads at 520-620 nm.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to BRD7 and BRD9 in a cellular environment by measuring changes in their thermal stability.

Methodology:

  • Cell Culture: Culture cells (e.g., HEK293) and treat with either vehicle (DMSO) or this compound.

  • Heat Treatment: Heat the cell lysates or intact cells across a range of temperatures.

  • Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Detection: Analyze the amount of soluble BRD7 and BRD9 at each temperature by Western blotting or other quantitative protein detection methods.

  • Data Analysis: Plot the percentage of soluble protein against temperature to generate melting curves. The temperature at which 50% of the protein is denatured (Tm) is calculated. A shift in the Tm (ΔTm) in the presence of the compound indicates target engagement.

Fluorescence Recovery After Photobleaching (FRAP)

Objective: To assess the ability of this compound to disrupt the interaction of BRD9 with chromatin in live cells.

Methodology:

  • Cell Transfection: Transfect cells (e.g., U2OS) with a plasmid encoding a fluorescently tagged BRD9 (e.g., GFP-BRD9).

  • Compound Treatment: Treat the transfected cells with this compound or vehicle.

  • Photobleaching: Use a high-intensity laser to photobleach a defined region of interest (ROI) within the nucleus.

  • Image Acquisition: Acquire images at regular intervals to monitor the recovery of fluorescence within the bleached ROI as unbleached GFP-BRD9 molecules move into the area.

  • Data Analysis: Quantify the fluorescence intensity in the ROI over time. The rate of recovery (t1/2) and the mobile fraction of the protein are calculated. An increase in the mobile fraction and a faster recovery rate indicate that the inhibitor has displaced BRD9 from less mobile chromatin-bound states.[1]

Bioluminescence Resonance Energy Transfer (BRET) Assay

Objective: To measure the inhibition of the BRD7/9 interaction with histones in living cells.

Methodology:

  • Cell Co-transfection: Co-transfect cells (e.g., HEK293) with two constructs: one encoding a BRD7 or BRD9 fusion to a NanoLuc® luciferase (donor) and another encoding a histone H3.3 or H4 fusion to a fluorescent protein (e.g., HaloTag® labeled with a fluorescent ligand; acceptor).

  • Compound Treatment: Treat the cells with a dilution series of this compound.

  • BRET Measurement: Add the luciferase substrate and measure the light emission from both the donor (luciferase) and the acceptor (fluorescent protein).

  • Data Analysis: The BRET ratio is calculated as the acceptor emission divided by the donor emission. A decrease in the BRET ratio upon compound treatment indicates a disruption of the protein-protein interaction. IC50 values are determined from dose-response curves.

IL-6 Secretion Assay

Objective: To evaluate the functional downstream effect of BRD7/9 inhibition by measuring the suppression of IL-6 secretion.

Methodology:

  • Cell Culture and Differentiation: Culture THP-1 monocytes and differentiate them into macrophages using phorbol 12-myristate 13-acetate (PMA).

  • Compound Treatment and Stimulation: Pre-treat the differentiated THP-1 cells with various concentrations of this compound, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Supernatant Collection: After an incubation period, collect the cell culture supernatant.

  • ELISA: Quantify the concentration of IL-6 in the supernatant using a specific enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Determine the IC50 value for the inhibition of IL-6 secretion by plotting the percentage of inhibition against the inhibitor concentration.

Data Presentation

Quantitative data from the described assays should be summarized in clear and concise tables for easy comparison of this compound with alternative inhibitors or control compounds.

Table 1: Biophysical and Cellular Activity of BRD7/9 Inhibitors

CompoundAlphaScreen BRD9 IC50 (nM)CETSA ΔTm (°C) for BRD9NanoBRET BRD9 IC50 (nM)FRAP Mobile Fraction Increase (%)
This compound [Insert Data][Insert Data][Insert Data][Insert Data]
I-BRD9 (Alternative) [Insert Data][Insert Data][Insert Data][Insert Data]
Inactive Enantiomer >10,000No Shift>10,000No Change

Table 2: Functional Activity of BRD7/9 Inhibitors

CompoundIL-6 Secretion Inhibition IC50 (µM)
This compound [Insert Data]
I-BRD9 (Alternative) [Insert Data]
Inactive Enantiomer >50

Visualizations

Signaling Pathway of BRD7/9 Inhibition

G cluster_nucleus Nucleus cluster_drug_action Drug Action cluster_downstream Downstream Effect BRD79 BRD7 / BRD9 Ac_Histone Acetylated Histone BRD79->Ac_Histone Binds to Chromatin Chromatin Ac_Histone->Chromatin Part of Transcription Gene Transcription Chromatin->Transcription Regulates Inflammatory_Genes Inflammatory Gene Expression Transcription->Inflammatory_Genes LP99 This compound LP99->BRD79 Inhibits Binding LP99->Transcription Inhibits IL6 IL-6 Secretion Inflammatory_Genes->IL6

Caption: Signaling pathway illustrating the mechanism of action of this compound.

Experimental Workflow for Orthogonal Assay Confirmation

G cluster_0 Biophysical Confirmation cluster_1 Cellular Confirmation cluster_2 Functional Confirmation AlphaScreen AlphaScreen (In vitro BRD9-Histone Binding) CETSA CETSA (Target Engagement in Cells) AlphaScreen->CETSA FRAP FRAP (Chromatin Dissociation) CETSA->FRAP BRET BRET / NanoBRET (In-cell PPI Disruption) FRAP->BRET IL6_Assay IL-6 Secretion Assay (Downstream Effect) BRET->IL6_Assay End Confirmed Activity IL6_Assay->End Start Compound Synthesis This compound Start->AlphaScreen

Caption: Recommended workflow for the orthogonal validation of this compound activity.

Logical Relationship of Assay Principles

G cluster_assays Orthogonal Assays LP99 This compound Target_Engagement Direct Target Engagement LP99->Target_Engagement Confirmed by CETSA, AlphaScreen Cellular_Target_Modulation Cellular Target Modulation Target_Engagement->Cellular_Target_Modulation Leads to Functional_Outcome Functional Outcome Cellular_Target_Modulation->Functional_Outcome Results in FRAP FRAP Cellular_Target_Modulation->FRAP BRET BRET Cellular_Target_Modulation->BRET IL6_Assay IL-6 Assay Functional_Outcome->IL6_Assay

Caption: Logical flow from direct target engagement to functional cellular outcomes.

References

A Comparative Guide to Rescue Experiments for Validating the Ferroptosis Phenotype

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This guide provides a comprehensive comparison of experimental strategies to validate and rescue the ferroptosis phenotype, a form of regulated cell death driven by iron-dependent lipid peroxidation. As the specific compound (2S,3R)-LP99 could not be publicly identified, this document proceeds under the assumption that it represents a hypothetical inducer of ferroptosis. This guide is intended for researchers, scientists, and drug development professionals investigating mechanisms of cell death and developing novel therapeutics targeting this pathway. We present quantitative data for common ferroptosis inducers and rescue agents, detailed experimental protocols for key assays, and visual diagrams of the underlying signaling pathways and experimental workflows.

Introduction: The Ferroptosis Phenotype

Ferroptosis is a distinct form of regulated cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS) to lethal levels.[1] Unlike apoptosis, it does not involve caspase activation. The core events of ferroptosis are:

  • Iron Dysregulation: An excess of labile iron, often resulting from the breakdown of ferritin, participates in Fenton reactions that generate highly reactive hydroxyl radicals.[1]

  • Lipid Peroxidation: These radicals attack polyunsaturated fatty acids (PUFAs) within cell membranes, initiating a chain reaction of lipid peroxidation that damages membrane integrity.[1][2]

  • Antioxidant Depletion: The process is critically suppressed by the glutathione (GSH)-dependent lipid repair enzyme, Glutathione Peroxidase 4 (GPX4).[2][3] Depletion of GSH or direct inhibition of GPX4 are common triggers for ferroptosis.

Validation of a compound-induced phenotype as ferroptosis relies on demonstrating these hallmark features and, crucially, showing that the cell death can be "rescued" or prevented by specific inhibitors of this pathway.

Comparison of Ferroptosis Inducers

To contextualize rescue experiments, it is important to understand the mechanisms of common ferroptosis-inducing agents (FINs). A hypothetical agent like LP99 would likely fall into one of these classes.

Class Inducer Example Mechanism of Action Typical Concentration Range Cell Lines
Class I: System Xc- Inhibitors ErastinInhibits the cystine/glutamate antiporter (System Xc-), leading to cysteine depletion, which in turn blocks GSH synthesis and subsequent GPX4 function.[2][4]1-10 µMHT-1080, BJeLR
Class II: GPX4 Inhibitors (1S,3R)-RSL3Directly and covalently binds to and inactivates GPX4, preventing the detoxification of lipid peroxides.[1][5]100 nM - 1 µMHT-1080, HK2
Class III: GPX4 Depletion FIN56Induces ferroptosis by reducing GPX4 protein levels and interfering with the synthesis of the endogenous antioxidant Coenzyme Q10.[1]1-10 µMVarious Cancer Lines
Class IV: Iron Oxidation/Overload FINO2Promotes ferroptosis by both decreasing GPX4 activity and directly oxidizing ferrous iron.[1]1-5 µMVarious Cancer Lines

Comparative Analysis of Ferroptosis Rescue Agents

Rescue experiments are the definitive method for validating a ferroptotic phenotype. The ability of a specific inhibitor to block cell death induced by a compound like LP99 provides strong evidence for its mechanism.

Rescue Agent Class Example Agent Mechanism of Action Effective Concentration Target Notes
Lipophilic Radical-Trapping Antioxidants Ferrostatin-1 (Fer-1)Scavenges lipid peroxyl radicals within the cell membrane, breaking the chain reaction of lipid peroxidation.[5][6][7]60 nM - 2 µM[6]Lipid Peroxyl RadicalsConsidered a gold-standard inhibitor for confirming ferroptosis.
Lipophilic Radical-Trapping Antioxidants Liproxstatin-1 (Lip-1)Similar to Fer-1, it is a potent radical-trapping antioxidant that prevents lipid peroxidation.[5][8]20 nM - 200 nM[5][9]Lipid Peroxyl RadicalsHighly potent and specific for rescuing ferroptosis.
Iron Chelators Deferoxamine (DFO)Binds to and sequesters intracellular labile iron, preventing its participation in the Fenton reaction that generates ROS.[10][11]10 µM - 100 µM[10]Labile Iron PoolDemonstrates the iron-dependency of the cell death process.
Reducing Agents Glutathione (GSH)As a key substrate for GPX4, exogenous GSH can replenish depleted intracellular stores and restore GPX4's lipid repair function.[12]1 mM - 5 mMGPX4/GSH PathwayDirectly tests the involvement of the GSH-GPX4 axis.
Antioxidants Vitamin E (α-Tocopherol)A natural lipophilic antioxidant that can inhibit lipid peroxidation within membranes.10 µM - 100 µMLipid Peroxyl RadicalsA broader antioxidant, but its ability to rescue can support a lipid peroxidation mechanism.

Signaling Pathways and Experimental Workflows

The Core Ferroptosis Signaling Pathway

The following diagram illustrates the central molecular events in ferroptosis, highlighting the points of intervention for both inducers and rescue agents.

Ferroptosis_Pathway cluster_inducers Ferroptosis Inducers cluster_core Core Pathway cluster_rescuers Rescue Agents Erastin Erastin (Class I) SystemXc System Xc- Erastin->SystemXc inhibits RSL3 RSL3 (Class II) GPX4 GPX4 (Active) RSL3->GPX4 inhibits Cysteine Cysteine (intracellular) SystemXc->Cysteine import Cystine Cystine (extracellular) GSH GSH Cysteine->GSH synthesis GSH->GPX4 activates GPX4_inactive GPX4 (Inactive) PUFA_OOH Lipid Peroxides (PUFA-OOH) GPX4->PUFA_OOH reduces to PUFA-OH PUFA Membrane PUFA PUFA->PUFA_OOH peroxidation Ferroptosis Ferroptosis PUFA_OOH->Ferroptosis Fe2 Fe²⁺ Fe2->PUFA catalyzes (Fenton Rxn) Fer1 Ferrostatin-1 Liproxstatin-1 Fer1->PUFA_OOH scavenges DFO Deferoxamine (DFO) DFO->Fe2 chelates

Caption: Core ferroptosis signaling pathway with intervention points.

Experimental Workflow for a Rescue Experiment

This diagram outlines a typical workflow for testing the ability of a rescue agent to prevent cell death induced by a hypothetical ferroptosis inducer like LP99.

Rescue_Workflow cluster_assays Downstream Assays start Seed Cells in Multi-well Plate incubate1 Incubate Overnight (Allow Attachment) start->incubate1 pretreat Pre-treat with Rescue Agent (e.g., Ferrostatin-1) incubate1->pretreat incubate2 Incubate (e.g., 1-2 hours) pretreat->incubate2 treat Add Ferroptosis Inducer (e.g., LP99, RSL3) incubate2->treat incubate3 Incubate for Defined Period (e.g., 24-48 hours) treat->incubate3 viability Cell Viability Assay (e.g., CCK-8, MTT) incubate3->viability ros Lipid ROS Assay (e.g., C11-BODIPY) incubate3->ros morphology Microscopy (Morphology) incubate3->morphology end Analyze Data & Compare Conditions viability->end ros->end morphology->end

Caption: Workflow for a ferroptosis rescue experiment.

Logical Comparison of Rescue Agent Mechanisms

This diagram provides a logical breakdown of how different classes of rescue agents interrupt the ferroptosis cascade.

Rescue_Logic Inducer Ferroptosis Inducer (e.g., LP99) Iron Iron-Dependent ROS Generation Inducer->Iron LipidPox Lipid Peroxidation Cascade Iron->LipidPox Death Cell Death LipidPox->Death DFO Iron Chelators (Deferoxamine) DFO->Iron Blocks Fer1 Radical Trappers (Ferrostatin-1, Liproxstatin-1) Fer1->LipidPox Blocks

Caption: Logical comparison of rescue agent mechanisms.

Experimental Protocols

Protocol: Cell Viability Assay (CCK-8 Method)

This protocol is used to quantify cell viability after treatment with a ferroptosis inducer and potential rescue agents.

  • Cell Seeding: Seed cells (e.g., HT-1080) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂.

  • Pre-treatment (Rescue Agent): Remove the medium. Add 100 µL of fresh medium containing the desired concentration of the rescue agent (e.g., 1 µM Ferrostatin-1). For control wells, add medium with the vehicle (e.g., DMSO). Incubate for 1-2 hours.

  • Treatment (Inducer): Add the ferroptosis inducer (e.g., LP99 or 1 µM RSL3) to the wells. Include appropriate controls: vehicle only, inducer only, and rescue agent only.

  • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Final Incubation: Incubate the plate for 1-3 hours at 37°C until the color in the control wells turns orange.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells: Viability (%) = (Abs_sample / Abs_control) * 100.

Protocol: Lipid ROS Measurement (C11-BODIPY 581/591 Staining)

This protocol measures the accumulation of lipid peroxides, a key hallmark of ferroptosis, using a ratiometric fluorescent probe.[2][13]

  • Cell Treatment: Seed and treat cells in a 6-well plate or on glass coverslips as described in the viability assay (Steps 1-4). The incubation time with the inducer may be shorter (e.g., 6-12 hours).

  • Probe Loading: Thirty minutes before the end of the treatment period, add C11-BODIPY 581/591 to the culture medium to a final concentration of 1-2 µM.[13]

  • Incubation with Probe: Incubate for 30 minutes at 37°C, protected from light.

  • Cell Harvesting (for Flow Cytometry):

    • Wash cells twice with ice-cold PBS.

    • Harvest cells using trypsinization.

    • Resuspend the cell pellet in 500 µL of PBS for flow cytometry analysis.

  • Analysis (Flow Cytometry):

    • Analyze cells immediately on a flow cytometer.

    • Excite the dye at 488 nm.

    • Collect fluorescence in both the green (~510-530 nm, oxidized) and red (~580-610 nm, reduced) channels.

    • An increase in the green/red fluorescence ratio indicates lipid peroxidation.

  • Analysis (Fluorescence Microscopy):

    • If using coverslips, wash cells twice with PBS.

    • Mount the coverslip on a slide with a drop of PBS.

    • Image immediately using a fluorescence microscope with appropriate filters for green and red fluorescence. The shift from red to green fluorescence indicates lipid peroxidation.

Conclusion

The validation of a compound-induced phenotype as ferroptosis requires a multi-faceted approach. By comparing the effects of different classes of rescue agents, researchers can definitively establish the iron-dependency and lipid-peroxidation-driven nature of the cell death process. The protocols and comparative data provided in this guide offer a robust framework for designing and interpreting rescue experiments to validate the phenotype of novel ferroptosis inducers like the hypothetical this compound.

References

Head-to-Head Comparison: (2S,3R)-LP99 and I-BET762 in Epigenetic Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of epigenetic modulators, the selective targeting of bromodomains presents a promising avenue for therapeutic intervention in oncology and inflammatory diseases. This guide provides a detailed head-to-head comparison of two notable bromodomain inhibitors: (2S,3R)-LP99, a selective inhibitor of BRD7 and BRD9, and I-BET762 (also known as Molibresib or GSK525762), a pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family proteins (BRD2, BRD3, and BRD4). This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective performance based on available experimental data.

At a Glance: Key Differences

FeatureThis compoundI-BET762 (Molibresib)
Target Selectivity Selective inhibitor of BRD7 and BRD9 bromodomains.[1][2]Pan-BET inhibitor, targeting BRD2, BRD3, and BRD4 bromodomains.[3]
Mechanism of Action Competitively binds to the acetyl-lysine binding pocket of BRD7 and BRD9, disrupting their interaction with acetylated histones and their role in the SWI/SNF chromatin remodeling complex.[4][5]Competitively binds to the acetyl-lysine binding pockets of BET proteins, preventing their association with acetylated histones and thereby inhibiting the transcription of target genes, including the proto-oncogene c-Myc.[3][6][7]
Potency Kd of 99 nM for BRD9; approximately 10-fold lower affinity for BRD7.[1][2]Kd of 50.5–61.3 nM for BET bromodomains; IC50 of 32.5–42.5 nM in a FRET assay.[3]
Cellular Activity Inhibits BRD7 and BRD9 interaction with histones in the low micromolar range and has been shown to inhibit IL-6 secretion in THP-1 cells.[1]Potent anti-proliferative effects in various cancer cell lines with IC50 values in the nanomolar to low micromolar range.[6][8]
Therapeutic Potential Preclinical research suggests potential in inflammatory diseases and cancers where SWI/SNF complex function is dysregulated.[4]Investigated in numerous clinical trials for various cancers, including NUT midline carcinoma and hematological malignancies, and has shown anti-inflammatory properties.[8]

Data Presentation

Table 1: Biochemical Activity and Selectivity
CompoundTargetAssay TypeKd (nM)IC50 (nM)Selectivity Notes
This compound BRD9ITC99[1][2]325 (HT-FRET)[2]Selective for BRD7/9 over a panel of 48 bromodomains.[9]
BRD7ITC~990 (10-fold lower than BRD9)[2]-
I-BET762 BET family (BRD2, BRD3, BRD4)-50.5 - 61.3[3]32.5 - 42.5 (FRET)[3][10]Highly selective for BET family proteins over other bromodomain-containing proteins.[3]
Table 2: Cellular Activity
CompoundCell LineAssayEndpointResult
This compound HEK293BRETInhibition of BRD7/9-histone interactionIC50 in the low micromolar range[1]
THP-1ELISAIL-6 secretionDose-dependent inhibition[1]
U2OSCytotoxicity AssayCell ViabilityNon-toxic at concentrations <33 µM[1]
I-BET762 Prostate Cancer Cell Lines (LNCaP, VCaP, etc.)Growth AssayGrowth Inhibition (gIC50)25 nM - 150 nM[6]
MDA-MB-231 (Breast Cancer)MTT AssayProliferation (IC50)0.46 ± 0.4 µM[8]
Pancreatic Cancer Cell Lines (Aspc-1, CAPAN-1, PANC-1)Proliferation AssayProliferation (IC50)231 nM, 990 nM, 2550 nM, respectively[11]

Experimental Protocols

Isothermal Titration Calorimetry (ITC) for Kd Determination of this compound

A detailed protocol for determining the dissociation constant (Kd) of this compound for BRD9 using ITC would typically involve the following steps:

  • Protein and Compound Preparation: Recombinant human BRD9 protein is purified and dialyzed against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). This compound is dissolved in the same buffer, with a small percentage of DMSO if necessary for solubility, ensuring the final DMSO concentration is identical in both the protein and compound solutions to minimize artifacts.

  • ITC Instrument Setup: The ITC instrument (e.g., a MicroCal ITC200) is thoroughly cleaned and equilibrated at the desired temperature (e.g., 25°C).

  • Loading the Syringe and Cell: The BRD9 protein solution is loaded into the sample cell, and the this compound solution is loaded into the injection syringe.

  • Titration: A series of small injections of the this compound solution are made into the sample cell containing the BRD9 protein. The heat change associated with each injection is measured.

  • Data Analysis: The resulting data is analyzed using fitting software (e.g., Origin) to a one-site binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Fluorescence Resonance Energy Transfer (FRET) Assay for IC50 Determination of I-BET762

The IC50 of I-BET762 against BET bromodomains can be determined using a competitive FRET assay as follows:

  • Reagents: Recombinant His-tagged BET bromodomain protein (e.g., BRD4), a biotinylated histone H4 peptide acetylated at multiple lysine residues, a Europium cryptate-labeled anti-His antibody (donor fluorophore), and XL665-labeled streptavidin (acceptor fluorophore).

  • Assay Principle: In the absence of an inhibitor, the BET protein binds to the acetylated histone peptide, bringing the donor and acceptor fluorophores into close proximity and resulting in a high FRET signal. I-BET762 competes with the histone peptide for binding to the BET protein, leading to a decrease in the FRET signal.

  • Procedure:

    • A fixed concentration of the BET protein and the biotinylated acetylated histone peptide are incubated in an assay buffer.

    • Serial dilutions of I-BET762 are added to the wells of a microplate.

    • The donor and acceptor fluorophores are added.

    • After an incubation period to reach equilibrium, the FRET signal is measured using a plate reader capable of time-resolved fluorescence.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Bioluminescence Resonance Energy Transfer (BRET) Assay for Target Engagement

To assess the engagement of this compound with BRD7 and BRD9 in living cells, a NanoBRET assay can be employed:

  • Cell Line and Plasmids: HEK293 cells are co-transfected with plasmids encoding for a NanoLuc luciferase-fused BRD7 or BRD9 (donor) and a HaloTag-fused histone H3.3 (acceptor).

  • Assay Principle: When BRD7 or BRD9 interacts with histone H3.3, the NanoLuc donor and the HaloTag acceptor are brought into close proximity. In the presence of the NanoBRET substrate and the HaloTag ligand, BRET occurs. This compound will disrupt this interaction, leading to a decrease in the BRET signal.

  • Procedure:

    • Transfected cells are plated in a multi-well plate.

    • A fluorescent HaloTag ligand is added to the cells and incubated to allow for labeling of the HaloTag-histone fusion.

    • Serial dilutions of this compound are added to the cells.

    • The NanoBRET substrate is added, and the luminescence signals at two different wavelengths (for the donor and acceptor) are measured.

  • Data Analysis: The BRET ratio is calculated, and the IC50 value is determined by plotting the BRET ratio against the inhibitor concentration.

Mandatory Visualization

Signaling Pathway Diagrams

Below are diagrams illustrating the signaling pathways modulated by this compound and I-BET762, generated using the DOT language.

LP99_Pathway cluster_nucleus Nucleus LP99 This compound BRD7_BRD9 BRD7/BRD9 LP99->BRD7_BRD9 Inhibits SWI_SNF SWI/SNF Complex BRD7_BRD9->SWI_SNF Component of Chromatin Chromatin Remodeling SWI_SNF->Chromatin Acetylated_Histones Acetylated Histones Acetylated_Histones->SWI_SNF Recruits Gene_Expression Altered Gene Expression Chromatin->Gene_Expression

Caption: this compound inhibits BRD7/9, components of the SWI/SNF chromatin remodeling complex.

IBET762_Pathway cluster_nucleus Nucleus IBET762 I-BET762 BET_Proteins BET Proteins (BRD2, BRD3, BRD4) IBET762->BET_Proteins Inhibits cMyc_Gene c-Myc Gene BET_Proteins->cMyc_Gene Promotes Transcription Inflammatory_Genes Inflammatory Genes BET_Proteins->Inflammatory_Genes Promotes Transcription Acetylated_Histones Acetylated Histones Acetylated_Histones->BET_Proteins Recruits Transcription_Factors Transcription Factors (e.g., NF-κB) Transcription_Factors->BET_Proteins Interacts with Transcription_Repression Transcription Repression cMyc_Gene->Transcription_Repression Inflammatory_Genes->Transcription_Repression

Caption: I-BET762 inhibits BET proteins, leading to transcriptional repression of c-Myc and inflammatory genes.

Experimental Workflow Diagram

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays ITC Isothermal Titration Calorimetry (ITC) Kd Binding Affinity (Kd) ITC->Kd FRET Fluorescence Resonance Energy Transfer (FRET) IC50_biochem Biochemical IC50 FRET->IC50_biochem BRET Bioluminescence Resonance Energy Transfer (BRET) Target_Engagement Target Engagement BRET->Target_Engagement Proliferation Proliferation/ Cytotoxicity Assays Cellular_IC50 Cellular Potency (IC50) Proliferation->Cellular_IC50 Inhibitor Test Compound (this compound or I-BET762) Inhibitor->ITC Inhibitor->FRET Inhibitor->BRET Inhibitor->Proliferation

Caption: A generalized workflow for the characterization of bromodomain inhibitors.

References

A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for Target Engagement of (2S,3R)-LP99

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) for the hypothetical compound (2S,3R)-LP99, with alternative target engagement methodologies. As specific experimental data for this compound is not publicly available, this document will use illustrative data based on the engagement of a hypothetical kinase target to demonstrate the principles and comparative performance of these assays.

Introduction to Target Engagement Assays

Verifying that a drug candidate physically binds to its intended target within a cellular environment is a critical step in drug discovery.[1][2][3] Target engagement assays provide this crucial confirmation, helping to rationalize a compound's mechanism of action and build confidence in its therapeutic potential. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful, label-free method for assessing target engagement in physiologically relevant settings.[3][4][5]

CETSA is based on the principle that the binding of a ligand, such as a small molecule inhibitor, stabilizes the target protein, leading to an increase in its thermal stability.[3] This change can be quantified by heating cell lysates or intact cells and measuring the amount of soluble protein remaining at different temperatures.[3]

CETSA Experimental Workflows for this compound

Two primary CETSA workflows can be employed to assess the target engagement of this compound with its hypothetical kinase target: a melt curve-based approach to determine the thermal shift (ΔTm) and an isothermal dose-response (ITDR) approach to determine the compound's potency (EC50).

CETSA Melt Curve Workflow

The CETSA melt curve experiment aims to demonstrate a shift in the melting temperature (Tm) of the target protein in the presence of the compound.

CETSA_Melt_Curve cluster_treatment Cell Treatment cluster_heating Heat Challenge cluster_lysis Lysis & Fractionation cluster_detection Detection cluster_analysis Data Analysis start Intact Cells treat Incubate with This compound or Vehicle (DMSO) start->treat heat Apply Temperature Gradient (e.g., 37°C to 70°C) treat->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation to separate soluble and aggregated proteins lyse->centrifuge collect Collect Soluble Fraction centrifuge->collect quantify Quantify Target Protein (e.g., Western Blot, ELISA) collect->quantify plot Plot % Soluble Protein vs. Temperature quantify->plot tm Determine T and ΔT plot->tm

Caption: CETSA Melt Curve Experimental Workflow.
Isothermal Dose-Response (ITDR-CETSA) Workflow

The ITDR-CETSA workflow is used to determine the potency of the compound by assessing target stabilization at a single, fixed temperature across a range of compound concentrations.

ITDR_CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Heat Challenge cluster_lysis Lysis & Fractionation cluster_detection Detection cluster_analysis Data Analysis start Intact Cells treat Incubate with varying concentrations of this compound start->treat heat Heat at a single, fixed temperature (e.g., T + ΔT / 2) treat->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation lyse->centrifuge collect Collect Soluble Fraction centrifuge->collect quantify Quantify Target Protein collect->quantify plot Plot % Soluble Protein vs. [Compound] quantify->plot ec50 Determine EC plot->ec50

Caption: Isothermal Dose-Response (ITDR) CETSA Workflow.

Comparison with Alternative Target Engagement Assays

While CETSA is a powerful technique, other methods can also be employed to assess target engagement. A prominent alternative is the Drug Affinity Responsive Target Stability (DARTS) assay.

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)
Principle Ligand binding increases protein thermal stability.[3]Ligand binding protects the target protein from proteolysis.[6][7]
Primary Readout Thermal shift (ΔTm) or Potency (EC50).[8]Protection from proteolytic cleavage.
Cellular Context Can be performed in intact cells or cell lysates.[7][9]Typically performed in cell lysates.[6]
Labeling Requirement Label-free.[4]Label-free.[7]
Throughput Can be adapted for high-throughput screening (HT-CETSA).[1][4]Generally lower throughput than HT-CETSA.
Quantitative Nature Highly quantitative, especially ITDR-CETSA for EC50 determination.[6]Can be semi-quantitative; dose-response can be assessed.
Applicability Broadly applicable to soluble and some membrane proteins.Applicable to proteins amenable to proteolytic digestion.

Illustrative Quantitative Data

The following tables present hypothetical data for this compound targeting a kinase, comparing its performance with a known inhibitor and a negative control.

Table 1: CETSA Melt Curve Data for this compound

CompoundConcentration (µM)Apparent Tm (°C)Thermal Shift (ΔTm) (°C)
Vehicle (DMSO)-52.5-
This compound1058.2+5.7
Known Inhibitor1059.1+6.6
Negative Control1052.6+0.1

Table 2: ITDR-CETSA Data for this compound

CompoundEC50 (nM)
This compound75
Known Inhibitor30

Table 3: Comparison of Target Engagement Assays for this compound

AssayKey ParameterThis compoundKnown Inhibitor
CETSAΔTm (°C)+5.7+6.6
ITDR-CETSAEC50 (nM)7530
DARTS% Protection from Proteolysis85%92%

Experimental Protocols

Protocol 1: CETSA Melt Curve for this compound
  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Harvest and resuspend cells in PBS with protease inhibitors.

    • Aliquot cell suspension into two tubes. Treat one with 10 µM this compound and the other with an equivalent volume of DMSO (vehicle control).

    • Incubate at 37°C for 1 hour.

  • Heat Challenge:

    • Aliquot the treated cell suspensions into PCR tubes for each temperature point.

    • Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermocycler, followed by cooling to 4°C for 3 minutes.[3]

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

    • Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.[4]

  • Protein Quantification:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of the soluble fractions.

  • Detection (Western Blot):

    • Normalize protein concentrations and prepare samples for SDS-PAGE.

    • Perform Western blot analysis using a primary antibody specific for the kinase target and a suitable loading control (e.g., GAPDH).

    • Use a secondary antibody conjugated to HRP or a fluorescent dye for detection.

    • Quantify band intensities using densitometry.

  • Data Analysis:

    • Normalize the band intensity of the target protein to the loading control.

    • Plot the normalized intensity against the temperature for both the this compound-treated and vehicle-treated samples.

    • Fit the data to a sigmoidal curve to determine the apparent Tm for each condition.

    • Calculate the ΔTm by subtracting the Tm of the vehicle from the Tm of the compound-treated sample.

Protocol 2: Isothermal Dose-Response (ITDR) CETSA for this compound
  • Cell Culture and Treatment:

    • Prepare a serial dilution of this compound.

    • Treat cells with the different concentrations of the compound for 1 hour at 37°C.

  • Heat Challenge:

    • Heat all samples at a single, pre-determined temperature (e.g., 56°C, a temperature that results in approximately 50% protein aggregation in the absence of the ligand) for 3 minutes, followed by cooling to 4°C.

  • Lysis, Fractionation, and Detection:

    • Follow steps 3-5 from the CETSA Melt Curve protocol.

  • Data Analysis:

    • Plot the normalized band intensities against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the EC50 value.

Hypothetical Signaling Pathway for this compound Target

The following diagram illustrates a hypothetical signaling pathway in which the target kinase of this compound plays a role. Inhibition of this kinase by this compound would be expected to modulate downstream signaling events, leading to a therapeutic effect.

Signaling_Pathway cluster_upstream Upstream Signaling cluster_core Core Pathway cluster_downstream Downstream Cellular Response GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor TargetKinase Target Kinase (Inhibited by this compound) Receptor->TargetKinase DownstreamEffector Downstream Effector TargetKinase->DownstreamEffector TranscriptionFactor Transcription Factor DownstreamEffector->TranscriptionFactor CellResponse Cell Proliferation & Survival TranscriptionFactor->CellResponse LP99 This compound LP99->TargetKinase Inhibition

Caption: Hypothetical Kinase Signaling Pathway for this compound.

Conclusion

The Cellular Thermal Shift Assay is a robust and versatile method for confirming the target engagement of compounds like this compound in a cellular context.[1][2][3] Both the melt curve and isothermal dose-response formats provide valuable quantitative data to guide drug discovery efforts. When compared to alternatives such as DARTS, CETSA offers advantages in terms of throughput and the ability to generate precise potency values. The choice of assay will ultimately depend on the specific research question, the nature of the target protein, and the available resources.

References

Mimicking the Effects of (2S,3R)-LP99: A Comparative Guide to BRD9 Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of epigenetic drug discovery, understanding the precise cellular consequences of targeting specific protein domains is paramount. This guide provides a comprehensive comparison of two key experimental approaches for studying the function of Bromodomain-containing protein 9 (BRD9): direct inhibition with the selective chemical probe (2S,3R)-LP99 and genetic knockdown of the BRD9 protein. By presenting available experimental data, this document aims to equip researchers with the necessary information to select the most appropriate method for their scientific inquiries and to better understand how BRD9 knockdown can be used to mimic the effects of a selective inhibitor.

At a Glance: Comparing BRD9 Knockdown and this compound Inhibition

FeatureBRD9 Knockdown (e.g., shRNA, siRNA)This compound Inhibition
Mechanism of Action Reduces the total cellular pool of BRD9 protein.Competitively binds to the bromodomain of BRD9 and BRD7, preventing interaction with acetylated histones.[1][2]
Selectivity Highly specific to BRD9.Potent and selective inhibitor of BRD7 and BRD9 bromodomains.[1]
Temporal Control Can be inducible for controlled timing of protein depletion.Rapid and reversible, dependent on compound administration and clearance.
Phenotypic Outcomes Inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.[3][4]Inhibition of pro-inflammatory cytokine secretion, disruption of BRD7/9 chromatin interaction.[1] Limited public data on broad cellular phenotypes.
Experimental Considerations Potential for off-target effects with siRNA/shRNA design. Requires vector delivery and selection.Potential for off-target kinase inhibition at high concentrations. Requires careful dose-response studies.

Delving Deeper: Comparative Analysis of Cellular Effects

While direct, head-to-head comparative studies using this compound and BRD9 knockdown are not extensively available in the public domain, we can infer and compare their effects by examining data from studies using BRD9 knockdown and selective BRD9 inhibitors like I-BRD9, which shares a similar mechanism of action with this compound.

Transcriptional Consequences

BRD9 is a component of the non-canonical BAF (ncBAF) chromatin remodeling complex, which plays a crucial role in regulating gene expression.[2] Both knockdown and inhibition of BRD9 are expected to alter the transcriptional landscape of cells.

BRD9 Knockdown: Studies utilizing shRNA-mediated knockdown of BRD9 have revealed significant changes in gene expression. For instance, in acute myeloid leukemia (AML) cells, BRD9 depletion leads to the dysregulation of genes involved in cell cycle progression and apoptosis.[5]

BRD9 Inhibition (with I-BRD9 as a proxy): Treatment of uterine fibroid cells with the selective BRD9 inhibitor I-BRD9 resulted in widespread transcriptomic changes.[6] Gene set enrichment analysis of differentially expressed genes following I-BRD9 treatment showed a significant impact on pathways related to the cell cycle and extracellular matrix organization.[7][8] Specifically, genes involved in DNA replication and cell cycle progression were downregulated, while those associated with matrix metalloproteinases were upregulated.[8]

Table 1: Comparison of Transcriptional Effects

FeatureBRD9 Knockdown (in AML cells)[5]BRD9 Inhibition (I-BRD9 in uterine fibroid cells)[6][7][8]
Affected Pathways Cell cycle, ApoptosisCell cycle, Extracellular matrix organization, DNA replication
Key Downregulated Genes Genes promoting cell cycle progressionGenes involved in S phase and G1/S transition
Key Upregulated Genes Pro-apoptotic genesMatrix metalloproteinases

Note: The cell types and specific experimental conditions differ between these studies, warranting caution in direct comparison.

Proteomic Consequences

Changes in the transcriptome are expected to translate to alterations in the proteome. While comprehensive comparative proteomics data is limited, studies on BRD9 degraders provide insights into the downstream protein-level effects.

BRD9 Degradation (with dBRD9): Proteomic analysis of MOLM-13 cells treated with the BRD9 degrader dBRD9 revealed a highly selective reduction in BRD9 protein levels.[9][10] Out of over 7,300 quantified proteins, BRD9 was the most significantly downregulated, demonstrating the specificity of this approach.[9] This selective degradation is expected to have downstream consequences on the proteome that reflect the loss of BRD9 function.

Table 2: Proteomic Effects of BRD9 Degradation

PerturbationCell LineNumber of Proteins QuantifiedKey Finding
dBRD9 TreatmentMOLM-137,326Selective and significant decrease in BRD9 abundance.[9]
Impact on Cell Viability and Apoptosis

A critical question for researchers is whether inhibiting the bromodomain of BRD9 phenocopies the effect of removing the entire protein.

BRD9 Knockdown: Knockdown of BRD9 has been shown to decrease cell viability and induce apoptosis in various cancer cell lines.[4] For example, depletion of BRD9 in AML cells leads to a significant proliferation defect and triggers programmed cell death.[5]

BRD9 Inhibition (with I-BRD9): The BRD9 inhibitor I-BRD9 has also been demonstrated to inhibit the growth of AML cells.[5] Treatment with I-BRD9 led to a dose-dependent decrease in cell viability and an increase in apoptosis, as measured by Annexin V staining.[5][11] The IC50 values for I-BRD9 in NB4 and MV4-11 AML cell lines were in the low micromolar range.[5]

Table 3: Comparative Effects on Cell Viability and Apoptosis

PerturbationCell LineEffect on ViabilityInduction of ApoptosisIC50 / Method
BRD9 KnockdownAML cellsDecreaseYesshRNA[5]
BRD9 Inhibition (I-BRD9)NB4 (AML)DecreaseYes~8 µM (96h)[5]
BRD9 Inhibition (I-BRD9)MV4-11 (AML)DecreaseYes~4 µM (96h)[5]

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures discussed, the following diagrams are provided.

BRD9_Signaling_Pathway BRD9 Signaling and Function cluster_upstream Upstream Regulation cluster_core BRD9-Containing Complex cluster_downstream Downstream Effects cluster_intervention Experimental Interventions Histone_Acetyltransferases Histone Acetyl- transferases (HATs) Acetylated_Histones Acetylated Histones Histone_Acetyltransferases->Acetylated_Histones Writes Acetyl Marks BRD9 BRD9 ncBAF_Complex ncBAF Complex BRD9->ncBAF_Complex Is a subunit of Chromatin_Remodeling Chromatin Remodeling ncBAF_Complex->Chromatin_Remodeling Mediates Acetylated_Histones->BRD9 Recognizes Gene_Expression Gene Expression (Cell Cycle, Apoptosis, etc.) Chromatin_Remodeling->Gene_Expression Regulates Cellular_Phenotypes Cellular Phenotypes (Proliferation, Survival) Gene_Expression->Cellular_Phenotypes Determines LP99 This compound LP99->BRD9 Inhibits Bromodomain shRNA shRNA/siRNA shRNA->BRD9 Induces Degradation

Caption: BRD9 signaling pathway and points of intervention.

Experimental_Workflow Comparative Experimental Workflow cluster_knockdown BRD9 Knockdown cluster_inhibition This compound Inhibition cluster_analysis Downstream Analysis shRNA_Design shRNA Design & Lentiviral Production Transduction Cell Transduction & Selection shRNA_Design->Transduction KD_Validation Knockdown Validation (qPCR, Western Blot) Transduction->KD_Validation Transcriptomics Transcriptomic Analysis (RNA-seq) KD_Validation->Transcriptomics Proteomics Proteomic Analysis (Mass Spectrometry) KD_Validation->Proteomics Viability_Apoptosis Viability & Apoptosis Assays (MTT, Flow Cytometry) KD_Validation->Viability_Apoptosis Compound_Prep This compound Preparation Cell_Treatment Cell Treatment (Dose-Response) Compound_Prep->Cell_Treatment Target_Engagement Target Engagement Assay (e.g., CETSA, FRAP) Cell_Treatment->Target_Engagement Cell_Treatment->Transcriptomics Cell_Treatment->Proteomics Cell_Treatment->Viability_Apoptosis

References

A Comparative Analysis of the Toxicity Profiles of BRD7 and BRD9 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of epigenetic drug discovery has seen a surge in the development of inhibitors targeting bromodomain-containing proteins. Among these, inhibitors of BRD7 and BRD9, key components of the BAF and PBAF chromatin remodeling complexes, have emerged as promising therapeutic agents, particularly in oncology. However, a thorough understanding of their toxicity profiles is paramount for their clinical advancement. This guide provides an objective comparison of the available toxicity data for various BRD7 and BRD9 inhibitors, including small molecules and targeted protein degraders.

Executive Summary

The toxicity profiles of BRD7/9 inhibitors vary significantly based on their modality (inhibitor vs. degrader) and selectivity. Early-generation small molecule inhibitors of BRD9 are often reported as having low cytotoxicity in non-cancerous cell lines, though specific quantitative data remains limited in publicly available literature. Clinical-stage BRD9 degraders, such as FHD-609, have undergone more extensive safety evaluations, revealing specific dose-limiting toxicities. In contrast, the toxicity profiles of selective BRD7 inhibitors are the least characterized to date. A consistent theme in the development of these agents is the effort to minimize off-target effects, particularly against the BET (Bromodomain and Extra-Terminal) family of proteins, which are associated with known toxicities like thrombocytopenia and gastrointestinal issues.

Comparative Toxicity Data

The following table summarizes the available preclinical and clinical toxicity data for a selection of BRD7 and BRD9 inhibitors. It is important to note that direct head-to-head comparative toxicity studies are scarce, and the available data comes from a variety of assays and models.

Inhibitor/DegraderTarget(s)ModalityKey Toxicity FindingsSource(s)
FHD-609 BRD9DegraderClinical (Phase I): Maximum Tolerated Dose (MTD) identified as 40 mg twice weekly and 80 mg once weekly (IV). Dose-limiting toxicities (DLTs) include QTc prolongation and syncope. Other treatment-related adverse events (mostly Grade 1-2) include dysgeusia (40%), dry mouth (29.1%), fatigue (27.3%), and anemia (25.5%). A Grade 4 QTc prolongation event led to a partial clinical hold.[1][2][3][4]
CFT8634 BRD9DegraderClinical (Phase I/II): Generally well-tolerated in patients. The clinical trial was discontinued due to insufficient efficacy, not safety concerns. Specific adverse event data is not detailed in the available reports.[5]
BI-9564 BRD9 > BRD7InhibitorPreclinical (in vitro): No toxicity observed in U2OS (human bone osteosarcoma) cell lines after 24 hours. Highly selective against the BET family. Preclinical (in vivo): Well-tolerated in mice at doses up to 180 mg/kg, showing efficacy in an AML xenograft model.[6][7][8][9][10]
BI-7273 BRD9 & BRD7InhibitorPreclinical (in vitro): No toxicity observed in U2OS cell lines after 24 hours. Sensitivity was largely confined to hematopoietic cancer cell lines in a panel of 62, suggesting lower impact on other cell types. Good ADME properties for in vivo studies, though no specific in vivo toxicity studies were reported.[6][11][12][13][14][15]
I-BRD9 BRD9 >> BRD7InhibitorPreclinical: Generally described as non-toxic to healthy cells. Highly selective for BRD9 over BRD7 and the BET family. No activity observed at less than 5 µM against a panel of 49 other pharmacological targets.[16][17]
LP99 BRD7 & BRD9InhibitorPreclinical: The first selective BRD7/9 inhibitor. No specific toxicity data is available in the provided sources, but it is presented as a tool compound for studying BRD7/9 biology.[18]
1-78 and 2-77 BRD7 > BRD9InhibitorPreclinical: Developed as selective BRD7 inhibitors. The focus of published studies is on their selectivity and efficacy in prostate cancer models, with no specific toxicity data reported.[19]

Experimental Methodologies

The toxicity of BRD7/9 inhibitors has been assessed using a range of in vitro and in vivo methods. Below are descriptions of the key experimental protocols employed in the cited studies.

In Vitro Cytotoxicity Assays
  • Objective: To determine the concentration of an inhibitor that is toxic to cells in culture.

  • General Protocol:

    • Cell Culture: Human cell lines, such as U2OS (osteosarcoma), are cultured in appropriate media and conditions. For comparative purposes, both cancerous and non-cancerous (if available) cell lines should be used.

    • Compound Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the inhibitor or a vehicle control (e.g., DMSO).

    • Incubation: Cells are incubated with the compound for a defined period, typically 24 to 72 hours.

    • Viability Assessment: Cell viability is measured using various assays, such as:

      • MTT or MTS Assays: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.

      • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells.

      • Trypan Blue Exclusion Assay: This method involves staining cells with trypan blue, which is excluded by viable cells but taken up by non-viable cells with compromised membranes.

    • Data Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor that reduces cell viability by 50%.

In Vivo Toxicity and Tolerability Studies
  • Objective: To evaluate the safety, tolerability, and potential adverse effects of an inhibitor in a living organism, typically in rodent models.

  • General Protocol:

    • Animal Models: Mice (e.g., NMRI-Foxn1nu, CIEA-NOG) are commonly used.

    • Dosing: The inhibitor is administered via a clinically relevant route (e.g., oral gavage, intravenous injection) at various dose levels. A vehicle control group is always included.

    • Monitoring: Animals are monitored daily for clinical signs of toxicity, including changes in body weight, food and water consumption, behavior, and physical appearance.

    • Maximum Tolerated Dose (MTD) Determination: In dose-escalation studies, the dose is gradually increased to identify the MTD, which is the highest dose that does not cause unacceptable toxicity.

    • Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis: Blood samples may be collected to determine the drug's concentration over time (PK). Tissue samples may be analyzed to assess target engagement and downstream effects (PD).

    • Terminal Procedures: At the end of the study, animals are euthanized, and a comprehensive necropsy is performed. Tissues and organs are collected for histopathological examination, and blood is collected for hematology and clinical chemistry analysis.

Phase I Clinical Trials
  • Objective: To evaluate the safety, tolerability, MTD, and pharmacokinetic profile of a new drug in a small group of human subjects.

  • General Protocol (based on the FHD-609 trial, NCT04965753):

    • Patient Population: Patients with advanced solid tumors, such as synovial sarcoma or SMARCB1-deficient tumors, for whom standard therapies have been ineffective.

    • Study Design: Open-label, dose-escalation study. Patients are enrolled in cohorts and receive escalating doses of the drug.

    • Treatment: The drug is administered according to a specific schedule (e.g., intravenously twice weekly).

    • Safety Monitoring: Patients are closely monitored for adverse events (AEs) through physical examinations, laboratory tests (hematology, clinical chemistry), and electrocardiograms (ECGs). AEs are graded according to the Common Terminology Criteria for Adverse Events (CTCAE).

    • Dose-Limiting Toxicity (DLT) Evaluation: A DLT is a predefined set of severe AEs that, if observed in a certain number of patients within a cohort, will halt dose escalation.

    • MTD Determination: The MTD is determined as the highest dose at which an acceptable level of toxicity is observed.

    • Pharmacokinetics: Blood samples are collected to characterize the drug's absorption, distribution, metabolism, and excretion in humans.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Toxicity Assessment

The following diagram illustrates a typical workflow for assessing the toxicity of a novel BRD7/9 inhibitor, from initial in vitro screening to in vivo studies.

G cluster_invitro In Vitro Toxicity Screening cluster_invivo In Vivo Preclinical Toxicology cluster_decision Decision Point cluster_clinical Clinical Development a Cancer Cell Line Panel c Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) a->c b Normal Cell Line Panel b->c d IC50 Determination c->d j Favorable Toxicity Profile? d->j e Rodent Model Selection f Dose Range Finding Study e->f g MTD Study f->g h Clinical Observation & Weight Monitoring g->h i Histopathology & Clinical Pathology g->i i->j j->a No - Re-evaluate/Optimize j->e No - Re-evaluate/Optimize k Phase I Clinical Trial j->k Yes l Safety & Tolerability in Humans k->l

Workflow for assessing inhibitor toxicity.
Potential Signaling Pathway Implication in Toxicity

While the direct signaling pathways leading to the toxicity of BRD7/9 inhibitors are not fully elucidated, off-target effects are a primary concern. Inhibition of other bromodomain-containing proteins, such as those in the BET family (BRD2, BRD3, BRD4), can lead to known toxicities. The following diagram illustrates a simplified, hypothetical pathway where a non-selective BRD7/9 inhibitor could cause off-target effects.

G cluster_inhibitor Inhibitor Action cluster_targets Molecular Targets cluster_effects Cellular Effects inhibitor Non-Selective BRD7/9 Inhibitor brd9 BRD9 inhibitor->brd9 On-Target brd7 BRD7 inhibitor->brd7 On-Target brd4 Off-Target: BRD4 (BET) inhibitor->brd4 Off-Target therapeutic Therapeutic Effect (e.g., Anti-Cancer) brd9->therapeutic brd7->therapeutic toxicity Potential Toxicity (e.g., Thrombocytopenia) brd4->toxicity

Hypothetical off-target toxicity pathway.

Conclusion

The development of BRD7 and BRD9 inhibitors is a rapidly evolving field. Based on the available data, the newer generation of selective BRD9 inhibitors and degraders appears to have more favorable and better-characterized safety profiles compared to broader-spectrum bromodomain inhibitors. The clinical data for FHD-609, while revealing specific toxicities that require careful management, provides a valuable benchmark for the development of future BRD9-targeted therapies. For small molecule inhibitors, while preclinical data suggests low toxicity, more comprehensive and standardized in vitro cytotoxicity studies on a panel of normal human cell lines would be beneficial for a more direct comparison. As more compounds progress through preclinical and clinical development, a clearer picture of the therapeutic window for targeting BRD7 and BRD9 will continue to emerge. Researchers and drug developers should prioritize a thorough assessment of both on-target and off-target toxicities to ensure the safe and effective translation of these promising epigenetic modulators to the clinic.

References

Unveiling Drug-Target Engagement: A Comparative Guide to the Cross-Validation of the BRD7/9 Inhibitor (2R,3S)-LP99 with Genetic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the precise mechanism of action of a novel compound is a critical step. This guide provides a comprehensive comparison of pharmacological data for the selective BRD7 and BRD9 bromodomain inhibitor, (2R,3S)-LP99, with genetic validation techniques. By juxtaposing these methodologies, we offer a robust framework for confirming on-target effects and building confidence in preclinical findings.

A pivotal point of clarification is the stereochemistry of the active compound. While the prompt specifies (2S,3R)-LP99, published research consistently demonstrates that the (2R,3S)-LP99 enantiomer is the potent inhibitor of BRD7 and BRD9, whereas the this compound form is inactive[1]. This guide will proceed with the analysis of the active (2R,3S)-LP99 enantiomer.

(2R,3S)-LP99 is an epigenetic probe that selectively targets the bromodomains of BRD7 and BRD9, proteins integral to the SWI/SNF chromatin-remodeling complex[1][2]. Pharmacological inhibition of these proteins has been shown to disrupt their interaction with chromatin and modulate the expression of pro-inflammatory cytokines, positioning (2R,3S)-LP99 as a valuable tool for investigating the biological roles of BRD7/9 and a potential starting point for novel therapeutics[2][3].

To rigorously validate that the observed cellular effects of (2R,3S)-LP99 are a direct consequence of BRD7/9 inhibition, a comparison with genetic approaches is indispensable. Techniques such as CRISPR/Cas9-mediated gene knockout and shRNA-mediated gene knockdown provide a parallel line of evidence, attributing cellular phenotypes to the loss of the target protein's function.

Quantitative Data Comparison: Pharmacological vs. Genetic Inhibition

The following tables summarize the quantitative data from studies employing both (2R,3S)-LP99 and genetic methods to probe BRD9 function. This comparative analysis highlights the concordance between the two approaches in various cancer cell lines.

Pharmacological Inhibition of BRD9
Compound Cell Line Assay IC50 / Kd
(2R,3S)-LP99HEK293BRET Assay (BRD9)Low micromolar range[2]
(2R,3S)-LP99-Isothermal Titration Calorimetry (BRD9)Kd = 99 nM[1][4]
I-BRD9LNCaP, VCaP, 22Rv1, C4-2Cell Viability~3 µM[5]
Genetic Inhibition of BRD9
Method Cell Line Effect Reference
CRISPR/Cas9 KnockoutLNCaPMild decrease in cell growth[5][5]
shRNA KnockdownLNCaPReduced cell viability[5][5]
shRNA KnockdownProstate Cancer XenograftReduced tumor growth[5][5]
CRISPR ScreensMultiple Myeloma Cell LinesHigh sensitivity to BRD9 loss[6][6]

Experimental Protocols

To ensure reproducibility and clarity, the following are detailed methodologies for key experiments cited in the cross-validation of (2R,3S)-LP99.

Protocol 1: CRISPR/Cas9-Mediated Knockout of BRD9

This protocol outlines the generation of a stable BRD9 knockout cell line to confirm its role in cell viability.

  • gRNA Design and Cloning: Design single-guide RNAs (sgRNAs) targeting a conserved exonic region of the BRD9 gene. Clone the annealed sgRNA oligonucleotides into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).

  • Lentivirus Production: Co-transfect HEK293T cells with the gRNA-Cas9 construct and packaging plasmids (e.g., psPAX2, pMD2.G) using a suitable transfection reagent.

  • Transduction of Target Cells: Harvest the lentiviral particles and transduce the target cancer cell line (e.g., LNCaP).

  • Selection and Clonal Isolation: Select for transduced cells using an appropriate antibiotic (e.g., puromycin). Isolate single-cell clones by limiting dilution.

  • Validation of Knockout: Expand the clones and validate the knockout of the BRD9 gene by Sanger sequencing of the targeted genomic region and Western blotting to confirm the absence of the BRD9 protein.

  • Phenotypic Analysis: Perform cell viability and proliferation assays (e.g., CellTiter-Glo®) on the validated BRD9 knockout clones and compare the results to a non-targeting control cell line.

Protocol 2: Pharmacological Inhibition with (2R,3S)-LP99

This protocol details the treatment of cells with (2R,3S)-LP99 to assess its effect on a specific cellular phenotype, such as IL-6 secretion.

  • Cell Culture: Culture THP-1 monocytic cells in appropriate media and conditions.

  • Cell Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and the secretion of IL-6.

  • Compound Treatment: Treat the LPS-stimulated cells with a dose-response range of (2R,3S)-LP99. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a predetermined period to allow for the compound to exert its effect.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA for IL-6: Quantify the concentration of IL-6 in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Plot the IL-6 concentration against the (2R,3S)-LP99 concentration to determine the dose-dependent inhibitory effect.

Visualizing the Cross-Validation Framework

The following diagrams, generated using the DOT language, illustrate the key concepts and workflows involved in the cross-validation of (2R,3S)-LP99.

cluster_0 Pharmacological Approach LP99 LP99 BRD7_9_Bromodomains BRD7/9 Bromodomains LP99->BRD7_9_Bromodomains Inhibition Chromatin_Remodeling Chromatin Remodeling BRD7_9_Bromodomains->Chromatin_Remodeling Disruption Gene_Expression Altered Gene Expression (e.g., IL-6) Chromatin_Remodeling->Gene_Expression Cellular_Phenotype_P Cellular Phenotype (e.g., Anti-inflammatory) Gene_Expression->Cellular_Phenotype_P

Caption: Pharmacological inhibition pathway of (2R,3S)-LP99.

cluster_1 Genetic Approach Genetic_Tools Genetic Tools (CRISPR/Cas9, shRNA) BRD7_9_Gene BRD7/9 Gene Genetic_Tools->BRD7_9_Gene Knockout/Knockdown BRD7_9_Protein BRD7/9 Protein (Loss of Function) BRD7_9_Gene->BRD7_9_Protein Chromatin_Remodeling_G Chromatin Remodeling BRD7_9_Protein->Chromatin_Remodeling_G Disruption Gene_Expression_G Altered Gene Expression (e.g., IL-6) Chromatin_Remodeling_G->Gene_Expression_G Cellular_Phenotype_G Cellular Phenotype (e.g., Anti-inflammatory) Gene_Expression_G->Cellular_Phenotype_G

Caption: Genetic validation pathway for BRD7/9 function.

Hypothesis Hypothesis: (2R,3S)-LP99 effect is on-target via BRD7/9 Pharmacological_Exp Pharmacological Experiment (LP99 Treatment) Hypothesis->Pharmacological_Exp Genetic_Exp Genetic Experiment (BRD7/9 Knockdown/Knockout) Hypothesis->Genetic_Exp Phenotype_P Observed Phenotype A Pharmacological_Exp->Phenotype_P Phenotype_G Observed Phenotype B Genetic_Exp->Phenotype_G Comparison Compare Phenotypes (A vs. B) Phenotype_P->Comparison Phenotype_G->Comparison Conclusion Conclusion: On-target effect validated Comparison->Conclusion If A ≈ B

Caption: Logical workflow for cross-validating pharmacological data.

References

Safety Operating Guide

Navigating the Disposal of Novel Compounds: A Guide for Laboratory Professionals on (2S,3R)-LP99

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of novel chemical entities are paramount to ensuring laboratory safety and environmental compliance. As specific disposal protocols for a specialized compound like (2S,3R)-LP99 are not publicly documented, it should be treated as a novel compound with unknown or uncertain toxicity. Established best practices for the disposal of research chemicals provide a clear and safe path forward. This guide offers a procedural framework for the responsible disposal of such compounds in a laboratory setting.

In the absence of a specific Safety Data Sheet (SDS), any novel compound should be treated as hazardous. The following step-by-step process ensures that waste is managed in a safe, compliant, and environmentally responsible manner.

Waste Characterization and Segregation

The first crucial step is to characterize the waste and segregate it appropriately.

  • Assume Hazard : Treat the waste as if it possesses the highest level of hazard among potential chemical classes.

  • Do Not Mix : Avoid mixing this compound waste with other chemical waste streams to prevent unknown and potentially dangerous reactions.[1]

  • Segregate by Form : Keep solid and liquid waste in separate, clearly marked containers.

Quantitative Data for Handling Novel Compounds

While specific data for this compound is unavailable, the following table outlines the essential information that should be determined and documented for any novel compound before handling and disposal. This information is typically found in the compound's SDS, which should be requested from the supplier.

PropertyDataSignificance for Disposal
Chemical Formula Data not available; consult supplier's SDSDetermines basic composition and potential reactivity.
Molecular Weight Data not available; consult supplier's SDSRelevant for calculating concentrations and waste amounts.
Appearance Data not available; consult supplier's SDSHelps in identifying the compound and any changes.
Solubility Data not available; consult supplier's SDSInforms the choice of solvent for cleaning and potential for aqueous disposal.
Boiling Point Data not available; consult supplier's SDSIndicates volatility and potential for airborne hazards.
Melting Point Data not available; consult supplier's SDSRelevant for handling and storage conditions.
Storage Temperature Data not available; consult supplier's SDSEnsures stability and prevents degradation into potentially more hazardous substances.
Hazard Class Data not available; consult supplier's SDSCritical for proper labeling, storage, and selection of disposal route (e.g., flammable, corrosive, toxic).

Experimental Protocol: General Disposal of a Novel Research Chemical

The following protocol outlines a general procedure for the safe disposal of small quantities of novel research chemicals like this compound. This protocol should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the waste.

  • Container Selection : Use a compatible, leak-proof container with a secure lid. For many organic compounds, glass or polyethylene containers are suitable.[1]

  • Labeling : Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," and the words "Hazards Not Fully Known." Include the accumulation start date and the name of the principal investigator.

  • Accumulation : Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel.

  • Secondary Containment : Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.[1][2]

  • Contact EHS : Once the container is full or the experiment is complete, contact your institution's Environmental Health and Safety (EHS) department for waste pickup.

  • Documentation : Provide EHS with all available information about the compound.[1][2] EHS will then arrange for the final disposal by a licensed hazardous waste contractor.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of a novel compound like this compound.

G start Start: this compound Waste Generated sds_check Is a specific Safety Data Sheet (SDS) available for this compound? start->sds_check follow_sds Follow specific disposal instructions in the SDS. sds_check->follow_sds Yes treat_as_unknown Treat as a novel compound with unknown hazards. sds_check->treat_as_unknown No end End: Professional Disposal by Licensed Contractor follow_sds->end characterize Characterize Waste: - Assume high hazard - Do not mix with other wastes - Segregate solid and liquid forms treat_as_unknown->characterize containerize Select and Label Container: - Use compatible, leak-proof container - Label: 'Hazardous Waste', chemical name, 'Hazards Not Fully Known', PI name, date characterize->containerize store Store Safely: - Designated satellite accumulation area - Secondary containment containerize->store contact_ehs Contact Environmental Health and Safety (EHS) for pickup. store->contact_ehs contact_ehs->end

Disposal workflow for this compound.

References

Personal protective equipment for handling (2S,3R)-LP99

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (2S,3R)-LP99

This document provides crucial safety and logistical information for the handling, use, and disposal of the novel compound this compound. Given the absence of specific hazard data for this compound, a conservative approach based on established laboratory safety protocols for new chemical entities is mandated. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Assessment and Precautionary Principle

As this compound is a research compound, its full toxicological profile is unknown. Therefore, it must be handled as a potentially hazardous substance. All personnel must adhere to the precautionary principle, assuming the compound may be toxic, irritant, and/or sensitizing. A thorough risk assessment should be conducted before commencing any new experimental protocol involving this compound.

Personal Protective Equipment (PPE)

The selection and use of appropriate PPE is the primary defense against potential exposure. The following table summarizes the minimum PPE requirements for handling this compound.

Protection Type Required PPE Specifications and Use Cases
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles are mandatory at all times when handling this compound in liquid or powder form.[1][2][3] A face shield must be worn over safety goggles when there is a significant risk of splashes or sprays, such as during bulk transfers or reactions under pressure.[1][2]
Body Protection Flame-Resistant Laboratory CoatA flame-resistant lab coat is required to protect against chemical splashes and fire hazards.[2][3] It should be fully buttoned with sleeves rolled down.
Hand Protection Double Nitrile GlovesDue to the unknown skin permeability of this compound, double gloving with nitrile gloves is required.[1] For prolonged handling or when direct contact is unavoidable, consider using a more resistant glove material, such as Viton or a laminate, as the inner glove.[2] Gloves should be inspected for tears or holes before each use and changed immediately upon contamination.
Respiratory Protection N95 Respirator or HigherWhen handling the powdered form of this compound outside of a certified chemical fume hood, a properly fitted N95 respirator is the minimum requirement to prevent inhalation of airborne particles. For operations with a higher risk of aerosol generation, a higher level of respiratory protection, such as a full-face respirator with appropriate cartridges, may be necessary based on the risk assessment.[3]
Foot Protection Closed-Toe ShoesSturdy, closed-toe shoes are mandatory in the laboratory to protect against spills and falling objects.[1][2]
Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to minimize the risk of exposure and contamination.

3.1. Preparation and Weighing:

  • Work Area Designation: Designate a specific area for handling this compound, preferably within a certified chemical fume hood.

  • PPE Donning: Before entering the designated area, don all required PPE as outlined in the table above.

  • Weighing: If weighing the solid compound, do so within the fume hood. Use a disposable weighing boat to prevent contamination of the balance.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

3.2. Experimental Use:

  • Closed Systems: Whenever possible, conduct reactions in closed systems to minimize the release of vapors or aerosols.

  • Ventilation: All procedures involving this compound must be performed in a well-ventilated area, preferably a chemical fume hood.[4]

  • Spill Kit: Ensure a spill kit appropriate for chemical spills is readily accessible.

3.3. Post-Experiment Procedures:

  • Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent or cleaning agent.

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the face shield, goggles, and lab coat. Wash hands thoroughly after removing all PPE.[1]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: All solid waste contaminated with this compound, including gloves, weighing boats, and paper towels, must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Liquid waste containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps: Any sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

  • Disposal Vendor: All hazardous waste must be disposed of through a certified hazardous waste management vendor in accordance with local, state, and federal regulations.

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

  • Spill: In case of a spill, evacuate the immediate area. If the spill is large or you are not trained to handle it, contact the institution's environmental health and safety department. For small spills, use an appropriate absorbent material from a chemical spill kit, wearing full PPE.

Visual Workflow for Handling this compound

The following diagrams illustrate the key workflows for safely handling this compound.

HandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep_start Start: New Experiment risk_assessment Conduct Risk Assessment prep_start->risk_assessment Initiate ppe_donning Don Appropriate PPE risk_assessment->ppe_donning Proceed weighing Weigh Solid this compound ppe_donning->weighing solution_prep Prepare Solution weighing->solution_prep Transfer experiment Conduct Experiment solution_prep->experiment Use decontaminate Decontaminate Surfaces experiment->decontaminate waste_disposal Segregate & Dispose Waste decontaminate->waste_disposal Collect ppe_doffing Doff PPE waste_disposal->ppe_doffing Final Step end End: Procedure Complete ppe_doffing->end

Caption: Workflow for the safe handling of this compound from preparation to disposal.

EmergencyResponse cluster_actions Immediate Actions cluster_followup Follow-up exposure_event Exposure Event Occurs remove_from_source Remove from Source of Exposure exposure_event->remove_from_source decontaminate Decontaminate (Wash Skin/Flush Eyes) remove_from_source->decontaminate If applicable seek_help Alert Supervisor / Call for Help decontaminate->seek_help medical_attention Seek Professional Medical Attention seek_help->medical_attention report_incident Report Incident to EHS medical_attention->report_incident

Caption: Logical flow of actions in the event of an exposure to this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.